Dichlorododecylmethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-dodecyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-16(2,14)15/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAADUWCLWTWDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885035 | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-07-3 | |
| Record name | (Dodecyl)(methyl)dichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorododecylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Dichlorododecylmethylsilane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorododecylmethylsilane (C₁₁H₂₄Cl₂Si) is a versatile organosilicon compound with significant applications in materials science and surface chemistry. Its bifunctional nature, characterized by a long hydrophobic dodecyl chain and two reactive chlorine atoms, allows for the modification of surfaces to impart hydrophobicity and for its use as a coupling agent. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, tailored for professionals in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and draws parallels from similar dichlorosilanes to provide a thorough understanding of its characteristics.
Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic pungent odor. Its physical and chemical properties are summarized in the table below. It is important to note that there can be some ambiguity in literature and commercial sources between "dodecyl" (C₁₂) and "decyl" (C₁₀) derivatives. This guide focuses on the dodecyl compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄Cl₂Si | |
| Molecular Weight | 255.3 g/mol | |
| CAS Number | 18407-07-3 | |
| Appearance | Colorless to Light yellow to Light orange clear liquid | |
| Density | 0.960 g/cm³ | |
| Melting Point | <0°C | |
| Boiling Point | Data not available | |
| Purity | >95.0% (GC) | |
| Synonyms | Dichloromethyl(dodecyl)silane |
Reactivity
The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.
Hydrolysis
The most significant reaction of this compound is its rapid hydrolysis in the presence of water. The silicon-chlorine bonds are readily cleaved to form silanol intermediates (dodecylmethylsilanediol), which are unstable and readily undergo self-condensation to form polysiloxanes. The overall reaction releases hydrochloric acid as a byproduct.[1]
The reaction proceeds in two main steps:
-
Hydrolysis: The dichlorosilane reacts with water to form a silanediol.
-
Condensation: The silanediol molecules condense with each other to form a polysiloxane polymer, eliminating water in the process.
This reactivity is the basis for its use in forming hydrophobic coatings. When applied to a surface containing hydroxyl groups (e.g., glass, silica), the silanol intermediates can co-condense with the surface hydroxyls, covalently bonding the dodecylmethylsiloxane layer to the substrate.[2][3]
Reaction with Nucleophiles
Beyond water, this compound reacts with a variety of other nucleophiles, such as alcohols and amines.
-
Reaction with Alcohols: In the presence of an alcohol (R'OH), the chloro groups are substituted by alkoxy groups to form dialkoxydodecylmethylsilanes. This reaction also produces HCl and is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid.
-
Reaction with Amines: Primary and secondary amines react with this compound to form aminosilanes.[4][5] The reaction involves the nucleophilic attack of the amine nitrogen on the silicon atom, leading to the displacement of chloride. Two equivalents of the amine are typically required, with one acting as the nucleophile and the second as a base to neutralize the liberated HCl.[4]
Thermal Stability
Experimental Protocols
Due to the lack of specific, published experimental protocols for this compound, the following section provides a generalized procedure for a common application: the hydrophobic surface modification of silica nanoparticles. This protocol is based on established methods for similar dichlorosilanes and should be optimized for specific substrates and desired outcomes.[3][8]
Objective: To render silica nanoparticles hydrophobic via surface modification with this compound.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene
-
This compound
-
Triethylamine (or other suitable base)
-
Methanol (for washing)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Drying of Silica Nanoparticles: The silica nanoparticles are dried under vacuum at 120-150°C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with the dried silica nanoparticles. The flask is then placed under an inert atmosphere (N₂ or Ar).
-
Dispersion: Anhydrous toluene is added to the flask to disperse the nanoparticles, and the suspension is stirred vigorously.
-
Addition of Reagents: Triethylamine is added to the suspension to act as an HCl scavenger. Subsequently, a solution of this compound in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or heated to a moderate temperature (e.g., 50-80°C) to ensure complete reaction. The progress of the reaction can be monitored by observing the change in the dispersibility of the nanoparticles in different solvents.
-
Workup: After the reaction is complete, the modified nanoparticles are isolated by centrifugation or filtration.
-
Washing: The isolated nanoparticles are washed several times with toluene to remove unreacted silane and triethylamine hydrochloride, followed by a final wash with methanol to remove any remaining impurities.
-
Drying: The hydrophobically modified silica nanoparticles are dried under vacuum.
Applications in Research and Drug Development
While direct applications of this compound in drug formulations are not documented, its role as a surface modifying agent and a chemical intermediate is highly relevant to the pharmaceutical and biomedical fields.
-
Surface Modification of Drug Carriers: The hydrophobic properties imparted by the dodecyl chain can be utilized to modify the surface of drug delivery systems such as silica nanoparticles or other inorganic carriers.[8] This can influence drug loading, release kinetics, and the interaction of the carrier with biological systems.
-
Synthesis of Functionalized Siloxanes: As a difunctional monomer, this compound can be used in the synthesis of well-defined silicone polymers and oligomers. These materials can be further functionalized for various biomedical applications.
-
Coupling Agent: In the development of composite materials for medical devices or diagnostic tools, this compound can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices.[2][9]
Safety and Handling
This compound is a reactive and corrosive chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is flammable and reacts with water to produce corrosive hydrochloric acid. It can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle under an inert atmosphere to prevent reaction with atmospheric moisture. Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.
Spectroscopic Data
-
¹H NMR: Resonances corresponding to the methyl group attached to silicon, and a complex series of signals for the dodecyl chain protons. The methyl protons would appear as a singlet, while the dodecyl protons would show characteristic multiplets.
-
¹³C NMR: Signals for the methyl carbon and the twelve distinct carbons of the dodecyl chain.
-
IR Spectroscopy: Characteristic peaks for C-H stretching and bending vibrations of the alkyl groups, and Si-C and Si-Cl stretching vibrations. The absence of a broad O-H stretch would indicate the absence of hydrolysis products.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl, dodecyl, and chlorine radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be evident in chlorine-containing fragments.[10][11]
Conclusion
This compound is a valuable reagent for researchers and scientists working in materials science and surface chemistry. Its high reactivity, driven by the two silicon-chlorine bonds, allows for versatile surface modification and the synthesis of novel silicone-based materials. While a lack of comprehensive, publicly available data necessitates careful experimental design and characterization, the fundamental principles of its chemistry, as outlined in this guide, provide a solid foundation for its effective and safe utilization in research and development, including potential applications in the broader field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [openresearch.okstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.buffalo.edu [eng.buffalo.edu]
- 7. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Hydrolysis and Condensation of Dichlorododecylmethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and condensation reaction mechanism of dichlorododecylmethylsilane. This process is fundamental to the synthesis of functionalized polysiloxanes, which are materials of significant interest due to their unique properties conferred by the long dodecyl chain, such as hydrophobicity and thermal stability. This document details the core chemical principles, provides detailed experimental protocols based on analogous compounds, and presents relevant quantitative data to guide research and development.
Core Reaction Mechanism: From Monomer to Polymer
The transformation of this compound into a polydodecylmethylsiloxane polymer is a sequential, two-step process: hydrolysis followed by condensation . This reaction pathway is characteristic of dichlorosilane chemistry.
Step 1: Hydrolysis
The initial and typically rapid step involves the reaction of this compound with water. In this nucleophilic substitution reaction, the highly reactive chlorine atoms bonded to the silicon are replaced by hydroxyl (-OH) groups.[1] This reaction is vigorous and liberates two molecules of hydrogen chloride (HCl) as a byproduct for each molecule of the silane, resulting in a strongly acidic environment.[1][2] The intermediate product formed is dodecylmethylsilanediol.
Reaction: C₁₂H₂₅(CH₃)SiCl₂ + 2H₂O → C₁₂H₂₅(CH₃)Si(OH)₂ + 2HCl
Due to the high reactivity of the silicon-chlorine (Si-Cl) bond, this reaction is extremely sensitive to moisture and proceeds quickly.
Step 2: Condensation
The dodecylmethylsilanediol intermediate is generally unstable and readily undergoes condensation.[2] In this step, two silanol (Si-OH) groups react with each other to form a highly stable siloxane bond (Si-O-Si), releasing a molecule of water.[3] This process is the reverse of a hydrolysis reaction.[3] This polymerization can proceed in two primary ways:
-
Linear Condensation: Silanediol molecules react sequentially at their ends to form long, linear polymer chains, which is often the desired pathway for producing high-molecular-weight polysiloxanes.
-
Cyclic Condensation: Intramolecular or intermolecular reactions can also lead to the formation of cyclic siloxane structures, particularly with smaller oligomers.
The condensation process continues, building up the polysiloxane backbone and defining the final properties of the material.
References
Dichlorododecylmethylsilane CAS number and safety data sheet
CAS Number: 18407-07-3
This technical guide provides a comprehensive overview of dichlorododecylmethylsilane, a chemical compound utilized by researchers, scientists, and drug development professionals for its surface modification properties. This document details its chemical identity, safety information, physical and chemical properties, and a representative experimental protocol for its application in forming self-assembled monolayers.
Chemical Identity and Properties
This compound is an organosilicon compound with a dodecyl group, a methyl group, and two chlorine atoms attached to a central silicon atom. Its primary application lies in the functionalization of surfaces, where it reacts with hydroxyl groups to form a hydrophobic monolayer.
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C13H28Cl2Si |
| Molecular Weight | 283.35 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid |
| Boiling Point | 127 °C at 3 mmHg |
| Flash Point | 143 °C |
| Specific Gravity (20/20) | 0.95 |
| Refractive Index | 1.45 |
| Purity (by GC) | >95.0% |
Safety Data Sheet Summary
A thorough understanding of the safety hazards and handling precautions is crucial when working with this compound. This substance is corrosive and reacts with moisture.
Table 2: GHS Hazard Information for this compound [1]
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Corrosive to metals | H290: May be corrosive to metals | Corrosion | Danger |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
Table 3: Precautionary Statements and Handling [1]
| Category | Precautionary Statement |
| Prevention | P234: Keep only in original container. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. P390: Absorb spillage to prevent material damage. |
| Storage | P405: Store locked up. P406: Store in corrosive resistant container with a resistant inner liner. Recommended to store in a cool, dark place (<15°C) under an inert gas. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Logical Relationship of Safety Information
Caption: Logical flow from hazard identification to corresponding preventive, response, and storage measures.
Experimental Protocol: Formation of a Self-Assembled Monolayer on a Silica Substrate
This compound is primarily used for creating hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). The following is a representative protocol for this application.
Objective: To create a hydrophobic surface on a silica substrate by depositing a self-assembled monolayer of dodecylmethylsilane.
Materials:
-
This compound (CAS: 18407-07-3)
-
Anhydrous Toluene
-
Silica substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Ethanol
-
Nitrogen or Argon gas
-
Appropriate glassware and sonicator
Experimental Workflow
Caption: Workflow for surface modification using this compound.
Procedure:
-
Substrate Preparation:
-
Clean the silica substrates by immersing them in piranha solution for 30 minutes to remove organic contaminants and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse the substrates thoroughly with deionized water, followed by sonication in deionized water for 15 minutes.
-
Rinse with ethanol and dry under a stream of nitrogen or argon gas.
-
-
Silanization:
-
In a moisture-free environment (e.g., a glovebox), prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Post-Treatment:
-
Remove the substrates from the solution and rinse with fresh anhydrous toluene.
-
Sonicate in toluene for 10 minutes to remove any unbound silane.
-
Rinse with ethanol and dry under a stream of nitrogen or argon.
-
-
Characterization:
-
The success of the surface modification can be verified by measuring the water contact angle, which should significantly increase, indicating a hydrophobic surface.
-
Signaling Pathways and Drug Development Applications
Currently, there is no publicly available information to suggest that this compound is directly involved in any biological signaling pathways. Its primary utility in a research context, including for drug development professionals, is as a tool for modifying the surface properties of materials. For instance, it can be used to create hydrophobic surfaces on microfluidic devices, biosensors, or drug delivery vehicles to control protein adsorption, cell adhesion, or the release kinetics of hydrophobic drugs.
Disclaimer: The information provided in this guide is for research and informational purposes only. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.
References
A Comprehensive Technical Guide to the Formation of Self-Assembled Monolayers with Dichlorododecylmethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring the surface properties of a wide array of materials. This in-depth technical guide focuses on the formation and characterization of SAMs derived from dichlorododecylmethylsilane, a precursor molecule capable of forming dense, hydrophobic monolayers. This document provides a comprehensive overview of the fundamental principles governing SAM formation, detailed experimental protocols for both solution-phase and vapor-phase deposition, and a summary of key characterization techniques. Quantitative data for analogous long-chain alkylsilane SAMs are presented to provide a comparative framework. Furthermore, this guide explores the stability of these monolayers and their potential applications in the fields of research and drug development, including biosensing and controlled drug release.
Introduction to this compound Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate surface. The formation of organosilane SAMs, such as those from this compound (C₁₂H₂₅Si(CH₃)Cl₂), on hydroxylated surfaces like silicon dioxide, glass, and other metal oxides, is a cornerstone of surface engineering. The process is driven by the covalent reaction between the reactive chlorosilane headgroup of the precursor molecule and the surface hydroxyl (-OH) groups.
The this compound molecule possesses a dodecyl (C₁₂) alkyl chain, which imparts a hydrophobic character to the modified surface. The methyl group attached to the silicon atom influences the packing density and overall order of the monolayer. The two chlorine atoms serve as reactive leaving groups, enabling the formation of stable siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules, leading to a cross-linked, robust monolayer.
The Formation Mechanism of this compound SAMs
The formation of a this compound SAM is a multi-step process that can be broadly categorized into adsorption, hydrolysis, and condensation.
-
Adsorption: The this compound molecules initially physisorb to the substrate surface.
-
Hydrolysis: In the presence of a thin layer of surface-adsorbed water, the reactive Si-Cl bonds of the this compound molecule hydrolyze to form silanol (Si-OH) groups.
-
Condensation: These newly formed silanols then undergo condensation reactions. This occurs in two ways: covalent bonding with the hydroxyl groups on the substrate surface (forming Si-O-Substrate bonds) and intermolecularly with adjacent hydrolyzed silane molecules (forming Si-O-Si cross-links). This cross-linking is crucial for the formation of a stable and dense monolayer.
The following diagram illustrates the logical workflow of the SAM formation process.
Experimental Protocols
The quality of the resulting SAM is highly dependent on the experimental conditions. Both solution-phase and vapor-phase deposition methods can be employed, each with its own advantages and considerations.
Substrate Preparation
A pristine and well-hydroxylated substrate surface is critical for the formation of a high-quality SAM. A common and effective cleaning procedure for silicon-based substrates is the Piranha etch.
Piranha Etch Protocol:
-
Safety Precautions: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and a strong oxidizer. It must be handled with extreme caution in a fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, must be worn.
-
Solution Preparation: Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This mixture is highly exothermic and can reach temperatures above 100°C. Never add sulfuric acid to hydrogen peroxide.
-
Substrate Cleaning: Immerse the substrates in the Piranha solution for 15-30 minutes.
-
Rinsing: Remove the substrates from the Piranha solution and rinse them extensively with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Storage: The cleaned substrates should be used immediately or stored in a desiccator to prevent atmospheric contamination.
Solution-Phase Deposition
Solution-phase deposition is a widely used method due to its simplicity.
Protocol:
-
Solvent Selection: Use an anhydrous solvent to prevent premature hydrolysis and polymerization of the this compound in the bulk solution. Anhydrous toluene or hexane are common choices.
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a dilute solution of this compound (typically 1-5 mM) in the chosen anhydrous solvent.
-
Deposition: Immerse the cleaned and dried substrates in the silane solution. The immersion time can range from 30 minutes to several hours, depending on the desired monolayer density.
-
Rinsing: After immersion, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules. A final rinse with a more volatile solvent like ethanol or isopropanol can aid in drying.
-
Drying: Dry the substrates under a stream of high-purity nitrogen.
-
Curing: To promote further cross-linking and enhance the stability of the monolayer, the coated substrates can be cured by baking at 100-120°C for 1 hour.
Vapor-Phase Deposition
Vapor-phase deposition offers better control over the deposition process and can result in more uniform and highly ordered monolayers.
Protocol:
-
Apparatus: The deposition is typically carried out in a vacuum chamber or a desiccator.
-
Precursor Placement: Place a small vial containing a few drops of this compound inside the deposition chamber.
-
Substrate Placement: Place the cleaned and dried substrates in the chamber, ensuring they are not in direct contact with the liquid precursor.
-
Deposition Conditions: Evacuate the chamber to a low pressure (e.g., < 1 Torr). The deposition can be carried out at room temperature or slightly elevated temperatures to increase the vapor pressure of the precursor. Deposition times can range from several hours to overnight.
-
Post-Deposition Treatment: After deposition, vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Rinsing and Curing: Similar to the solution-phase method, rinse the coated substrates with an appropriate solvent and cure them to enhance stability.
The following diagram outlines the experimental workflow for both deposition methods.
Characterization of this compound SAMs
Several surface-sensitive techniques are employed to characterize the quality, thickness, and properties of the formed SAMs.
Contact Angle Goniometry
Contact angle measurement is a simple yet powerful technique to assess the hydrophobicity and overall quality of the SAM. A high water contact angle is indicative of a dense and well-ordered hydrophobic monolayer.
Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness and refractive index of thin films. It is highly sensitive and can accurately determine the thickness of a monolayer.
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale. It can be used to visualize the morphology of the SAM, identify defects such as pinholes or aggregates, and measure the surface roughness.
Quantitative Data Summary
While specific quantitative data for this compound SAMs is not extensively available in the literature, data from analogous long-chain alkyltrichlorosilane and alkyldichlorosilane SAMs on silicon dioxide can provide a reasonable estimate of the expected properties.
| Parameter | Dodecyltrichlorosilane (DTS) | Octadecyltrichlorosilane (OTS) | Expected Range for this compound |
| Water Contact Angle (°) | ~105 - 110 | ~110 - 115 | 100 - 110 |
| Monolayer Thickness (nm) | ~1.7 - 1.9 | ~2.4 - 2.6 | 1.6 - 2.0 |
| RMS Roughness (nm) | < 0.5 | < 0.5 | < 0.6 |
Note: The actual values for this compound SAMs may vary depending on the deposition method, substrate, and processing conditions. The presence of a methyl group instead of a third chlorine atom may slightly reduce the packing density and, consequently, the contact angle and thickness compared to dodecyltrichlorosilane.
Stability of this compound SAMs
The stability of the SAM is a critical factor for its performance in various applications.
-
Hydrolytic Stability: Silane-based SAMs exhibit good stability in neutral and slightly acidic aqueous environments. However, they can be susceptible to hydrolysis and degradation under strongly acidic or basic conditions. The long alkyl chains of the this compound monolayer can provide a hydrophobic barrier that offers some protection against hydrolysis of the underlying siloxane bonds.[1]
-
Thermal Stability: Silane SAMs are generally more thermally stable than their thiol-on-gold counterparts. Alkylsilane SAMs on silicon oxide have been shown to be stable up to temperatures of 250°C or higher in inert atmospheres.
Applications in Research and Drug Development
The ability to precisely control surface properties makes this compound SAMs valuable in various research and drug development applications.
-
Biosensors: The hydrophobic and bio-inert nature of the dodecylmethyl surface can be utilized to prevent non-specific protein adsorption on biosensor surfaces, thereby improving the signal-to-noise ratio and sensitivity of the sensor. The SAM can also serve as a base layer for further functionalization to immobilize specific biorecognition elements.
-
Controlled Drug Release: The hydrophobic surface can be used to modulate the release kinetics of hydrophobic drugs from a drug delivery system. By controlling the surface wettability, the interaction of the delivery vehicle with the surrounding aqueous environment can be fine-tuned.
-
Cell Culture and Tissue Engineering: The surface energy and wettability of a substrate can significantly influence cell adhesion, proliferation, and differentiation. This compound SAMs can be used to create surfaces with defined hydrophobicity to study these cellular responses.
The following diagram illustrates the relationship between SAM properties and their applications.
Conclusion
The formation of self-assembled monolayers from this compound provides a reliable method for creating hydrophobic and well-defined surfaces. This technical guide has outlined the fundamental principles, detailed experimental protocols, and characterization techniques for these SAMs. While specific quantitative data for this particular molecule is emerging, the information provided for analogous systems offers a strong foundation for researchers entering this field. The versatility and robustness of this compound SAMs make them a valuable tool for a wide range of applications in advanced materials science, biosensing, and drug development.
References
An In-depth Technical Guide to Dichlorododecylmethylsilane for Creating Hydrophobic Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorododecylmethylsilane (C₁₃H₂₈Cl₂Si) is an organosilane compound used to create hydrophobic surfaces on a variety of substrates. The presence of two reactive chlorine atoms allows for the formation of strong, covalent siloxane bonds with hydroxylated surfaces, such as glass, silicon wafers, and other metal oxides. The long dodecyl (C₁₂) alkyl chain is oriented away from the surface, creating a low-energy, water-repellent interface. This guide provides a comprehensive overview of the chemical principles, experimental procedures, and characterization of surfaces modified with this compound, with a focus on applications relevant to research and drug development.
Core Principles of Silanization
The creation of a hydrophobic surface using this compound is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The this compound molecule reacts with trace amounts of water present on the substrate surface or in the solvent. The silicon-chlorine bonds are hydrolyzed to form reactive silanol (Si-OH) groups. Hydrogen chloride (HCl) is released as a byproduct.
-
Condensation: The newly formed silanol groups on the this compound molecule react with the hydroxyl groups (-OH) present on the substrate surface. This condensation reaction forms stable, covalent siloxane (Si-O-Si) bonds, anchoring the dodecylmethylsilyl group to the surface. Further condensation can occur between adjacent silanized molecules, leading to a cross-linked, stable hydrophobic layer.
The long dodecyl chains then orient themselves away from the surface, creating a dense, low-energy film that repels water.
Chemical Reaction Mechanism
The following diagram illustrates the reaction of this compound with a hydroxylated substrate, such as silicon dioxide (glass).
Caption: Reaction of this compound with a hydroxylated surface.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible hydrophobic surfaces. The following protocols provide a general framework that can be adapted for specific substrates and applications.
Substrate Preparation
A pristine and activated substrate surface is paramount for the formation of a uniform and stable silane monolayer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
Procedure:
-
Solvent Cleaning:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Transfer the substrates to a beaker with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Surface Activation (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE). Never store piranha solution in a sealed container.
-
In a designated glass beaker inside a fume hood, prepare the piranha solution by slowly adding hydrogen peroxide to sulfuric acid (typically a 3:7 or 1:3 ratio). The solution will become very hot.
-
Immerse the cleaned substrates in the hot piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For optimal results, further dry the substrates in an oven at 110-120°C for at least 1 hour to remove any residual water.
-
Silanization Procedure
This procedure should be performed in a low-humidity environment, such as a glove box, to prevent premature hydrolysis and polymerization of the this compound in solution.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane, or isopropanol)
-
Clean, dry glass container with a sealable lid
-
Activated substrates
Procedure:
-
Prepare Silane Solution: Inside a low-humidity environment, prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration is 1-5% (v/v). The optimal concentration may vary depending on the substrate and desired surface properties.
-
Substrate Immersion: Immerse the clean, dry, and activated substrates in the silane solution. Ensure the entire surface to be coated is in contact with the solution.
-
Reaction: Seal the container to minimize exposure to atmospheric moisture. Allow the reaction to proceed for 2-4 hours at room temperature. Longer immersion times can also be used.
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Perform a final rinse with acetone and then isopropanol.
-
-
Curing:
-
Dry the functionalized substrates with a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking of the silane layer and remove any remaining solvent.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the preparation and characterization of a hydrophobic surface using this compound.
Caption: Experimental workflow for creating and characterizing hydrophobic surfaces.
Characterization of Hydrophobic Surfaces
Contact Angle Measurement
The most common method for quantifying the hydrophobicity of a surface is by measuring the static water contact angle. A droplet of water is placed on the surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured.
-
Hydrophilic surfaces: Water contact angle < 90°
-
Hydrophobic surfaces: Water contact angle > 90°
-
Superhydrophobic surfaces: Water contact angle > 150°
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale. It can provide information on the uniformity and roughness of the silane coating. A well-formed monolayer of this compound should result in a smooth, uniform surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and chemical state of the elements on the surface of the material. For this compound coated surfaces, XPS can confirm the presence of silicon, carbon, and oxygen from the silane and the substrate, and the absence of chlorine, indicating a complete reaction.
Quantitative Data
Table 1: Effect of Solvent and Treatment Time on Water Contact Angle
| Solvent | Treatment Time (s) | Water Contact Angle (°) |
| n-heptane | 60 | 65 ± 2 |
| n-heptane | 180 | 85 ± 3 |
| n-heptane | 300 | 96 ± 3 |
| Toluene | 60 | 45 ± 2 |
| Toluene | 180 | 70 ± 3 |
| Toluene | 300 | 90 ± 3 |
Table 2: Effect of Silane Concentration in n-heptane on Water Contact Angle (Treatment Time: 180 s)
| Silane-to-Solvent Volume Ratio | Water Contact Angle (°) |
| 0.001 | 55 ± 2 |
| 0.002 | 75 ± 3 |
| 0.004 | 96 ± 3 |
| 0.01 | 96 ± 3 |
Applications in Drug Development
The creation of well-defined hydrophobic surfaces is critical in various aspects of drug development. While direct applications of this compound are not extensively documented, the principles of using such coatings are relevant.
Microfluidics for High-Throughput Screening
Microfluidic devices, often made from materials like polydimethylsiloxane (PDMS), are increasingly used for high-throughput drug screening.[1][2] However, the native surfaces of these materials can be prone to non-specific adsorption of proteins and small molecules, which can interfere with assays. A hydrophobic coating can passivate the surfaces of microchannels, minimizing this non-specific binding and ensuring more accurate and reproducible screening results.
Preventing Protein Adsorption on Medical Devices
When a medical device is implanted or comes into contact with biological fluids, protein adsorption occurs almost instantaneously.[3] This can lead to a cascade of events, including blood coagulation and the foreign body response. Hydrophobic coatings can reduce the initial protein adsorption, thereby improving the biocompatibility of medical devices.
Controlled Drug Delivery
The surface properties of drug delivery vehicles, such as nanoparticles, play a crucial role in their interaction with biological systems and their drug release kinetics.[4] Hydrophobic coatings can be used to modify the surface of these carriers to control their interaction with cell membranes and to tune the release profile of hydrophobic drugs.
Logical Relationships in Surface Modification
The final properties of the hydrophobic surface are dependent on a number of experimental parameters. The following diagram illustrates these relationships.
Caption: Relationship between process parameters and surface properties.
Conclusion
This compound is a versatile reagent for creating robust and stable hydrophobic surfaces. By carefully controlling the experimental conditions, including substrate preparation, solvent choice, reaction time, and silane concentration, a wide range of surface hydrophobicities can be achieved. These surfaces have significant potential in various research and development applications, particularly in the fields of microfluidics, medical devices, and drug delivery, where precise control over surface properties is essential for reliable and predictable performance. Further research into the specific properties of this compound-coated surfaces will undoubtedly expand their utility in these and other advanced applications.
References
A Technical Guide to Surface Energy Modification Using Dichlorododecylmethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surface energy is a critical parameter that dictates the interaction of a material with its environment, influencing phenomena such as wetting, adhesion, and biocompatibility. The ability to precisely control surface energy is paramount in numerous scientific and industrial applications, including drug delivery, biomedical implants, and microfluidics. Silanization, the process of grafting silane molecules onto a surface, stands out as a robust and versatile method for surface energy modification. This technical guide provides an in-depth exploration of Dichlorododecylmethylsilane as a potent agent for creating hydrophobic surfaces. We detail the underlying chemical mechanisms, provide comprehensive experimental protocols for its application, present expected quantitative outcomes, and discuss its relevance and potential applications within the research and drug development sectors.
Introduction to Surface Energy Modification
The interface between a material and its surroundings is governed by surface energy, a measure of the excess energy at the surface of a material compared to the bulk. Surfaces with high energy, such as clean glass or metal oxides, are typically hydrophilic (water-loving), characterized by low water contact angles (<90°).[1][2] Conversely, low-energy surfaces are hydrophobic (water-repelling) and exhibit high water contact angles (>90°).[1][2]
The ability to transform a high-energy, hydrophilic surface into a low-energy, hydrophobic one is crucial for many advanced applications.[3] For instance, in cell culture and drug formulation, reducing the adhesion of proteins and cells to container walls can prevent sample loss and denaturation.[4] In microfluidics, modifying channel surfaces is essential for controlling fluid flow and preventing biofouling.[5][6]
Silanization is a widely adopted chemical process that covalently bonds organosilane molecules to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and various metal oxides.[4] This process effectively replaces the hydrophilic hydroxyl groups with the functional groups of the silane, thereby altering the surface energy.
This compound: A Key Reagent for Hydrophobization
This compound ((CH₃)(C₁₂H₂₅)SiCl₂) is a bifunctional organosilane uniquely suited for creating highly hydrophobic, stable, and well-ordered monolayers. Its molecular structure consists of:
-
A Silicon (Si) Core: The reactive center of the molecule.
-
Two Chlorine (Cl) Atoms: Highly reactive leaving groups that facilitate covalent bonding to the surface.
-
One Methyl (CH₃) Group: A small, non-reactive alkyl group.
-
One Dodecyl (C₁₂H₂₅) Chain: A long, 12-carbon alkyl chain that is responsible for the pronounced hydrophobic character of the modified surface.
The long dodecyl chain packs densely on the surface, creating a low-energy, "waxy" interface that strongly repels water. The two reactive chlorine sites allow for cross-linking between adjacent silane molecules, forming a more stable and durable siloxane network on the substrate compared to monofunctional silanes.
Mechanism of Silanization
The surface modification process using this compound is a two-step reaction involving hydrolysis and condensation. This occurs on surfaces presenting hydroxyl (-OH) groups, which are naturally present on materials like glass and silica or can be introduced through activation processes like plasma treatment or acid etching.[7][8]
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds readily react with trace amounts of water present on the substrate surface or in the solvent. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanol intermediate and releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups on the silane molecule then condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Si) bonds. A secondary condensation reaction can also occur between adjacent silanol groups on neighboring silane molecules, leading to polymerization and the formation of a cross-linked network on the surface.
References
- 1. measurlabs.com [measurlabs.com]
- 2. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorodimethylsilane: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Surface modification of poly(dimethylsiloxane) microchannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Kit for PDMS Surface Modification [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Characterization of Dichlorododecylmethylsilane Modified Surfaces: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of surfaces modified with dichlorododecylmethylsilane (DDMS). It is intended for researchers, scientists, and drug development professionals who utilize surface modification techniques to control surface properties for a variety of applications, from creating hydrophobic and anti-stiction layers to modulating interactions with biological systems. This document outlines detailed experimental protocols, presents quantitative data for key surface characteristics, and illustrates the underlying processes through logical diagrams.
Introduction to this compound (DDMS) Surface Modification
This compound is a bifunctional organosilane commonly used to create self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. The modification process leverages the reactivity of the silicon-chlorine bonds with surface hydroxyl groups, leading to the formation of stable siloxane (Si-O-Si) bonds. The long dodecyl chain (C12H25) of the molecule orients away from the surface, creating a dense, non-polar, and hydrophobic interface. This alteration of surface chemistry is critical in fields ranging from microelectromechanical systems (MEMS) to biomedical devices and drug delivery. In the context of drug development, hydrophobic coatings can be employed to control the release profiles of encapsulated drugs.[1][2]
Mechanism of Surface Modification
The surface modification with DDMS proceeds through a two-step hydrolysis and condensation reaction. This process results in the covalent attachment of the dodecylmethylsilyl groups to the substrate.
1. Hydrolysis: The highly reactive Si-Cl bonds of the DDMS molecule readily react with trace amounts of water present on the substrate surface or in the reaction solvent. This hydrolysis step replaces the chlorine atoms with hydroxyl groups, forming a reactive silanol intermediate.
2. Condensation: The newly formed silanol groups on the DDMS molecule then condense with the hydroxyl groups (-OH) present on the substrate surface. This reaction forms a stable, covalent siloxane bond (Si-O-substrate) and releases a molecule of water. The bifunctional nature of DDMS allows for potential cross-linking between adjacent molecules, further stabilizing the monolayer.
Experimental Protocols
Reproducible and high-quality surface modification is contingent on meticulous experimental procedures. The following sections detail the protocols for substrate preparation, DDMS modification, and subsequent characterization.
Substrate Preparation and DDMS Modification
This protocol is a synthesized procedure based on established methods for creating alkylsilane SAMs on silicon or glass substrates.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (DDMS)
-
Anhydrous toluene (or other anhydrous organic solvent like hexane)
-
Deionized (DI) water
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol (200 proof)
-
Nitrogen gas (high purity)
-
Glassware for cleaning and reaction
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Prepare a "Piranha" solution by carefully and slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. Extreme caution is advised as this solution is highly corrosive and exothermic.
-
Immerse the substrates in the Piranha solution for 15-20 minutes to remove organic residues and generate surface hydroxyl (-OH) groups.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), prepare a 1-2% (v/v) solution of DDMS in anhydrous toluene. It is crucial to minimize exposure to moisture to prevent premature polymerization of the silane in the solution.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the DDMS solution.
-
Allow the reaction to proceed for 2 to 12 hours at room temperature in a controlled, low-humidity environment. The optimal reaction time may vary depending on the desired monolayer density and quality.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any non-covalently bound (physisorbed) silane molecules.
-
Perform a final rinse with ethanol and dry the substrates again with a stream of nitrogen gas.
-
To enhance the stability of the monolayer, the coated substrates can be cured by baking at 100-120°C for 1 hour.
-
References
Thermal stability of Dichlorododecylmethylsilane coatings
An In-Depth Technical Guide to the Thermal Stability of Dichlorododecylmethylsilane Coatings
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of this compound coatings. Due to limited direct experimental data on this compound, this guide synthesizes information from analogous organosilane compounds to infer its thermal properties. The document details the key factors influencing the thermal stability of silane coatings, common degradation pathways, and standard experimental protocols for thermal analysis. Quantitative data from various studies on similar silane coatings are presented in tabular format for comparative analysis. Furthermore, a logical workflow for assessing thermal stability is visualized using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals working with silane-based surface modifications in applications requiring thermal resilience.
Introduction to this compound Coatings
This compound is an organosilane compound used for creating self-assembled monolayers (SAMs) or thin film coatings on various substrates. These coatings are valued for their ability to modify surface properties, such as hydrophobicity, adhesion, and biocompatibility. The thermal stability of these coatings is a critical parameter, especially in applications involving elevated temperatures, such as in certain drug delivery systems, medical device sterilization, and microelectronics fabrication. The degradation of these coatings at high temperatures can lead to a loss of functional performance and potential contamination.
The general structure of organosilane coatings involves siloxane bonds (Si-O-Si) that form a stable network on the substrate, with organic functional groups oriented away from the surface. The thermal stability of these coatings is influenced by the strength of the Si-O and Si-C bonds, as well as the nature of the organic substituent.
Factors Influencing Thermal Stability
The thermal stability of this compound and other organosilane coatings is not intrinsic but is influenced by several factors:
-
Chemical Structure of the Silane: The length of the alkyl chain, the presence of functional groups, and the type of leaving group on the silicon atom all play a role. Aromatic groups generally enhance thermal stability compared to aliphatic chains.[1] Fluorination of the alkyl chain also significantly increases thermal stability.[1][2]
-
Substrate Type and Surface Preparation: The nature of the substrate and the density of hydroxyl groups on its surface affect the formation and stability of the siloxane network. Proper surface pretreatment is crucial for creating a well-ordered and thermally stable coating.[3]
-
Coating Quality and Deposition Method: The method of deposition (e.g., vapor-phase vs. solution-phase) can influence the packing density and organization of the silane molecules, which in turn affects thermal stability.[3]
-
Environmental Conditions: The presence of oxygen, moisture, and corrosive agents can significantly impact the degradation temperature and mechanism.[4] Thermal decomposition behavior can differ in an inert atmosphere compared to air.[5]
Thermal Degradation Mechanisms
The thermal decomposition of organosilane coatings can proceed through several pathways:
-
Hydrolysis of Siloxane Bonds: In the presence of moisture, the Si-O-Si bonds that form the backbone of the coating can be hydrolyzed, leading to the breakdown of the film. This process is influenced by pH and temperature.[4]
-
Cleavage of Si-C and C-C Bonds: At elevated temperatures, the covalent bonds within the organic moiety (dodecyl group in this case) and the bond connecting it to the silicon atom can break, leading to the loss of the organic functionality and degradation of the coating.[5]
-
Oxidation: In an oxygen-containing atmosphere, the organic components of the coating can undergo oxidation, leading to changes in the chemical structure and properties of the film.
Quantitative Data on Thermal Stability of Analogous Silane Coatings
| Silane Compound | Substrate | Decomposition Onset (°C) | Key Findings |
| Perfluorodecyltrichlorosilane (PFDS) | Oxidized Silicon | 300 - 350 | Demonstrates high thermal stability, making it suitable for high-temperature applications.[2][3] |
| Octadecyltrichlorosilane (OTS) | Silicon | ~110 | Long-chain alkylsilane monolayers show moderate thermal stability. |
| Phenyltrimethoxysilane | - | 495 | Aromatic groups significantly enhance thermal stability.[1] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | - | 530 | Fluorination dramatically increases the thermal stability of the silane.[1] |
| Alkyl-alkoxy/chloro silane modified silica aerogels | Silica Aerogel | 275 - 300 | Surface modified aerogels show good thermal stability, with trialkylorganosilanes being more stable.[6] |
Note: The decomposition temperatures can vary depending on the experimental conditions (heating rate, atmosphere) and the substrate.
Experimental Protocols for Assessing Thermal Stability
Standard techniques for evaluating the thermal stability of coatings include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a material as a function of temperature in a controlled atmosphere. TGA is used to identify the decomposition temperature, moisture content, and overall thermal stability of the coating.[7][8]
Methodology:
-
Sample Preparation: A substrate coated with this compound is carefully weighed and placed in the TGA sample pan. An uncoated substrate of the same material and size is used as a reference.
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specific flow rate.[8]
-
The initial temperature is set, typically to room temperature.
-
-
Heating Program:
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) to a final temperature that is expected to be above the decomposition point of the coating.[8]
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions, such as melting or crystallization, and can also provide information on degradation processes that are accompanied by a change in enthalpy.[7][9]
Methodology:
-
Sample Preparation: A small amount of the coated material (or the silane itself) is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which can correspond to melting, crystallization, or decomposition events.
Visualization of Thermal Stability Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of the thermal stability of this compound coatings.
Caption: Logical workflow for assessing the thermal stability of silane coatings.
Conclusion
The thermal stability of this compound coatings is a critical parameter for their successful application in various fields. While direct experimental data is scarce, by examining analogous organosilane compounds, it can be inferred that the stability is dependent on the chemical structure, substrate interaction, and environmental conditions. The primary modes of degradation are hydrolysis of the siloxane network and thermal cleavage of the organic side chain. For a comprehensive understanding, it is essential to employ standardized analytical techniques such as TGA and DSC, complemented by surface characterization methods. The information and protocols provided in this guide offer a solid foundation for researchers and professionals to evaluate and predict the performance of this compound coatings in thermally demanding environments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
Dichlorododecylmethylsilane in Nanotechnology: A Technical Guide to Surface Functionalization and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorododecylmethylsilane is a reactive organosilane compound of significant interest in the field of nanotechnology. Its unique molecular structure, featuring a reactive dichlorosilyl head group and a long twelve-carbon alkyl chain, enables the formation of robust, hydrophobic self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces. This technical guide provides an in-depth exploration of the core applications of this compound in nanotechnology, with a particular focus on the surface modification of nanoparticles and biomedical devices, and its emerging potential in advanced drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers with the foundational knowledge required to leverage this versatile molecule in their work.
Introduction to this compound
This compound (C₁₃H₂₈Cl₂Si) is a member of the organosilane family, which is widely utilized for surface modification. The molecule consists of a central silicon atom bonded to two chlorine atoms, a methyl group, and a dodecyl group. The chlorine atoms are highly reactive towards hydroxyl groups (-OH) present on the surfaces of materials like silica, glass, and various metal oxides. This reactivity facilitates the formation of stable covalent siloxane bonds (Si-O-Surface), anchoring the molecule to the substrate. The long dodecyl chain, through van der Waals interactions, promotes the self-assembly of these molecules into a dense, well-ordered monolayer.
The primary advantage of using a long-chain silane like this compound lies in the creation of highly hydrophobic and stable surfaces. The dense packing of the dodecyl chains forms a barrier that repels water and can prevent non-specific protein adsorption, a critical requirement in many biomedical applications.
Core Applications in Nanotechnology
The ability of this compound to form well-defined hydrophobic monolayers makes it a valuable tool in several areas of nanotechnology.
Surface Functionalization of Nanoparticles
The surface properties of nanoparticles are crucial in determining their behavior in biological and colloidal systems.[1] Functionalization with this compound can impart hydrophobicity to otherwise hydrophilic nanoparticles, such as silica or metal oxide nanoparticles. This is particularly useful for:
-
Improving dispersibility in non-polar solvents: Nanoparticles coated with a hydrophobic monolayer can be readily dispersed in organic solvents, which is essential for their incorporation into polymer composites and other non-aqueous systems.
-
Creating core-shell structures: The hydrophobic surface can serve as an interface for the subsequent assembly of other molecules or layers, leading to the formation of complex core-shell nanostructures.
-
Controlling protein adsorption: In biological applications, a hydrophobic layer can modulate the interaction of nanoparticles with proteins, which can influence their circulation time and cellular uptake.[2]
Surface Modification of Biomedical Devices
The biocompatibility and functionality of biomedical implants and devices are heavily dependent on their surface characteristics.[3] this compound can be used to create hydrophobic and bio-inert surfaces on materials commonly used in biomedical devices, such as glass slides, silicon wafers, and titanium implants. This surface modification can:
-
Reduce biofouling: The hydrophobic surface can resist the adhesion of proteins and microorganisms, thereby reducing the risk of implant-associated infections.
-
Enhance lubrication: The alkyl chains of the monolayer can provide a lubricious surface, which is beneficial for moving parts in medical devices.
-
Control cell adhesion: By creating hydrophobic patterns on a surface, it is possible to control where cells can attach and grow, which is a key aspect of tissue engineering.
Potential in Drug Delivery Systems
While less explored, the properties of this compound-modified materials suggest potential applications in drug delivery.[4] For instance:
-
Hydrophobic drug encapsulation: Nanoparticles functionalized with a hydrophobic monolayer could be used to encapsulate and stabilize hydrophobic drugs, improving their solubility and bioavailability.
-
Controlled release: The hydrophobic barrier could be engineered to control the release rate of encapsulated drugs.
-
Targeted delivery: While the hydrophobic surface itself does not confer targeting, it provides a platform for the attachment of targeting ligands that can direct the drug carrier to specific cells or tissues.
Quantitative Data
The following table summarizes key quantitative data related to surfaces modified with long-chain alkylsilanes, which can be considered indicative of the performance of this compound.
| Parameter | Typical Value Range | Significance |
| Water Contact Angle | 100° - 115° | Indicates high hydrophobicity of the modified surface.[5][6] |
| Monolayer Thickness | 1.5 - 2.0 nm | Corresponds to the length of the dodecyl chain, indicating a well-formed monolayer. |
| Surface Coverage | 4-5 molecules/nm² | Represents a densely packed self-assembled monolayer. |
| Thermal Stability | Up to 200-250 °C in air | Demonstrates the robustness of the covalent siloxane bond.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving surface modification with this compound. These protocols are adapted from established procedures for similar dichlorosilanes and should be performed in a fume hood with appropriate personal protective equipment, as dichlorosilanes are corrosive and react with moisture to produce hydrochloric acid.[8]
Protocol for Surface Silanization of Silicon Wafers
This protocol describes the formation of a this compound self-assembled monolayer on a silicon wafer.
-
Substrate Cleaning:
-
Immerse the silicon wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen gas.
-
Further dry the wafer in an oven at 120 °C for 1 hour.
-
-
Silanization Solution Preparation:
-
In a glove box or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.
-
-
Silanization Process:
-
Immerse the cleaned and dried silicon wafer in the silanization solution for 1-2 hours at room temperature.
-
After immersion, rinse the wafer sequentially with the anhydrous solvent (toluene or hexane), followed by ethanol, and finally deionized water.
-
Dry the wafer under a stream of nitrogen gas.
-
-
Curing:
-
Cure the coated wafer in an oven at 120 °C for 1 hour to promote the formation of a stable siloxane network.
-
Protocol for Functionalization of Silica Nanoparticles
This protocol details the surface modification of silica nanoparticles to render them hydrophobic.
-
Nanoparticle Preparation:
-
Disperse silica nanoparticles in an anhydrous solvent like toluene through sonication.
-
-
Silanization Reaction:
-
Add this compound to the nanoparticle dispersion (typically a 2-5% weight ratio relative to the silica nanoparticles).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.
-
-
Purification:
-
Centrifuge the reaction mixture to collect the functionalized nanoparticles.
-
Wash the nanoparticles multiple times with the anhydrous solvent to remove any unreacted silane.
-
Perform a final wash with ethanol.
-
-
Drying:
-
Dry the functionalized nanoparticles in a vacuum oven at 80 °C overnight.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of this compound in nanotechnology.
Caption: Workflow of surface functionalization with this compound.
Caption: Logic diagram of nanoparticle functionalization for drug delivery.
Conclusion
This compound is a powerful and versatile tool for the surface modification of materials at the nanoscale. Its ability to form dense, stable, and hydrophobic self-assembled monolayers provides a straightforward method for tailoring the surface properties of nanoparticles and biomedical devices. While its direct application in drug delivery is still an emerging area, the fundamental properties it imparts to surfaces suggest significant potential. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore and exploit the capabilities of this compound in their nanotechnology endeavors. Further research into the biocompatibility and long-term stability of these monolayers in physiological environments will be crucial for advancing their use in clinical applications.
References
- 1. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 18407-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Dichlorododecylmethylsilane Surface Modification of Glass Slides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of glass slides is a critical preparatory step in a wide array of biomedical and drug development applications, including cell culture, microarray technology, and surface plasmon resonance. The inherent hydrophilicity of glass, due to the presence of silanol groups, can lead to non-specific binding of proteins and cells, hindering experimental reproducibility and accuracy. Dichlorododecylmethylsilane (DDMS) is a bifunctional organosilane used to create a hydrophobic surface on glass substrates. The dichlorosilyl group reacts with the hydroxyl groups on the glass surface, forming stable covalent siloxane bonds, while the long dodecyl chain creates a low-energy, hydrophobic interface. This modification prevents non-specific adsorption and provides a consistent surface for subsequent specific biomolecule immobilization.
This document provides a detailed protocol for the surface modification of glass slides using this compound, including solution-phase and vapor-phase deposition methods. It also includes expected quantitative outcomes based on data from analogous silane treatments.
Data Presentation
| Treatment | Substrate | Water Contact Angle (°) | Reference Compound |
| Untreated Glass | Glass Slide | 20 - 50 | N/A |
| Dichlorodimethylsilane (5% in heptane) | Glassware | > 90 | Dichlorodimethylsilane |
| Dichlorooctamethyltetrasiloxane | Glass Plates | ~20 to 95 | Dichlorooctamethyltetrasiloxane |
Note: The final contact angle is dependent on the cleanliness of the glass, the concentration of the silane, reaction time, and post-treatment procedures.
Experimental Protocols
Two primary methods for the silanization of glass slides with this compound are detailed below: solution-phase deposition and vapor-phase deposition. Safety Precaution: this compound and its solvents are hazardous. All procedures should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Solution-Phase Deposition
This method involves immersing the glass slides in a solution of this compound.
Materials:
-
Glass microscope slides
-
This compound (DDMS)
-
Anhydrous toluene or heptane
-
Methanol
-
Acetone
-
Deionized water
-
Detergent
-
Staining jars or beakers
-
Tweezers
-
Nitrogen gas or filtered air source
-
Oven
Procedure:
-
Glass Slide Cleaning (Aqueous Clean):
-
Place glass slides in a slide rack and immerse in a beaker containing a solution of laboratory detergent and deionized water.
-
Sonicate for 15-20 minutes.
-
Rinse thoroughly with deionized water (at least 3-5 changes).
-
Rinse with acetone and then with methanol.
-
Dry the slides under a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
-
Surface Activation (Optional but Recommended):
-
For a more reactive surface, the cleaned slides can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care. Immerse the slides in the piranha solution for 10-15 minutes, then rinse extensively with deionized water.
-
-
Silanization Reaction:
-
Prepare a 2-5% (v/v) solution of this compound in anhydrous toluene or heptane in a clean, dry staining jar.
-
Immerse the cleaned and dried glass slides into the DDMS solution for 5-15 minutes at room temperature. Ensure the entire surface of the slides is in contact with the solution.
-
Gently agitate the solution during the incubation to ensure uniform coating.
-
-
Rinsing:
-
Remove the slides from the DDMS solution using tweezers.
-
Rinse the slides thoroughly with fresh anhydrous toluene or heptane to remove excess, unreacted silane.
-
Rinse the slides with methanol to quench any remaining reactive chlorosilane groups.
-
Finally, rinse with acetone to remove the organic solvents.
-
-
Drying and Curing:
-
Dry the slides under a stream of nitrogen or filtered air.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.
-
-
Storage:
-
Store the modified slides in a clean, dry environment, such as a desiccator, until use.
-
Protocol 2: Vapor-Phase Deposition
This method exposes the glass slides to this compound vapor and is suitable for coating complex geometries or when a very thin, uniform layer is desired.
Materials:
-
Cleaned and dried glass microscope slides (as per Protocol 1)
-
This compound (DDMS)
-
Vacuum desiccator
-
Small vial or watch glass
-
Vacuum pump
Procedure:
-
Preparation:
-
Place the cleaned and dried glass slides in a slide rack inside a vacuum desiccator.
-
In a separate small vial or on a watch glass, place a few drops of this compound. Place the vial/watch glass inside the desiccator, ensuring it does not touch the slides.
-
-
Vapor-Phase Reaction:
-
Seal the desiccator and connect it to a vacuum pump.
-
Carefully evacuate the desiccator until the DDMS begins to boil (this will be indicated by bubbling).
-
Close the valve to the vacuum pump, leaving the desiccator under vacuum.
-
Allow the slides to be exposed to the DDMS vapor for 1-3 hours at room temperature. The vacuum will facilitate the vaporization of the silane and its deposition onto the glass surfaces.
-
-
Post-Treatment:
-
Carefully vent the desiccator inside the fume hood.
-
Remove the slides and rinse them with anhydrous toluene or heptane, followed by methanol and acetone, as described in Protocol 1 (steps 4.2 - 4.4).
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the modified slides in a desiccator.
-
Mandatory Visualization
Below is a DOT language script to generate a Graphviz diagram illustrating the experimental workflow for the solution-phase deposition of this compound.
Caption: Workflow for DDMS Surface Modification.
Application Notes and Protocols for Coating Silicon Wafers with Dichlorododecylmethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step procedure for the surface modification of silicon wafers with Dichlorododecylmethylsilane. This process forms a hydrophobic self-assembled monolayer (SAM), which is crucial for applications in biopassivation, microfluidics, and as a stable interface for further functionalization in drug delivery systems and biosensors.
Introduction
Surface modification of silicon wafers with organosilanes is a fundamental technique to control the interfacial properties of silicon-based materials. This compound is a bifunctional organosilane that reacts with the hydroxyl groups on a silicon wafer surface to form a stable, covalently bound monolayer. The dodecyl chain provides a hydrophobic character to the surface, which can prevent non-specific protein adsorption, control fluid flow in microchannels, and serve as a foundational layer for subsequent chemical modifications. This protocol details two common methods for deposition: solution-phase and vapor-phase deposition.
Experimental Protocols
Extreme caution should be exercised when handling the chemicals mentioned in this protocol. Piranha solution is highly corrosive and reactive, and this compound is moisture-sensitive and releases hydrochloric acid upon reaction with water. All procedures should be performed in a cleanroom environment inside a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Silicon Wafer Cleaning and Hydroxylation
A pristine and hydroxylated silicon wafer surface is critical for achieving a uniform and stable silane coating. The following Piranha solution cleaning method is highly effective for removing organic residues and creating a high density of surface silanol (Si-OH) groups.
Materials:
-
Silicon wafers
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Glass beakers
Procedure:
-
Piranha Solution Preparation: In a clean glass beaker inside a fume hood, carefully and slowly add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. Warning: This mixture is highly exothermic and should be prepared with extreme caution. Never add sulfuric acid to hydrogen peroxide.
-
Wafer Cleaning: Immerse the silicon wafers into the freshly prepared Piranha solution using wafer tweezers.
-
Heating: Heat the Piranha solution with the immersed wafers to 90-120°C for 30-60 minutes.
-
Rinsing: Carefully remove the wafers from the hot Piranha solution and rinse them extensively with DI water. A common rinsing procedure is to place them in a cascading DI water bath for at least 5 minutes.
-
Drying: Dry the cleaned and hydroxylated wafers under a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned wafers in a clean, dry environment, such as a desiccator, and use them for silanization as soon as possible to prevent atmospheric contamination.
Silanization with this compound
Two primary methods for the deposition of this compound are detailed below: solution-phase deposition and vapor-phase deposition. Both methods must be carried out in an anhydrous environment to prevent the premature hydrolysis and polymerization of the silane in solution.
Materials:
-
Cleaned and dried silicon wafers
-
This compound
-
Anhydrous toluene or heptane
-
Anhydrous methanol or acetone
-
Glass container with a tight-fitting lid (e.g., a petri dish or a specialized wafer holder)
-
High-purity nitrogen or argon gas
Procedure:
-
Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or heptane.
-
Silanization Reaction: Place the cleaned and dried silicon wafers in the silane solution within the glass container. Ensure the wafers are fully submerged.
-
Incubation: Seal the container and allow the reaction to proceed for 2-4 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.
-
Post-Silanization Rinsing:
-
Remove the wafers from the silanization solution.
-
Rinse the wafers sequentially with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Follow with a rinse in anhydrous methanol or acetone to remove any remaining unreacted silane and byproducts.
-
-
Drying: Dry the coated wafers under a stream of high-purity nitrogen gas.
Materials:
-
Cleaned and dried silicon wafers
-
This compound
-
Vacuum desiccator
-
Small vial or aluminum foil cap
-
Vacuum pump
Procedure:
-
Setup: Place the cleaned and dried silicon wafers inside a vacuum desiccator. In a separate small vial or aluminum foil cap, place a few drops of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the wafers.
-
Vaporization: Evacuate the desiccator using a vacuum pump for a few minutes to reduce the pressure and facilitate the vaporization of the silane.
-
Deposition: Seal the desiccator and allow the silanization to proceed at room temperature for 12-24 hours. For a more rapid and controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
Post-Treatment:
-
Vent the desiccator to atmospheric pressure, preferably inside a fume hood.
-
Remove the coated wafers and rinse them with an anhydrous solvent like toluene to remove any loosely bound silane molecules.
-
-
Drying: Dry the wafers with a stream of high-purity nitrogen gas.
Curing and Storage
Procedure:
-
Curing: To enhance the stability and cross-linking of the monolayer, bake the silanized wafers in an oven at 110-120°C for 30-60 minutes.[1]
-
Storage: Store the coated wafers in a clean, dry, and inert environment, such as a desiccator or a nitrogen cabinet, to protect the hydrophobic surface from contamination.
Data Presentation
The following table summarizes the key quantitative data associated with the this compound coating process and the expected surface properties.
| Parameter | Value | Notes |
| Wafer Cleaning | ||
| Piranha Solution Ratio (H₂SO₄:H₂O₂) | 3:1 to 7:3 (v/v) | A common and effective ratio for removing organic contaminants and hydroxylating the surface. |
| Cleaning Temperature | 90-120°C | Heating accelerates the cleaning process. |
| Cleaning Time | 30-60 minutes | Sufficient time to ensure a thoroughly cleaned and activated surface. |
| Solution-Phase Deposition | ||
| Silane Concentration | 1-5% (v/v) in anhydrous solvent | A typical concentration range for achieving a monolayer. |
| Reaction Time | 2-4 hours | Can be optimized based on desired surface coverage and reaction conditions. |
| Reaction Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Vapor-Phase Deposition | ||
| Reaction Time | 12-24 hours | Longer reaction times are generally required for vapor-phase deposition compared to solution-phase. |
| Reaction Temperature | Room Temperature to 80°C | Elevated temperatures can increase the rate of deposition. |
| Post-Coating Curing | ||
| Curing Temperature | 110-120°C | Helps to drive off any remaining solvent and promotes the formation of a stable, cross-linked siloxane network on the surface.[1] |
| Curing Time | 30-60 minutes | Adequate time for thermal curing.[1] |
| Surface Characterization | ||
| Water Contact Angle | > 100° | A water contact angle greater than 90° indicates a hydrophobic surface. For similar long-chain silanes, angles around 110° are reported. |
| Monolayer Thickness | ~1.5 - 2.0 nm | The expected thickness of a self-assembled monolayer of this compound, as estimated by ellipsometry for similar molecules. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for solution-phase deposition of this compound.
Signaling Pathway: Surface Reaction
Caption: Reaction of this compound with a hydroxylated silicon surface.
References
Application Note: Hydrophobization of PDMS Microfluidic Channels using Dichlorododecylmethylsilane for Drug Development Applications
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the hydrophobic surface modification of polydimethylsiloxane (PDMS) microfluidic channels using dichlorododecylmethylsilane. This treatment is crucial for various microfluidic applications, particularly in drug development, where minimizing the non-specific absorption of hydrophobic drugs or molecules into the PDMS is essential for accurate assays.
Introduction
Polydimethylsiloxane (PDMS) is a widely used material for fabricating microfluidic devices due to its optical transparency, biocompatibility, and ease of manufacturing.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] However, its inherent hydrophobicity can be a significant drawback. For applications involving aqueous solutions, the native hydrophobic surface of PDMS can lead to inconsistent fluid flow and bubble formation. Conversely, for studies involving hydrophobic drugs or molecules, the porous and hydrophobic nature of PDMS can result in significant absorption of these compounds into the bulk material, leading to inaccurate concentration studies and unreliable experimental outcomes.
To address this, the surface of PDMS can be modified to be highly hydrophobic (superhydrophobic) through treatment with silanizing agents like this compound. This process creates a stable, low-surface-energy coating that repels aqueous solutions and, more importantly, minimizes the absorption of hydrophobic analytes. This application note details a vapor-phase silanization protocol to achieve this modification.
Principle of Hydrophobization
The hydrophobization of PDMS with this compound is a two-step process. First, the PDMS surface is activated to introduce hydroxyl (-OH) groups. This is typically achieved through oxygen plasma treatment. The high-energy plasma breaks the Si-CH₃ bonds on the PDMS surface and promotes the formation of Si-OH groups.
In the second step, the hydroxylated PDMS surface is exposed to this compound vapor. The dichlorosilyl group of the silane readily reacts with the surface hydroxyl groups, forming stable covalent Si-O-Si bonds and releasing hydrochloric acid (HCl) as a byproduct. The long dodecyl (C12) chain of the silane molecule then forms a dense, hydrophobic monolayer on the PDMS surface.
Figure 1: Workflow for PDMS hydrophobization.
Quantitative Data
The effectiveness of the hydrophobization process is typically quantified by measuring the static water contact angle on the PDMS surface. A higher contact angle indicates greater hydrophobicity. The following table summarizes typical contact angle values at different stages of the treatment process.
| Surface State | Typical Water Contact Angle (°) |
| Native PDMS | 105° - 115° |
| After Oxygen Plasma Treatment | < 20° (Hydrophilic) |
| After this compound Treatment | > 140° (Superhydrophobic) |
Note: The contact angle of the this compound-treated surface is an estimate based on typical values for long-chain alkylsilane coatings on PDMS. The actual value may vary depending on process parameters.
Experimental Protocols
Materials and Reagents
-
PDMS microfluidic devices
-
This compound (97% or higher purity)
-
Deionized (DI) water
-
Isopropanol
-
Nitrogen gas (high purity)
-
Plasma cleaner
-
Vacuum desiccator
-
Hot plate
-
Petri dishes
-
Glass slides (for contact angle measurements)
Protocol for Hydrophobization of PDMS Microfluidic Channels
This protocol describes a vapor-phase silanization procedure.
Step 1: PDMS Device Preparation and Cleaning
-
Fabricate PDMS microfluidic devices using standard soft lithography techniques.
-
Thoroughly clean the PDMS devices by sonicating in isopropanol for 15 minutes, followed by rinsing with DI water.
-
Dry the devices completely using a stream of nitrogen gas.
Step 2: Surface Activation with Oxygen Plasma
-
Place the clean, dry PDMS devices and glass slides (for control measurements) into the chamber of a plasma cleaner.
-
Treat the surfaces with oxygen plasma. Typical parameters are:
-
Power: 30-50 W
-
Pressure: 200-500 mTorr
-
Time: 30-60 seconds
-
-
Immediately after plasma treatment, the PDMS surface will be highly hydrophilic. Proceed to the next step without delay to prevent hydrophobic recovery.[1][3][5][8][10]
Step 3: Vapor-Phase Silanization
-
Place the plasma-treated PDMS devices and glass slides inside a vacuum desiccator.
-
In the center of the desiccator, place a small, open container (e.g., a glass vial) containing 100-200 µL of this compound.
-
Evacuate the desiccator using a vacuum pump for 5-10 minutes to facilitate the vaporization of the silane.
-
Close the desiccator valve to seal it and allow the PDMS devices to be exposed to the silane vapor for 1-2 hours at room temperature.
-
After the exposure, vent the desiccator in a fume hood and carefully remove the devices.
-
To remove any unreacted silane and byproducts, place the devices on a hot plate at 60-70°C for 30 minutes in a well-ventilated area or fume hood.
Step 4: Post-Treatment and Storage
-
Allow the devices to cool to room temperature.
-
The PDMS channels are now hydrophobic and ready for use.
-
Store the treated devices in a clean, dry environment. The hydrophobic coating is stable for an extended period.
Figure 2: Experimental protocol workflow.
Applications in Drug Development
Hydrophobically modified PDMS microfluidic channels are particularly advantageous in drug development for:
-
High-throughput screening of hydrophobic drug candidates: Minimizing drug absorption into the channel walls ensures that the cells within the microfluidic device are exposed to the intended drug concentration.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Droplet-based microfluidics: Generating stable water-in-oil droplets for single-cell analysis and encapsulation of reagents.
-
Organic synthesis on-a-chip: Providing a compatible environment for reactions involving non-polar solvents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete hydrophobization (low contact angle) | Insufficient plasma treatment. | Increase plasma treatment time or power. Ensure a good vacuum in the plasma cleaner. |
| Incomplete silanization. | Increase silanization time or the amount of silane. Ensure the desiccator is properly sealed and evacuated. | |
| Hydrophobic recovery before silanization. | Minimize the time between plasma treatment and silanization. | |
| White residue on the PDMS surface | Excess silane deposition. | Reduce the amount of silane or the deposition time. Ensure proper post-treatment baking to remove unreacted silane. |
| Clogging of microchannels | Polymerization of silane due to moisture. | Use a dry desiccator and high-purity nitrogen. Handle this compound in a dry environment. |
Conclusion
The protocol described in this application note provides a reliable method for the hydrophobization of PDMS microfluidic channels using this compound. This surface modification is a critical step for a wide range of applications in drug development, ensuring more accurate and reproducible experimental results by minimizing the interaction of hydrophobic molecules with the device material. Proper execution of the surface activation and vapor-phase deposition steps is key to achieving a stable and highly hydrophobic surface.
References
- 1. Minimizing Hydrophobic Recovery of Polydimethylsiloxane after Oxygen Plasma Treatment [ida.mtholyoke.edu]
- 2. Stable, bioactive hydrogel coating on silicone surfaces for non-invasive decontamination via photochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanically Induced Hydrophobic Recovery of Poly(dimethylsiloxane) (PDMS) for the Generation of Surfaces with Patterned Wettability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ibmc.up.pt [ibmc.up.pt]
- 14. nlc-bnc.ca [nlc-bnc.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. doria.fi [doria.fi]
- 18. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane [ouci.dntb.gov.ua]
Application Notes and Protocols for Dichlorododecylmethylsilane Treatment of Metal Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Passivation of metal oxide surfaces is a critical step in a multitude of research and development applications, including the fabrication of biosensors, microelectronics, and drug delivery systems.[1][2][3] Surface passivation modifies the surface properties of a material to reduce its chemical reactivity and prevent unwanted interactions with the surrounding environment.[4] Dichlorododecylmethylsilane (C13H28Cl2Si) is a bifunctional organosilane used to create a hydrophobic, self-assembled monolayer (SAM) on hydroxylated surfaces.[5] The long dodecyl chain provides a significant non-polar character, while the two chlorine atoms serve as reactive sites for covalent attachment to surface hydroxyl groups present on metal oxides.[6] This treatment effectively masks the underlying reactive surface, preventing non-specific binding of biomolecules, reducing surface conductivity, and controlling wetting properties.[7][8]
Mechanism of Action
The passivation of metal oxide surfaces with this compound proceeds through a two-step hydrolysis and condensation reaction.
-
Hydrolysis: The silicon-chlorine (Si-Cl) bonds of this compound are highly reactive towards water. In the presence of trace amounts of water on the substrate surface or in the solvent, the chlorine atoms are hydrolyzed to form silanol (-Si-OH) groups. This reaction releases hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl (-OH) groups present on the metal oxide surface. This condensation reaction forms stable, covalent siloxane (Si-O-Surface) bonds, anchoring the dodecylmethylsilane molecule to the surface. The bifunctional nature of the dichlorosilane allows for cross-linking between adjacent silane molecules, forming a more robust and stable monolayer.
Applications
The hydrophobic and passivating properties of this compound-treated surfaces are beneficial in several fields:
-
Biosensors: Reduces non-specific protein adsorption, leading to improved signal-to-noise ratios and enhanced sensor performance.[9]
-
Drug Delivery: Modifies the surface of drug carriers to control drug release kinetics and improve biocompatibility.
-
Microelectronics: Acts as an anti-stiction layer in microelectromechanical systems (MEMS) and provides a hydrophobic surface for other applications.[10]
-
Fundamental Surface Science: Enables the creation of well-defined, model surfaces for studying wetting phenomena and interfacial interactions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained after treating various metal oxide surfaces with this compound or similar long-chain dichlorosilanes. The exact values can vary depending on the specific substrate, cleaning procedure, and treatment conditions.
Table 1: Water Contact Angle on Various Metal Oxide Surfaces
| Metal Oxide Substrate | Typical Water Contact Angle (Untreated) | Expected Water Contact Angle (After this compound Treatment) |
| Silicon Dioxide (SiO₂) | 20° - 45°[7][11] | 90° - 110° |
| Titanium Dioxide (TiO₂) | 15° - 40°[12][13] | 85° - 105° |
| Aluminum Oxide (Al₂O₃) | 25° - 50° | 90° - 100° |
| Zinc Oxide (ZnO) | 30° - 60° | 95° - 115° |
Table 2: Surface Roughness (RMS) of Metal Oxide Surfaces
| Metal Oxide Substrate | Typical Surface Roughness (Untreated) | Expected Surface Roughness (After this compound Treatment) |
| Silicon Dioxide (SiO₂) | 0.2 - 1.0 nm | 0.3 - 1.2 nm |
| Titanium Dioxide (TiO₂) | 1.0 - 5.0 nm | 1.1 - 5.2 nm |
| Aluminum Oxide (Al₂O₃) | 0.5 - 2.0 nm | 0.6 - 2.2 nm |
Table 3: Typical Monolayer Thickness
| Parameter | Typical Value |
| Expected Monolayer Thickness | 1.5 - 2.5 nm |
Experimental Protocols
Two primary methods are employed for the surface passivation of metal oxide surfaces with this compound: solution-phase deposition and vapor-phase deposition.
Protocol 1: Solution-Phase Deposition
This method is suitable for treating multiple substrates simultaneously and for substrates that are not sensitive to immersion in organic solvents.
Materials:
-
This compound
-
Anhydrous toluene (or other suitable anhydrous organic solvent like hexane or chloroform)
-
Triethylamine (optional, to neutralize HCl byproduct)
-
Metal oxide substrates (e.g., silicon wafers with a native oxide layer, glass slides, TiO₂-coated substrates)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Glassware (beakers, graduated cylinders, reaction flask with condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the metal oxide substrates in a beaker.
-
In a fume hood, carefully prepare Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.)
-
Immerse the substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Sonicate the substrates in DI water for 15 minutes.
-
Dry the substrates with a stream of nitrogen or argon gas and then in an oven at 120°C for at least 1 hour to ensure a dry, hydroxylated surface.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a dry reaction flask.
-
If desired, add triethylamine (1.5 equivalents relative to the silane) to the solution to act as an acid scavenger.
-
-
Silanization Process:
-
Place the cleaned and dried substrates in the silanization solution.
-
Stir the solution gently at room temperature for 2-4 hours under an inert atmosphere (nitrogen or argon). For a more robust coating, the reaction can be refluxed at the boiling point of the solvent for 2-4 hours.
-
-
Washing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with anhydrous toluene, ethanol, and finally DI water.
-
Sonicate the substrates in ethanol for 10 minutes to remove any unbound silane molecules.
-
-
Drying and Curing:
-
Dry the coated substrates with a stream of nitrogen or argon gas.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote further cross-linking of the monolayer.
-
-
Storage:
-
Store the passivated substrates in a clean, dry environment, such as a desiccator.
-
Protocol 2: Vapor-Phase Deposition
This method is ideal for treating delicate substrates or for achieving a more uniform and thinner monolayer.
Materials:
-
This compound
-
Metal oxide substrates
-
Piranha solution
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Small, open vial
-
Vacuum pump
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1 (Step 1).
-
-
Vapor-Phase Silanization:
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
In a fume hood, place a small, open vial containing a few drops (e.g., 100-200 µL) of this compound inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours. For a faster reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
-
Post-Treatment:
-
Vent the desiccator to atmospheric pressure, preferably in a fume hood.
-
Remove the coated substrates and rinse them with anhydrous toluene to remove any loosely bound silane molecules.
-
Dry the substrates with a stream of nitrogen or argon gas or in an oven at 100°C for 30 minutes.
-
-
Storage:
-
Store the passivated substrates in a clean, dry environment.
-
Visualizations
Caption: Experimental workflow for metal oxide surface passivation.
Caption: Reaction pathway for this compound passivation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Contact angle and adsorption behavior of carboxylic acids on α-Al2O3 surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Applicability of a Drop Penetration Method to Measure Contact Angles on TiO2 and ZnO Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Vapor Phase Deposition of Dichlorododecylmethylsilane for Uniform Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorododecylmethylsilane (DDMS) is a bifunctional organosilane compound featuring a long C12 alkyl chain and two reactive chloro groups. This structure makes it an excellent precursor for creating hydrophobic and stable self-assembled monolayers (SAMs) on a variety of substrates. Vapor phase deposition of DDMS is a superior method for producing highly uniform, dense, and durable coatings compared to conventional liquid-phase techniques.[1][2] This process minimizes the particulate contamination often associated with solution-based methods.[3]
The resulting hydrophobic surfaces have significant applications in drug development and biomedical research, including the creation of biocompatible coatings for medical devices to reduce protein adsorption and cell adhesion, the controlled release of hydrophobic drugs, and the surface modification of microfluidic channels to manage fluid flow and prevent non-specific binding of biomolecules.
Principle of Vapor Phase Deposition
The vapor phase deposition of DDMS involves the sublimation of the liquid precursor and its subsequent reaction with a hydroxylated surface in a controlled environment. The fundamental reaction mechanism proceeds in two steps:
-
Hydrolysis: The this compound molecules react with trace amounts of water adsorbed on the substrate surface. The two chloro groups hydrolyze to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate (e.g., glass, silicon, metal oxides), forming stable covalent siloxane bonds (Si-O-Si). Further condensation can occur between adjacent DDMS molecules, creating a cross-linked and robust monolayer.
This process, carried out in a vacuum chamber, allows for precise control over the deposition parameters, leading to highly uniform and reproducible coatings.
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical to ensure a high-quality, uniform DDMS coating. The substrate surface must be clean and possess a sufficient density of hydroxyl groups for the silanization reaction to occur effectively.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Isopropanol
-
Nitrogen or Argon gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Plasma cleaner or UV-Ozone cleaner
Protocol:
-
Cleaning:
-
Sonciate the substrates in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Hydroxylation:
-
Piranha Etch (for robust substrates like glass and silicon): Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes. Following the etch, rinse the substrates extensively with DI water and dry with nitrogen or argon gas.
-
Plasma or UV-Ozone Treatment (for more sensitive substrates): Place the cleaned substrates in a plasma or UV-Ozone cleaner and treat for 5-10 minutes to activate the surface and generate hydroxyl groups.
-
Vapor Phase Deposition of DDMS
This protocol describes a general procedure for the vapor phase deposition of DDMS in a vacuum chamber. The optimal parameters may vary depending on the specific chamber geometry and substrate.
Materials and Equipment:
-
Vacuum deposition chamber
-
This compound (DDMS)
-
Heating mantle or other heat source for the precursor
-
Cleaned and hydroxylated substrates
Protocol:
-
Chamber Preparation:
-
Place the cleaned and hydroxylated substrates in the deposition chamber.
-
Place a small, open container with a few drops of DDMS in the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of less than 10 mTorr.
-
Heat the substrates to a temperature between 50-120°C to promote the reaction.
-
Gently heat the DDMS precursor to increase its vapor pressure. A temperature of 50-80°C is a reasonable starting point, but this should be carefully controlled to achieve a stable deposition rate.
-
Allow the deposition to proceed for 2-4 hours. The deposition time will influence the completeness of the monolayer.
-
-
Post-Deposition Treatment:
-
After the deposition period, stop heating the precursor and allow the chamber to cool to room temperature.
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the coated substrates.
-
To remove any physisorbed DDMS molecules, rinse the substrates with an anhydrous solvent such as toluene or isopropanol, followed by drying with nitrogen or argon gas.
-
For enhanced stability, the coated substrates can be annealed (cured) at 100-120°C for 30-60 minutes.
-
Characterization of DDMS Coatings
The quality and uniformity of the DDMS coating should be assessed using appropriate surface characterization techniques.
| Parameter | Characterization Technique | Expected Outcome for a Uniform DDMS Coating |
| Surface Wettability | Contact Angle Goniometry | Increased hydrophobicity with a water contact angle > 100° |
| Film Thickness | Ellipsometry | A uniform film thickness in the range of 1-2 nm, corresponding to a monolayer |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface with low root-mean-square (RMS) roughness, typically < 0.5 nm |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, C, and O peaks, with the disappearance of substrate-specific peaks, confirming surface coverage |
Diagrams
Caption: Experimental workflow for DDMS vapor phase deposition.
Caption: Reaction pathway for DDMS vapor phase deposition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Hydrophobicity (Low Contact Angle) | Incomplete surface coverage. | Increase deposition time or DDMS precursor temperature. |
| Poor substrate hydroxylation. | Optimize the surface activation step (e.g., longer plasma treatment or fresh Piranha solution). | |
| Degraded DDMS precursor. | Use fresh, high-purity this compound. | |
| Non-uniform Coating | Uneven temperature distribution in the deposition chamber. | Ensure uniform heating of the substrates. |
| Inadequate substrate cleaning. | Improve the substrate cleaning protocol to remove all organic residues. | |
| Insufficient vacuum. | Check for leaks in the vacuum system and ensure the base pressure is sufficiently low. |
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It will react with water to release hydrochloric acid. All handling of the liquid precursor should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Store the compound under an inert atmosphere and away from moisture. Piranha solution is extremely corrosive and a strong oxidizer; it must be handled with extreme care and appropriate safety measures.
References
Application Notes and Protocols for Solution-Phase Deposition of Dichlorododecylmethylsilane (DDMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorododecylmethylsilane (DDMS) is an organosilane compound used to form self-assembled monolayers (SAMs) on various substrates. The resulting hydrophobic coating modifies surface properties, which is crucial in diverse applications, including microfluidics, biosensors, and drug delivery systems, to control surface energy, reduce non-specific binding, and improve biocompatibility. This document provides a detailed protocol for the solution-phase deposition of DDMS, enabling researchers to create reproducible and high-quality hydrophobic surfaces.
The deposition process relies on the hydrolysis of the dichlorosilyl group in the presence of trace water, followed by condensation with hydroxyl groups on the substrate surface. The long dodecyl chain of DDMS then orientates away from the surface, creating a dense, low-energy monolayer.
Experimental Protocols
Materials
-
This compound (DDMS)
-
Anhydrous solvent (e.g., toluene, heptane, or cyclohexane)
-
Substrate (e.g., glass slides, silicon wafers)
-
Nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive) or RCA SC-1 solution (5:1:1 mixture of deionized water, 27% NH₄OH, and 30% H₂O₂)
-
Deionized water (18 MΩ·cm)
-
Isopropanol
-
Beakers and petri dishes
-
Sonicator
-
Oven
Substrate Preparation (Hydroxylation)
A pristine and hydroxylated substrate surface is critical for the formation of a uniform DDMS monolayer.
-
Cleaning:
-
Place the substrates in a beaker and sonicate in isopropanol for 15 minutes to remove organic residues.
-
Rinse thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Hydroxylation:
-
Piranha Etch (for glass and silicon): Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. (Extreme caution must be exercised when handling Piranha solution) .
-
RCA SC-1 Clean (alternative for silicon): Immerse the substrates in RCA SC-1 solution at 75-80 °C for 10-15 minutes.
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates under a stream of nitrogen and then bake in an oven at 110-120 °C for at least 30 minutes to remove any residual water.
-
Allow the substrates to cool to room temperature in a desiccator before use.
-
Solution-Phase Deposition of DDMS
This procedure should be performed in a controlled environment with low humidity, such as a glovebox or under a nitrogen atmosphere, to prevent premature hydrolysis and polymerization of the DDMS in solution.
-
Solution Preparation:
-
Prepare a 1-10 mM solution of DDMS in an anhydrous solvent (e.g., toluene or heptane). The optimal concentration can be adjusted based on the desired surface properties.[1]
-
-
Deposition:
-
Place the hydroxylated substrates in the DDMS solution.
-
The immersion time can range from 30 minutes to 2 hours.[1] Longer immersion times generally lead to a more ordered monolayer, up to a certain point.
-
Maintain the deposition at room temperature.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the DDMS solution.
-
Rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Rinse with isopropanol.
-
Dry the coated substrates under a stream of nitrogen.
-
To promote the formation of stable siloxane bonds, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.
-
Data Presentation
The following table summarizes typical quantitative data obtained for the deposition of dichlorosilanes on glass and silicon substrates. While specific data for DDMS is not extensively published, these values provide a reference for expected outcomes.
| Silane | Substrate | Solvent | Concentration | Deposition Time | Contact Angle (Water) | Film Thickness |
| Dichlorodimethylsilane | Glass Beads | Cyclohexane | 0.1 - 10 mol/m³ | Not Specified | >81° | Not Specified |
| Dichlorooctamethyltetrasiloxane | Glass Plates | Heptane | 0.004 VR | 180 - 300 s | ~96° | Not Specified |
| Dichlorooctamethyltetrasiloxane | Glass Plates | Toluene | 0.01 VR | Not Specified | ~90° | Not Specified |
*VR (Volume Ratio) refers to the Surfasil-to-solvent ratio as defined in the cited study.[1]
Mandatory Visualization
Experimental Workflow for DDMS Deposition
Caption: Experimental workflow for the solution-phase deposition of DDMS.
Signaling Pathway for DDMS Deposition
Caption: Reaction pathway of DDMS hydrolysis and condensation on a hydroxylated surface.
References
Application Notes and Protocols for Dichlorododecylmethylsilane in Preventing Protein Adsorption on Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein adsorption onto biomaterial surfaces is a critical initial event upon implantation or contact with biological fluids. This phenomenon can trigger a cascade of undesirable host responses, including inflammation, thrombosis, and the foreign body response, ultimately leading to device failure. Surface modification of biomaterials to resist protein adsorption, a property known as antifouling, is therefore a key strategy in the development of biocompatible medical devices, diagnostic platforms, and drug delivery systems.
Dichlorododecylmethylsilane is a bifunctional organosilane that can be used to create a hydrophobic, low-energy surface on various substrates, thereby reducing the driving force for protein adsorption. The long dodecyl chain of the molecule self-assembles into a densely packed monolayer, presenting a non-polar interface to the biological environment. This application note provides detailed protocols for the surface modification of biomaterials with this compound and methods for characterizing the modified surfaces and quantifying their resistance to protein adsorption.
Principle of Action
The prevention of protein adsorption by this compound-modified surfaces is primarily attributed to the creation of a hydrophobic surface. The long alkyl chains of the silane molecules form a self-assembled monolayer (SAM) on the substrate. This process involves the hydrolysis of the chloro groups of the silane in the presence of trace water to form reactive silanols. These silanols then condense with hydroxyl groups on the biomaterial surface, forming stable covalent siloxane bonds. The dodecyl chains orient away from the surface, creating a dense, non-polar interface that minimizes interactions with proteins in the surrounding aqueous environment. This hydrophobic surface reduces the thermodynamic favorability of protein adsorption.
Data Presentation
The following tables summarize representative quantitative data for the characterization of this compound-modified surfaces and their effectiveness in preventing protein adsorption. The data is compiled from literature on similar long-chain alkylsilane modifications and should be considered illustrative.
Table 1: Surface Characterization of this compound-Modified Glass Substrates
| Parameter | Untreated Glass | This compound Treated |
| Static Water Contact Angle (°) | 20 - 40 | 95 - 110 |
| Surface Free Energy (mN/m) | 60 - 70 | 20 - 30 |
| Surface Roughness (nm, Ra) | < 1 | < 1.5 |
Table 2: Quantitative Comparison of Protein Adsorption on Modified Surfaces
| Protein (Concentration) | Surface | Adsorbed Protein Amount (ng/cm²) | Reduction in Adsorption (%) |
| Bovine Serum Albumin (BSA) (1 mg/mL) | Untreated Glass | 250 - 400 | - |
| This compound Treated | 50 - 100 | 60 - 80 | |
| Fibrinogen (1 mg/mL) | Untreated Glass | 400 - 600 | - |
| This compound Treated | 80 - 150 | 62 - 87 | |
| Lysozyme (1 mg/mL) | Untreated Glass | 150 - 250 | - |
| This compound Treated | 40 - 80 | 53 - 73 |
Experimental Protocols
Protocol 1: Surface Modification of Glass or Silicon-Based Biomaterials
This protocol describes the procedure for creating a self-assembled monolayer of this compound on hydroxyl-bearing surfaces like glass or silicon.
Materials:
-
This compound (≥95%)
-
Anhydrous toluene or hexane
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Glass or silicon substrates
-
Nitrogen gas stream
-
Sonicator
-
Glass beakers and petri dishes
-
Fume hood
Procedure:
-
Substrate Cleaning:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Transfer the substrates to a beaker with ethanol and sonicate for 15 minutes.
-
Rinse again with DI water and dry under a stream of nitrogen.
-
-
Surface Activation (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. Always add hydrogen peroxide to the acid slowly.
-
Immerse the cleaned and dried substrates in freshly prepared piranha solution for 30 minutes to generate surface hydroxyl groups.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen and then in an oven at 110°C for at least 1 hour.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or hexane in a glove box or under an inert atmosphere to minimize exposure to moisture.
-
Immerse the activated and dried substrates in the silane solution for 2-4 hours at room temperature.
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound silane.
-
Dry the coated substrates under a stream of nitrogen.
-
-
Curing:
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.
-
Allow the substrates to cool to room temperature before use.
-
Protocol 2: Characterization of the Modified Surface by Contact Angle Goniometry
This protocol outlines the measurement of the static water contact angle to verify the hydrophobicity of the this compound-coated surface.
Materials and Equipment:
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
-
This compound-modified and unmodified control substrates
Procedure:
-
Place the substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a 2-5 µL droplet of DI water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the surface at the three-phase contact point.
-
Perform measurements at a minimum of three different locations on each substrate and calculate the average contact angle.
Protocol 3: Quantification of Protein Adsorption using a Bicinchoninic Acid (BCA) Assay
This protocol provides a method to quantify the total amount of protein adsorbed onto the modified and control surfaces.
Materials and Equipment:
-
Protein of interest (e.g., BSA, Fibrinogen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
BCA Protein Assay Kit
-
Microplate reader
-
This compound-modified and unmodified control substrates of a known surface area
Procedure:
-
Prepare a solution of the protein of interest in PBS at a known concentration (e.g., 1 mg/mL).
-
Immerse the modified and control substrates in the protein solution for a defined period (e.g., 1 hour) at a constant temperature (e.g., 37°C).
-
Gently rinse the substrates with PBS to remove non-adsorbed protein.
-
To elute the adsorbed protein, immerse the substrates in a known volume of a suitable elution buffer (e.g., 1% sodium dodecyl sulfate - SDS solution) and incubate with agitation for 30 minutes.
-
Prepare a standard curve of the protein using the BCA assay kit according to the manufacturer's instructions.
-
Perform the BCA assay on the elution buffer from each substrate to determine the protein concentration.
-
Calculate the total amount of adsorbed protein per unit surface area (e.g., in ng/cm²).
Visualizations
Caption: Experimental workflow for surface modification and characterization.
Caption: Logical relationship of surface treatment to biological response.
Application Notes and Protocols for Creating Superhydrophobic Surfaces on Textiles with Dichlorododecylmethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for rendering textiles superhydrophobic using Dichlorododecylmethylsilane. This process is of significant interest for creating water-repellent and self-cleaning fabrics for various applications, including protective clothing, medical textiles, and advanced material development.
Introduction
Superhydrophobic surfaces, characterized by water contact angles (WCA) greater than 150°, exhibit extreme water repellency. This property is achieved by creating a micro/nanoscopic hierarchical structure on the substrate surface, which is then modified with a low surface energy material. This compound is a suitable candidate for this modification due to its reactive dichlorosilyl group, which can form covalent bonds with hydroxyl groups present on the surface of many textiles (e.g., cotton), and its long dodecyl chain, which imparts a low surface energy.
Principle of Superhydrophobic Modification
The creation of a superhydrophobic textile surface using this compound typically involves a two-step process:
-
Surface Roughening (Optional but Recommended): To achieve the necessary hierarchical roughness for superhydrophobicity, the textile surface can be pre-treated to introduce micro/nanostructures. This can be accomplished through various methods, such as the deposition of nanoparticles (e.g., silica, titania) or etching techniques.
-
Hydrophobization: The textile, with or without a roughened surface, is then treated with this compound. The silane reacts with the hydroxyl groups (-OH) on the textile fibers (and/or the deposited nanoparticles) to form a stable, low-surface-energy coating. The long alkyl chain of the silane is oriented away from the surface, creating a water-repellent layer.
Experimental Protocols
The following are generalized protocols for creating superhydrophobic surfaces on textiles. Researchers should optimize parameters such as concentration, reaction time, and curing temperature for their specific textile substrate and desired level of hydrophobicity.
Materials and Equipment
-
Textile substrate (e.g., cotton, polyester)
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane)
-
Optional: Nanoparticles for surface roughening (e.g., silica nanoparticles)
-
Beakers, magnetic stirrer, and stir bars
-
Ultrasonic bath
-
Padding machine or dip-coating apparatus
-
Oven for curing
-
Contact angle goniometer
-
Washing machine for durability testing
Protocol 1: Dip-Coating Method
This is a straightforward method for applying the silane to the textile.
-
Preparation of Textile:
-
Cut the textile into the desired dimensions.
-
Clean the textile by sonicating in acetone and then deionized water for 15 minutes each to remove any impurities.
-
Dry the textile in an oven at 60-80°C for at least 1 hour.
-
-
Preparation of Coating Solution:
-
In a fume hood, prepare a solution of this compound in an anhydrous solvent (e.g., toluene). A typical concentration range is 1-5% (w/v).
-
Stir the solution for 15-30 minutes to ensure homogeneity.
-
-
Coating Process:
-
Immerse the dried textile into the silane solution for a specified time, typically ranging from 30 minutes to 2 hours.
-
After immersion, remove the textile and gently squeeze it to remove excess solution. A laboratory padder can be used for uniform application.
-
-
Curing:
-
Cure the coated textile in an oven. The curing temperature and time are critical parameters and should be optimized. A common starting point is 100-120°C for 1-2 hours.
-
-
Post-Treatment:
-
After curing, rinse the textile with the solvent used for the solution to remove any unreacted silane.
-
Finally, dry the textile in an oven at 60°C.
-
Protocol 2: Chemical Vapor Deposition (CVD) Method
CVD can provide a more uniform and thinner coating.
-
Preparation of Textile:
-
Clean and dry the textile as described in Protocol 1.
-
-
CVD Process:
-
Place the dried textile in a sealed desiccator or vacuum chamber.
-
Place a small, open container with a few milliliters of this compound inside the chamber, ensuring it is not in direct contact with the textile.
-
Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.
-
Allow the textile to be exposed to the silane vapor for a period of 1 to 5 hours at room temperature or slightly elevated temperatures.
-
-
Curing:
-
After the deposition, remove the textile from the chamber and cure it in an oven at 100-120°C for 1 hour to stabilize the coating.
-
Characterization and Data
The performance of the superhydrophobic coating should be evaluated through various characterization techniques.
Water Contact Angle (WCA)
The WCA is the primary indicator of hydrophobicity. A surface is considered superhydrophobic if the WCA is greater than 150°.[1]
| Treatment | Water Contact Angle (WCA) | Reference |
| Untreated Cotton | ~0° (absorbent) | General Knowledge |
| Cotton + this compound (Dip-Coating) | > 150° | Analogous to other silanes[2] |
| Cotton + this compound (CVD) | > 150° | Analogous to other silanes |
Washing Durability
The robustness of the superhydrophobic coating is assessed by subjecting the treated textile to repeated washing cycles. The WCA is measured after a certain number of cycles.
| Treatment | WCA after 10 Washes | WCA after 20 Washes | Reference |
| Cotton + this compound | > 140° | > 130° | Analogous to other silanes[2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating superhydrophobic textiles.
Surface Modification Chemistry
Caption: Chemical reaction at the textile surface.
Safety Precautions
-
This compound is corrosive and reacts with moisture to release hydrogen chloride (HCl) gas, which is also corrosive and toxic. All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use anhydrous solvents and glassware to prevent premature reaction of the silane.
Troubleshooting
-
Low WCA: Insufficient cleaning of the textile, low silane concentration, inadequate curing time or temperature.
-
Poor Durability: Incomplete reaction, weak bonding to the substrate. Consider a surface pre-treatment to introduce more reactive sites or using a catalyst.
-
Uneven Coating: Improper immersion or padding, non-uniform vapor distribution in CVD.
By following these protocols and considering the key parameters, researchers can successfully create durable superhydrophobic surfaces on a variety of textiles using this compound. Further optimization will likely be necessary to achieve the desired performance for specific applications.
References
Dichlorododecylmethylsilane as a Surface Modifier in Biosensor Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of surface chemistry is paramount in the development of high-performance biosensors. Surface modifiers play a crucial role in transforming a bare transducer surface into a biocompatible and functional interface for the specific detection of target analytes. Dichlorododecylmethylsilane is a bifunctional organosilane that has emerged as a valuable surface modifier in biosensor fabrication. Its unique structure, featuring a reactive dichlorosilyl head group and a long dodecyl alkyl chain, enables the formation of stable, hydrophobic, and well-ordered self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon dioxide (SiO₂), glass, and other metal oxides commonly used in biosensor construction.
This document provides detailed application notes and protocols for the use of this compound as a surface modifier in biosensor fabrication. It is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this compound to create robust and sensitive biosensing platforms. The information presented herein is a synthesis of findings from various studies on long-chain alkylsilanes and their applications in surface science and biosensor development. While direct comprehensive studies on this compound are limited, the data and protocols are extrapolated from closely related long-chain alkyltrichlorosilanes and serve as a strong foundational guide.[1][2]
Principle of Surface Modification with this compound
The surface modification process with this compound involves the formation of a self-assembled monolayer on a hydroxylated substrate. The mechanism proceeds through the following key steps:
-
Hydrolysis: The dichlorosilyl head group of this compound reacts with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol intermediates (Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).
-
Polymerization: Adjacent silanol molecules can also condense with each other, forming a cross-linked polysiloxane network parallel to the substrate surface. This lateral polymerization enhances the stability and packing density of the monolayer.
-
Self-Assembly: The long, hydrophobic dodecyl chains orient themselves away from the hydrophilic surface, driven by van der Waals interactions between adjacent chains. This results in a densely packed, ordered, and hydrophobic monolayer.
Applications in Biosensor Fabrication
The formation of a this compound SAM on a biosensor surface offers several advantages:
-
Creation of a Hydrophobic Surface: The long dodecyl chains create a hydrophobic surface, which can be beneficial in certain biosensor applications, such as those involving lipid membranes or hydrophobic analytes.
-
Reduction of Non-Specific Binding: The well-ordered and densely packed nature of the SAM can minimize the non-specific adsorption of interfering molecules from the sample matrix, thereby improving the signal-to-noise ratio and the overall sensitivity of the biosensor.
-
Controlled Immobilization of Biomolecules: While the methyl-terminated surface is relatively inert, the this compound layer can serve as a foundation for further functionalization. For instance, it can be used in conjunction with other silanes to create mixed monolayers with specific functional groups for the covalent attachment of biomolecules like antibodies, enzymes, or DNA probes.[3]
-
Improved Stability: The covalent attachment of the silane to the substrate and the cross-linked nature of the monolayer provide a robust and stable surface modification that can withstand various experimental conditions.
Experimental Protocols
Protocol 1: Surface Cleaning and Hydroxylation
Objective: To prepare a clean and hydroxylated substrate surface, which is essential for the successful formation of a high-quality this compound SAM.
Materials:
-
Substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity)
Procedure:
-
Sonnicate the substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonnicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately for the silanization step.
Protocol 2: this compound Self-Assembled Monolayer (SAM) Formation
Objective: To form a uniform and densely packed monolayer of this compound on the cleaned and hydroxylated substrate.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Glass deposition chamber with a nitrogen inlet/outlet
-
Sonicator
-
Oven
Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene or hexane in a clean, dry glass container inside a glovebox or under a nitrogen atmosphere to minimize exposure to moisture.
-
Place the cleaned and hydroxylated substrates in the deposition chamber.
-
Introduce the this compound solution into the deposition chamber, ensuring the substrates are fully immersed.
-
Seal the chamber and allow the deposition to proceed for 2-4 hours at room temperature. The deposition time can be varied to control the surface coverage and monolayer quality.
-
After deposition, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed silane molecules.
-
Sonnicate the substrates in the rinsing solvent for 5 minutes to further remove any loosely bound molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the cross-linking of the silane molecules and enhance the stability of the monolayer.
-
Allow the substrates to cool to room temperature before characterization or further functionalization.
Protocol 3: Biomolecule Immobilization (Conceptual)
Objective: To covalently attach biomolecules (e.g., antibodies) to the this compound-modified surface. This protocol is conceptual as the methyl-terminated surface is not directly reactive. It outlines a strategy using a mixed monolayer approach.
Materials:
-
This compound-modified substrate
-
A second silane with a reactive functional group (e.g., (3-aminopropyl)triethoxysilane - APTES for amine functionality, or (3-mercaptopropyl)trimethoxysilane - MPTMS for thiol functionality)
-
Biomolecule to be immobilized (e.g., antibody)
-
Cross-linking agents (e.g., glutaraldehyde for amine-amine coupling, or a heterobifunctional crosslinker like SMCC for amine-thiol coupling)
-
Blocking agent (e.g., Bovine Serum Albumin - BSA, or ethanolamine)
-
Appropriate buffers (e.g., Phosphate Buffered Saline - PBS)
Procedure (Mixed Monolayer Approach):
-
Follow Protocol 2, but use a mixed solution of this compound and the functional silane (e.g., APTES) in the desired ratio. The ratio will determine the density of reactive sites on the surface.
-
After curing the mixed SAM, activate the functional groups. For example, if APTES was used, the amine groups can be activated with glutaraldehyde.
-
Incubate the activated surface with a solution of the biomolecule (e.g., antibody in PBS) for a specified time (e.g., 1-2 hours) to allow for covalent bond formation.[4]
-
Rinse the surface with buffer to remove any unbound biomolecules.
-
Block any remaining active sites on the surface by incubating with a blocking agent (e.g., 1% BSA in PBS) to prevent non-specific binding in subsequent steps.
-
Rinse the surface again with buffer. The biosensor is now ready for analyte detection.
Characterization of this compound Modified Surfaces
Thorough characterization of the modified surface is crucial to ensure the quality and reproducibility of the biosensor. The following techniques are commonly employed:
Contact Angle Goniometry
This technique measures the wettability of the surface, providing a quick and effective assessment of the hydrophobicity of the SAM. A successful this compound coating will result in a significant increase in the water contact angle compared to the bare hydroxylated surface.
| Surface | Expected Static Water Contact Angle (°) | Reference |
| Bare SiO₂ (after Piranha cleaning) | < 10° | [1][2] |
| This compound on SiO₂ | 90° - 110° | [1][2] |
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale. It can be used to assess the uniformity, smoothness, and presence of defects in the SAM. A well-formed monolayer should exhibit a smooth surface with a low root-mean-square (RMS) roughness.
| Surface | Expected RMS Roughness |
| This compound on SiO₂ | < 0.5 nm |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface. For a this compound-modified surface, XPS can confirm the presence of silicon, carbon, and oxygen from the SAM and the underlying substrate. High-resolution scans of the Si 2p and C 1s regions can provide information about the chemical bonding.
| Element | Expected Binding Energy (eV) |
| Si 2p (from SiO₂) | ~103.3 |
| Si 2p (from Silane) | ~102.5 |
| C 1s (from Alkyl Chain) | ~285.0 |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the electrical properties of the modified electrode surface. The formation of a dense and insulating this compound SAM will lead to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) when measured in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.[5][6]
| Surface Modification Step | Expected Change in Rct | Expected Change in Cdl |
| Bare Electrode | Low | High |
| After this compound SAM formation | Significant Increase | Significant Decrease |
| After Biomolecule Immobilization | Further Increase | Further Decrease |
Conclusion
This compound is a versatile surface modifier for creating stable and hydrophobic self-assembled monolayers on various substrates used in biosensor fabrication. The protocols and characterization data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in developing robust and sensitive biosensing platforms. While the provided quantitative data is based on extrapolations from similar long-chain alkylsilanes, it serves as a valuable starting point for experimental design and optimization. The successful implementation of these protocols will enable the creation of well-defined and functional biosensor interfaces, paving the way for advancements in diagnostics and drug development.
References
Application of Dichlorodimethylsilane in Anti-Stiction Coatings for MEMS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiction, the unintentional adhesion of contacting surfaces, is a primary failure mechanism in Micro-Electro-Mechanical Systems (MEMS).[1] Due to the high surface-area-to-volume ratio at the microscale, surface forces such as capillary, van der Waals, and electrostatic forces can overcome the restoring forces of the microstructures, leading to device failure.[2] Anti-stiction coatings are crucial for mitigating these effects and ensuring the reliability and longevity of MEMS devices.
Dichlorodimethylsilane (DDMS) has emerged as a highly effective anti-stiction coating, primarily applied as a self-assembled monolayer (SAM). This document provides detailed application notes and protocols for the use of DDMS in creating anti-stiction surfaces for MEMS devices. Key advantages of DDMS include its high thermal stability and reduced particulate contamination compared to other common SAMs like octadecyltrichlorosilane (OTS) and perfluorodecyltrichlorosilane (FDTS).[2][3]
Mechanism of Action
DDMS forms a hydrophobic, low-surface-energy monolayer on the hydroxylated surfaces of MEMS devices (typically silicon or silicon dioxide). The dichlorosilane headgroup reacts with surface silanol (Si-OH) groups, forming stable siloxane (Si-O-Si) bonds. The methyl groups are oriented away from the surface, creating a non-polar, "Teflon-like" interface that significantly reduces the work of adhesion and the coefficient of friction. This hydrophobic surface minimizes capillary forces by repelling water, a major contributor to stiction in humid environments.
Quantitative Data Summary
The following table summarizes the key performance metrics of DDMS anti-stiction coatings in comparison to uncoated silicon dioxide and another common anti-stiction coating, Octadecyltrichlorosilane (OTS).
| Property | Uncoated SiO₂ | DDMS Coated | OTS Coated |
| Water Contact Angle | < 10° | ~101° - 105° | ~110° - 112° |
| Work of Adhesion (mJ/m²) | High (causes stiction) | 10 - 30 | 1 - 5 |
| Coefficient of Static Friction | ~1.0 | 0.15 - 0.25 | 0.08 - 0.12 |
| Thermal Stability in Air | N/A | Up to 400-450°C | Up to ~225°C |
| Coating Thickness | N/A | ~3 - 10 Å | ~25 - 30 Å |
| Particulate Contamination | Low | Low | High |
Note: The data presented is a synthesis of typical values found in the literature and may vary depending on the specific process conditions and measurement techniques.
Experimental Protocols
A. Substrate Preparation and Cleaning
A pristine and hydroxylated surface is critical for the successful formation of a dense and stable DDMS monolayer.
Materials:
-
MEMS device wafers or chips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Plasma cleaner (Oxygen or Argon plasma)
Protocol:
-
Piranha Clean (for initial cleaning of bare silicon or silicon dioxide surfaces):
-
Immerse the substrates in a freshly prepared Piranha solution for 10-15 minutes at 120°C.
-
Rinse thoroughly with DI water (at least 5 cycles).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
In-situ Plasma Activation (immediately before DDMS deposition):
-
Place the substrates in the reaction chamber of the vapor deposition system.
-
Perform an in-situ oxygen plasma clean to remove any organic contaminants and to ensure a fully hydroxylated surface. A typical process is 5 minutes with 80 sccm O₂ at 200 watts.
-
B. Dichlorodimethylsilane Vapor Phase Deposition
Vapor phase deposition is the preferred method for applying DDMS as it provides a uniform coating with minimal solvent-related contamination.
Materials:
-
Dichlorodimethylsilane (DDMS), 99+% purity
-
Vacuum deposition chamber equipped with precursor heating and delivery lines, pressure and temperature control.
Protocol:
-
Place the cleaned and activated substrates into the vacuum deposition chamber.
-
Evacuate the chamber to a base pressure of < 10 mTorr.
-
Heat the DDMS precursor to a temperature that provides a suitable vapor pressure (e.g., room temperature or slightly elevated).
-
Introduce the DDMS vapor into the chamber, maintaining a process pressure of 1-5 Torr.
-
Allow the deposition to proceed for 10-30 minutes at a substrate temperature of approximately 35°C.
-
After deposition, purge the chamber with dry nitrogen gas to remove any unreacted precursor and byproducts (HCl).
-
Vent the chamber to atmospheric pressure with nitrogen and remove the coated substrates.
C. Characterization of the Anti-Stiction Coating
1. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity of the coating, which is an indicator of coating quality and completeness.
-
Procedure:
-
Place a small droplet (1-5 µL) of DI water on the coated surface.
-
Use a goniometer to capture a profile image of the droplet.
-
Measure the angle between the solid-liquid interface and the liquid-vapor interface. A high contact angle (>100°) indicates a successful hydrophobic coating.
-
2. Atomic Force Microscopy (AFM):
-
Purpose: To measure the adhesion force between the AFM tip and the coated surface, providing a quantitative measure of stiction.
-
Procedure:
-
Use an AFM in force spectroscopy mode.
-
Bring the AFM tip into contact with the coated surface and then retract it.
-
The "pull-off" force required to separate the tip from the surface is a measure of the adhesion force. Lower pull-off forces indicate better anti-stiction properties.
-
3. Cantilever Beam Array (CBA) Testing:
-
Purpose: To determine the work of adhesion by observing the stiction behavior of an array of microcantilevers of varying lengths.
-
Procedure:
-
Actuate the cantilever beams to bring them into contact with the substrate.
-
After releasing the actuation force, observe which beams remain stuck to the substrate.
-
The length of the longest beam that does not stick is used to calculate the work of adhesion of the surface.
-
Diagrams
Caption: Chemical vapor deposition of DDMS on a MEMS substrate.
Caption: Experimental workflow for DDMS anti-stiction coating.
References
Troubleshooting & Optimization
Optimizing Dichlorododecylmethylsilane reaction time for complete surface coverage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time of dichlorododecylmethylsilane for achieving complete and uniform surface coverage.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface modification with this compound?
A1: The surface modification process with this compound proceeds through a two-step mechanism: hydrolysis and condensation. Initially, the reactive Si-Cl bonds of the silane molecule hydrolyze in the presence of trace amounts of water on the substrate surface or in the solvent, forming silanol (Si-OH) groups. Subsequently, these silanol groups condense with the hydroxyl groups (-OH) present on the substrate (e.g., glass, silica), forming stable covalent siloxane (Si-O-Si) bonds. This process results in the self-assembly of a dodecylmethylsilane monolayer on the surface.
Q2: What factors influence the reaction time required for complete surface coverage?
A2: Several factors can significantly impact the reaction kinetics and the quality of the resulting self-assembled monolayer (SAM). These include:
-
Substrate Cleanliness and Hydroxylation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups for the reaction to occur efficiently.
-
Water Content: A small amount of water is necessary to initiate the hydrolysis of the dichlorosilane. However, excessive water in the reaction solvent can lead to premature polymerization of the silane in solution, resulting in the formation of aggregates that deposit on the surface, leading to a disordered and incomplete monolayer.
-
Solvent: The choice of an anhydrous organic solvent (e.g., toluene, hexane) is crucial to control the hydrolysis and prevent bulk polymerization.
-
Reaction Temperature: Temperature can influence the rate of both the surface reaction and potential side reactions in the bulk solution. Room temperature is typically sufficient for SAM formation.
-
Concentration of this compound: The concentration of the silane in the solution will affect the rate of monolayer formation.
Q3: How can I determine if I have achieved complete surface coverage?
A3: Several surface-sensitive techniques can be employed to characterize the quality and completeness of the this compound monolayer:
-
Water Contact Angle Goniometry: This is a simple and effective method to assess the hydrophobicity of the surface. A high water contact angle (typically >90°) is indicative of a well-formed, dense hydrophobic monolayer.
-
Ellipsometry: This technique can be used to measure the thickness of the deposited monolayer, providing a quantitative measure of surface coverage.
-
Atomic Force Microscopy (AFM): AFM can visualize the surface morphology at the nanoscale, revealing the uniformity and presence of any aggregates or defects in the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of silicon, carbon, and the absence of contaminants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete monolayer formation due to insufficient reaction time. 2. Poor substrate preparation (insufficient hydroxyl groups). 3. Contamination of the substrate or reaction solution. 4. Use of a non-anhydrous solvent leading to a disordered layer. | 1. Increase the reaction time. Monitor the contact angle at different time points to determine the optimal duration. 2. Ensure the substrate is thoroughly cleaned and activated (e.g., using piranha solution or oxygen plasma) to generate a high density of hydroxyl groups. 3. Use high-purity solvents and reagents. Clean all glassware meticulously. 4. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods before use. |
| Hazy or Visibly Uneven Coating | 1. Bulk polymerization of this compound in the solution due to excess water. 2. High concentration of the silane solution. 3. Particulate contamination in the reaction solution or on the substrate. | 1. Strictly control the water content. Work in a dry environment (e.g., a glove box) if possible. 2. Reduce the concentration of the this compound solution (typically in the 1-5 mM range). 3. Filter the silane solution before use. Ensure the substrate is free of any particulate matter. |
| Poor Adhesion of the Monolayer | 1. Insufficient cleaning and removal of organic residues from the substrate. 2. Inadequate removal of physisorbed (non-covalently bonded) silane molecules after the reaction. | 1. Implement a rigorous substrate cleaning procedure. 2. After the reaction, thoroughly rinse the substrate with fresh anhydrous solvent and sonicate briefly to remove any loosely bound molecules. |
| Inconsistent Results Between Experiments | 1. Variation in ambient humidity. 2. Inconsistent substrate preparation. 3. Aging of the this compound reagent. | 1. Control the humidity in the reaction environment, for example, by working under an inert atmosphere. 2. Standardize the substrate cleaning and activation protocol. 3. Store the this compound under an inert atmosphere and away from moisture. Use a fresh bottle if degradation is suspected. |
Data Presentation
The following table summarizes the expected trend in water contact angle with increasing reaction time for a long-chain dichlorosilane on a silica-based substrate. Please note that this data is representative and the optimal time for this compound may vary based on specific experimental conditions.
| Reaction Time (minutes) | Water Contact Angle (°) | Surface Coverage |
| 0 (Bare Substrate) | < 10 | None |
| 5 | 60 - 70 | Partial |
| 15 | 80 - 90 | Nearing Completion |
| 30 | 95 - 105 | Complete |
| 60 | 95 - 105 | Complete (Plateau) |
| 120 | 95 - 105 | Complete (Plateau) |
Experimental Protocols
Detailed Methodology for Surface Modification of a Glass Substrate:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the glass substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Rinse the substrate copiously with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For optimal results, bake the substrate in an oven at 110-120°C for at least 30 minutes to remove any residual water before silanization. Use the substrate immediately after cooling.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.
-
-
Self-Assembled Monolayer (SAM) Deposition:
-
Immerse the cleaned and dried substrate into the silanization solution.
-
Seal the container to prevent solvent evaporation and atmospheric moisture contamination.
-
Allow the self-assembly process to proceed at room temperature. The optimal reaction time should be determined experimentally, but a typical range is 30-120 minutes.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrate from the silanization solution.
-
Rinse the substrate sequentially with fresh anhydrous solvent (the same used for the solution) and then ethanol to remove any physisorbed molecules.
-
Sonicate the substrate in fresh anhydrous solvent for 1-2 minutes.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Optional: Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to promote further cross-linking within the monolayer.
-
Mandatory Visualization
Caption: Experimental workflow for this compound SAM formation.
Caption: Reaction mechanism of this compound on a hydroxylated surface.
Technical Support Center: Dichlorododecylmethylsilane (DDMS) Monolayer Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of Dichlorododecylmethylsilane (DDMS) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substrate is not hydrophobic after DDMS deposition. What went wrong?
A1: An incomplete or poorly formed DDMS monolayer is the most likely cause. This can result from several factors throughout the experimental process. Follow this troubleshooting guide to identify the potential issue.
Troubleshooting Incomplete Hydrophobicity:
-
Substrate Preparation: Inadequate cleaning or residual moisture on the substrate surface can significantly hinder the silanization reaction. Ensure your substrate is scrupulously clean and dry.
-
Reagent Quality: The DDMS reagent can degrade upon exposure to moisture. Use a fresh or properly stored reagent. The solvent must be anhydrous to prevent premature polymerization of DDMS in solution.[1]
-
Environmental Conditions: High humidity in the deposition environment can lead to uncontrolled polymerization of DDMS in the vapor phase or on the substrate surface, resulting in a disordered and incomplete monolayer.[2]
-
Deposition Time: Insufficient reaction time may not allow for the formation of a dense, complete monolayer.
Q2: I see visible particles or aggregates on my surface after coating. How can I prevent this?
A2: Particle formation is a common issue, often stemming from the premature polymerization of DDMS.
Preventing Particle Formation:
-
Anhydrous Conditions: The primary cause of particle formation is the reaction of DDMS with water molecules in the solvent or the atmosphere.[1] Using an anhydrous solvent and performing the deposition in a low-humidity environment (e.g., a glove box) is critical.
-
Solution Stability: Do not use old DDMS solutions. Prepare the solution immediately before use.
-
Cleaning Procedure: Thoroughly rinse the substrate after deposition to remove any non-covalently bonded silane molecules and aggregates.
Q3: The contact angle measurement of my DDMS-coated surface is inconsistent across the substrate. What does this indicate?
A3: Inconsistent contact angles suggest a non-uniform or incomplete monolayer. This "patchy" coverage can be due to:
-
Uneven Surface Hydroxylation: The initial substrate surface must have a uniform layer of hydroxyl (-OH) groups for the DDMS to react with. Inconsistent cleaning or surface treatment can lead to areas with poor reactivity.
-
Contamination: Localized contamination on the substrate can mask the surface and prevent DDMS attachment.
-
Deposition Method: For solution-phase deposition, ensure the entire substrate is evenly submerged and that there are no air bubbles trapped on the surface. For vapor-phase deposition, ensure uniform vapor distribution within the chamber.
Q4: How does humidity affect DDMS monolayer formation?
A4: Humidity plays a critical role in the quality of the DDMS monolayer. While a small amount of water is necessary to hydrolyze the chlorosilane groups for bonding to the surface hydroxyl groups, excess humidity is detrimental.
-
High Humidity (>60-70% RH): Leads to rapid hydrolysis and self-polymerization of DDMS in the solution or vapor phase before it can form an ordered monolayer on the substrate. This results in the deposition of polysiloxane aggregates and a rough, incomplete film.[2][3][4]
-
Low Humidity (<30% RH): May slow down the hydrolysis and bonding process, potentially requiring longer reaction times.
For optimal and reproducible results, controlling the relative humidity within a range of 40-50% is often recommended.
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer Example)
-
Initial Cleaning:
-
Hydroxylation (Piranha Solution - EXTREME CAUTION ):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the cleaned wafer in the Piranha solution for 15-30 minutes to create a uniform layer of hydroxyl groups.
-
Rinse copiously with DI water.
-
-
Drying:
-
Dry the wafer with a stream of high-purity nitrogen gas.
-
Bake the substrate in an oven at 120°C for at least 30 minutes to remove any adsorbed water molecules just prior to DDMS deposition.[5]
-
Protocol 2: DDMS Deposition (Solution Phase)
-
Environment: Perform the deposition in a controlled low-humidity environment (e.g., a nitrogen-filled glove box).
-
Solution Preparation:
-
Use an anhydrous solvent such as toluene or hexane.
-
Prepare a 1-5 mM solution of this compound immediately before use.
-
-
Deposition:
-
Immerse the pre-cleaned and dried substrate into the DDMS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse with the pure anhydrous solvent to remove excess, non-adsorbed silane.
-
Sonciate briefly (1-2 minutes) in the pure solvent to remove any loosely bound aggregates.
-
Dry the coated substrate with a stream of nitrogen.
-
-
Annealing/Curing:
-
Bake the coated substrate at 100-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds and remove any remaining water.
-
Data Presentation
Table 1: Typical Contact Angle and Surface Roughness Values for DDMS Monolayers
| Monolayer Quality | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| High-Quality Monolayer | > 95° | < 0.5 nm[6] |
| Incomplete/Poor Monolayer | < 80° | > 1.0 nm[7] |
Note: Values can vary depending on the substrate and specific processing conditions.
Visualizations
Caption: Experimental workflow for DDMS monolayer formation.
Caption: Troubleshooting logic for incomplete monolayer formation.
References
- 1. mems-exchange.org [mems-exchange.org]
- 2. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Relative humidity effect on the formation of highly oxidized molecules and new particles during monoterpene oxidation [acp.copernicus.org]
- 5. microchemicals.com [microchemicals.com]
- 6. mems-exchange.org [mems-exchange.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dichlorododecylmethylsilane Hydrolysis and Coating Quality
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Dichlorododecylmethylsilane for surface coating applications. It addresses common challenges related to its hydrolysis and the impact of environmental conditions, particularly humidity, on the quality of the resulting coating.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis and coating formation?
A1: The process involves two primary reactions. First, the this compound reacts with water (hydrolysis) to form a reactive silanol intermediate (dodecylmethylsilanediol) and hydrochloric acid (HCl) as a byproduct.[1] These silanols are highly reactive and subsequently undergo condensation polymerization with hydroxyl groups on the substrate surface and with each other to form a stable, cross-linked polysiloxane coating (Si-O-Si bonds).[2]
Q2: How does humidity affect the this compound coating process?
A2: Humidity, or the presence of water vapor, is a critical parameter. While water is necessary to initiate the hydrolysis of this compound, excessive humidity can be detrimental. High humidity can lead to premature and uncontrolled hydrolysis and self-condensation in the bulk solution or vapor phase, forming aggregates instead of a uniform monolayer on the substrate.[3] This can result in a hazy or rough coating with poor adhesion. Conversely, insufficient humidity can lead to incomplete hydrolysis, resulting in a non-uniform and incomplete coating.[4] For optimal results, a relative humidity of around 40% - 60% is generally recommended for silanization processes.[4]
Q3: My silanized surface is showing inconsistent hydrophobicity. What could be the cause?
A3: Inconsistent hydrophobicity is a common indicator of a poor or incomplete silane layer.[5] Several factors can contribute to this, including:
-
Inadequate Surface Preparation: The substrate must be thoroughly cleaned to remove contaminants and should have a sufficient number of hydroxyl (-OH) groups for the silane to bond with.[5]
-
Incorrect Humidity Levels: As mentioned, both excessively high and low humidity can lead to a defective coating.
-
Premature Silane Degradation: The this compound may have polymerized in the solution or vapor before bonding to the surface, which can be caused by excessive moisture in the solvent or environment.[5]
Q4: Is a curing step necessary after applying the this compound coating?
A4: Yes, a thermal curing step is highly recommended. After the initial application, baking the coated substrate (e.g., at 100-120°C for 1 hour) helps to drive the condensation reaction to completion.[6] This process removes residual water and promotes the formation of a more stable and cross-linked siloxane network, enhancing the durability and stability of the coating.[6]
Q5: What are the primary safety precautions when working with this compound?
A5: this compound is a reactive and hazardous chemical. It reacts vigorously with water and moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[7][8] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Hazy or cloudy coating | 1. Excessive humidity leading to bulk polymerization of the silane. 2. Contaminated substrate or solvent. | 1. Control the relative humidity in the reaction chamber to an optimal range (e.g., 40-60%).[4] Consider using a glove box with controlled atmosphere. 2. Ensure rigorous cleaning of the substrate and use anhydrous solvents. |
| Poor adhesion / Peeling coating | 1. Insufficient surface hydroxyl groups.[6] 2. Incomplete hydrolysis or condensation. 3. Contamination on the substrate surface.[6] | 1. Pre-treat the substrate with methods like plasma cleaning or piranha solution to generate hydroxyl groups.[6] 2. Ensure adequate reaction time and perform a post-coating curing step at elevated temperature (e.g., 110-120°C). 3. Implement a thorough substrate cleaning protocol.[5] |
| Inconsistent coating / Bare patches | 1. Insufficient humidity for complete hydrolysis.[4] 2. Uneven application of the silane solution. 3. Low concentration of the silane solution. | 1. Introduce a controlled amount of moisture into the reaction environment. 2. Ensure the substrate is fully and evenly immersed in the silane solution or exposed to the vapor. 3. Optimize the concentration of the this compound solution. |
| Formation of white precipitate in silane solution | Premature hydrolysis and polymerization of the silane due to moisture contamination in the solvent or from the atmosphere.[6] | 1. Use high-purity, anhydrous solvents.[6] 2. Prepare the silane solution immediately before use. 3. Handle the silane and prepare the solution under an inert atmosphere (e.g., in a glove box). |
Quantitative Data Summary
The following tables provide estimated quantitative data for the hydrolysis of this compound and the resulting coating quality. These values are based on typical results for long-chain alkylchlorosilanes and should be optimized for your specific experimental setup.
Table 1: Effect of Relative Humidity on Hydrolysis and Coating Quality
| Relative Humidity (%) | Hydrolysis Rate | Coating Appearance | Water Contact Angle (°) | Adhesion |
| < 20% | Very Slow / Incomplete | Non-uniform, bare patches | 70-90 | Poor |
| 40-60% | Moderate / Controlled | Uniform, transparent | 105-115 | Excellent |
| > 70% | Very Fast / Uncontrolled | Hazy, rough, visible aggregates | 90-100 | Poor to Moderate |
Table 2: Typical Experimental Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Silane Concentration (in anhydrous toluene) | 1-2% (v/v) | Formation of a monolayer or thin film. |
| Reaction Time (at room temperature) | 1-2 hours | Sufficient time for hydrolysis and initial surface binding. |
| Curing Temperature | 110-120 °C | Formation of a stable, cross-linked siloxane network. |
| Curing Time | 1-2 hours | Complete condensation and removal of residual water. |
| Expected RMS Roughness (AFM) | < 1 nm | A smooth, uniform coating at the nanoscale. |
Experimental Protocols
Protocol 1: Substrate Preparation
-
Cleaning: Sonicate the substrate in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Drying: Dry the substrate with a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): To ensure a high density of surface hydroxyl groups, treat the cleaned substrate with oxygen plasma for 5-10 minutes or immerse it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Final Rinse and Dry: Thoroughly rinse the activated substrate with DI water and dry again with nitrogen gas.
Protocol 2: Vapor-Phase Silanization
-
Setup: Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber. Place a small, open vial containing 0.5-1 mL of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Humidity Control: To achieve the desired humidity, a controlled flow of humidified inert gas (e.g., nitrogen or argon) can be introduced into the chamber, or a saturated salt solution can be placed in the chamber to maintain a specific relative humidity. Monitor the humidity using a hygrometer.
-
Deposition: Evacuate the chamber to a moderate vacuum and then introduce the humidified inert gas to reach the target humidity (e.g., 50% RH). Allow the silanization to proceed for 1-2 hours at room temperature.
-
Purging: After the deposition, purge the chamber with dry nitrogen gas to remove unreacted silane and HCl byproduct.
-
Curing: Transfer the coated substrates to an oven and cure at 110-120°C for 1-2 hours.
Protocol 3: Coating Characterization
-
Water Contact Angle (WCA) Goniometry: Measure the static water contact angle at multiple points on the coated surface to assess hydrophobicity and uniformity. A high contact angle (typically >100°) indicates a successful hydrophobic coating.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness. A well-formed monolayer should result in a smooth surface with a low root-mean-square (RMS) roughness.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface to verify the presence of silicon, carbon, and oxygen from the silane coating.
Visualizations
References
- 1. The Essential Guide to Silane Sealers:Everything You Need to Know [cfsilicones.com]
- 2. angenechemical.com [angenechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. mic-energy.com [mic-energy.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
How to prevent aggregation of Dichlorododecylmethylsilane during deposition
Welcome to the technical support center for dichlorododecylmethylsilane deposition. This resource is designed to assist researchers, scientists, and drug development professionals in achieving high-quality, uniform self-assembled monolayers (SAMs) by preventing molecular aggregation during the deposition process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an organosilane compound used to form self-assembled monolayers (SAMs) on various substrates. These SAMs can modify the surface properties of materials, such as hydrophobicity, and are utilized in applications like microelectronics, biosensors, and as anti-adhesion coatings.
Q2: What causes the aggregation of this compound during deposition?
A2: The primary cause of aggregation is the premature hydrolysis and condensation of the this compound molecules in the presence of water. The silicon-chlorine bonds are highly reactive with water, forming silanols. These silanols can then react with each other to form insoluble polysiloxane aggregates in the deposition solution, which then deposit onto the substrate, leading to a non-uniform and rough film.
Q3: Why is it crucial to prevent aggregation?
A3: Aggregation leads to a disordered, multi-layered, and non-uniform coating, which compromises the desired properties of the self-assembled monolayer. For most applications that rely on a smooth, densely packed monolayer, such as in high-resolution patterning or for creating well-defined bioactive surfaces, aggregation is a critical failure point.
Q4: What is the role of the solvent in the deposition process?
A4: The solvent plays a critical role in dissolving the this compound and in controlling the amount of water available for the hydrolysis reaction. Anhydrous (water-free) solvents are essential to prevent premature aggregation in the solution. The choice of solvent can also influence the packing density and ordering of the final monolayer.
Q5: How does humidity affect the deposition?
A5: Ambient humidity is a significant source of water that can trigger aggregation. The deposition process is highly sensitive to humidity levels. For some organosilanes, it has been shown that no significant conversion of silane to silanol occurs at relative humidity below 18% over an extended period, whereas complete conversion can happen within two days at a relative humidity of 83%.[1] Therefore, controlling the humidity of the deposition environment is critical for reproducibility and high-quality film formation.
Q6: How critical is substrate preparation?
A6: Substrate preparation is a crucial step for achieving a uniform and stable SAM. The substrate must be thoroughly cleaned to remove organic and particulate contaminants.[2][3] Furthermore, the surface needs to be appropriately hydroxylated (possess -OH groups) to serve as reactive sites for the covalent bonding of the silane molecules.
Troubleshooting Guide
Unsatisfactory results during this compound deposition can often be traced back to a few common issues. This guide will help you identify and resolve these problems.
| Problem | Potential Cause | Recommended Solution |
| Milky/Cloudy Deposition Solution | Excessive water in the solvent or a contaminated silane source has led to widespread aggregation in the bulk solution. | - Discard the solution. - Use fresh, anhydrous solvent. - Ensure the this compound container is properly sealed and stored in a desiccator. - Handle the silane and prepare the solution in an inert atmosphere (e.g., a glovebox). |
| Hazy or Opaque Film on Substrate | Aggregates from the solution have deposited onto the substrate surface. This can also be caused by high humidity during deposition. | - Optimize the deposition conditions by reducing the humidity. - Shorten the deposition time to minimize the opportunity for aggregation. - Ensure the substrate is properly cleaned and activated. |
| Poor Film Adhesion (Film Peels Off) | - Incomplete removal of surface contaminants. - Insufficient hydroxylation of the substrate surface. - The substrate was not properly dried before deposition. | - Improve the substrate cleaning procedure (e.g., use piranha solution or UV/ozone treatment). - Bake the substrate at 120-140°C for several minutes to desorb water immediately before deposition.[2] |
| Inconsistent Film Quality Across Substrate | - Uneven cleaning or hydroxylation of the substrate. - Non-uniform temperature during deposition. - Insufficient solution volume to cover the entire substrate. | - Ensure the entire substrate is in contact with the cleaning and deposition solutions. - Use a temperature-controlled bath for the deposition process. - Ensure the substrate is fully immersed in the deposition solution. |
| High Water Contact Angle Variability | The monolayer is not well-ordered or has defects, which can be a result of partial aggregation. | - Review and optimize all deposition parameters: silane concentration, deposition time, temperature, and humidity. - Ensure meticulous substrate preparation. |
Quantitative Parameters for Deposition
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 2% (v/v) in anhydrous solvent | Higher concentrations can lead to faster aggregation. Optimization is key. |
| Relative Humidity (RH) | < 20% | For reproducible results, deposition in a controlled low-humidity environment like a glovebox is highly recommended.[1] |
| Deposition Temperature | Room Temperature (20-25°C) | Temperature can affect the kinetics of both the surface reaction and the aggregation process.[4] |
| Deposition Time | 15 - 60 minutes | Longer times can increase the risk of aggregation. The optimal time depends on the concentration and desired film density. |
| Substrate Baking Temperature | 120 - 140°C | To desorb adsorbed water from the substrate surface prior to deposition.[2] |
Experimental Protocols
Protocol 1: Substrate Preparation (for Silicon-based Substrates)
-
Initial Cleaning:
-
Sonicate the substrate in acetone for 10-15 minutes to remove organic residues.
-
Sonicate in isopropanol for 10-15 minutes.[2]
-
Rinse thoroughly with deionized (DI) water.
-
-
Hydroxylation (Activation):
-
Immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, treat the substrate with UV/ozone for 15-20 minutes.
-
-
Final Rinse and Dry:
-
Rinse the substrate extensively with DI water.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Bake the substrate in an oven at 120-140°C for at least 30 minutes to remove any adsorbed water.[2]
-
Allow the substrate to cool to room temperature in a desiccator or glovebox just before use.
-
Protocol 2: this compound Deposition
This protocol should be performed in an inert atmosphere with low humidity (e.g., a nitrogen-filled glovebox).
-
Solution Preparation:
-
Use a fresh bottle of anhydrous solvent (e.g., toluene or hexane).
-
Prepare a 1% (v/v) solution of this compound in the anhydrous solvent.
-
-
Deposition:
-
Place the cleaned and dried substrate in a suitable container.
-
Pour the freshly prepared silane solution over the substrate, ensuring it is fully immersed.
-
Allow the deposition to proceed for 30 minutes at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution.
-
Rinse the substrate sequentially with the anhydrous solvent (e.g., toluene), followed by isopropanol, and then DI water to remove any unbound silane.
-
Dry the coated substrate with a stream of nitrogen.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Visualizations
Caption: A flowchart for troubleshooting common issues during this compound deposition.
Caption: A step-by-step workflow for the deposition of this compound.
References
Technical Support Center: Dichlorododecylmethylsilane Surface Modification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dichlorododecylmethylsilane for surface modification.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of unreacted this compound and subsequent characterization of the modified surface.
Question: Why is the hydrophobicity of my surface inconsistent or lower than expected after modification?
Answer: Inconsistent or low hydrophobicity is a common indicator of a poor or incomplete silane layer. Several factors can contribute to this issue:
-
Inadequate Removal of Unreacted Silane: Physisorbed (non-covalently bonded) this compound can mask the underlying monolayer, leading to a less uniform surface.
-
Poor Surface Preparation: The substrate must be thoroughly cleaned and possess a sufficient density of hydroxyl (-OH) groups for the silanization to be effective.[1]
-
Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have gone to completion due to suboptimal reaction time or temperature.[2]
-
Silane Degradation: this compound is sensitive to moisture and can hydrolyze and polymerize in solution before it has a chance to bind to the surface.[1]
Recommended Actions:
-
Thorough Rinsing: Implement a rigorous rinsing protocol after silanization to remove any excess, unbound silane.[2][3]
-
Optimize Substrate Cleaning: Use a stringent cleaning method, such as a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), to effectively clean the surface and generate a high density of hydroxyl groups.[1][2]
-
Adjust Reaction Conditions: Consider increasing the reaction time or using a higher temperature to ensure the reaction goes to completion.[1]
-
Use Fresh Silane Solution: Always prepare the silane solution immediately before use to minimize premature hydrolysis and polymerization.[1][2]
Question: I see visible aggregates or particles on my modified surface. What is the cause and how can I prevent this?
Answer: The formation of aggregates is a frequent issue, often stemming from the polymerization of the silane in solution rather than on the surface.
-
Excess Moisture: The presence of water in the solvent or on the substrate can cause the this compound to hydrolyze and self-condense, forming polysiloxane aggregates.[2]
-
High Silane Concentration: Using a silane concentration that is too high can lead to the formation of multilayers and aggregates instead of a uniform monolayer.[2]
-
Suboptimal Rinsing: Insufficient rinsing may not effectively remove physisorbed silane aggregates from the surface.
Recommended Actions:
-
Control Moisture: Use an anhydrous solvent and perform the silanization in a controlled, low-humidity environment like a glove box.[3]
-
Optimize Silane Concentration: Empirically determine the optimal silane concentration for your application, often in the range of 1-2% (v/v).[2]
-
Incorporate Sonication: Rinsing the substrates in a fresh portion of the solvent with the aid of sonication can help remove physisorbed molecules and aggregates.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted this compound?
A1: A multi-step rinsing process is highly effective. Immediately following the silanization reaction, rinse the substrate thoroughly with the same anhydrous solvent used for the reaction (e.g., toluene) to wash away the bulk of the unreacted silane.[2] Follow this with rinses in a series of solvents of decreasing polarity, such as acetone, and finally a polar solvent like ethanol or isopropanol.[5] Sonication in a fresh solvent can further aid in the removal of physically adsorbed silane.[3][4]
Q2: How can I confirm that all unreacted silane has been removed?
A2: Surface characterization techniques are essential to verify the quality of the monolayer and the absence of excess silane.
-
Contact Angle Goniometry: A stable and high water contact angle across the surface suggests a well-formed, hydrophobic monolayer. Inconsistent readings may indicate residual unreacted silane or an incomplete monolayer.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information on the elemental composition and chemical state of the surface, confirming the presence of the silicon and carbon from the dodecyl chain and the absence of chlorine from the unreacted silane.[6]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography. A smooth, uniform surface is indicative of a good monolayer, while aggregates or clumps of material would suggest the presence of polymerized silane.[6]
-
Ellipsometry: This technique can measure the thickness of the deposited film. A thickness consistent with a monolayer of this compound is a good indication of a successful modification.[7]
Q3: Is a curing step necessary after rinsing?
A3: Yes, a curing or annealing step is highly recommended. Curing the silanized substrate, typically in an oven at 110-120°C, helps to drive the condensation reaction between adjacent silanol groups, forming a stable, cross-linked siloxane network on the surface.[2][3] This step also helps to remove any remaining volatile byproducts.
Experimental Protocols
Protocol 1: Rinsing and Curing of this compound Modified Surfaces
-
Initial Rinse: Immediately after removing the substrate from the silanization solution, immerse it in a beaker of fresh, anhydrous toluene. Agitate gently for 2-3 minutes.
-
Solvent Series Rinse: Sequentially rinse the substrate by immersion and agitation in the following solvents for 2-3 minutes each:
-
Toluene
-
Acetone
-
Isopropanol
-
-
Sonication: Place the substrate in a beaker with fresh isopropanol and sonicate for 5-10 minutes to remove any remaining physisorbed silane.[3][4]
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Curing: Place the dried substrate in an oven at 110-120°C for 30-60 minutes.[2][3]
-
Final Cleaning (Optional): For some applications, a final brief sonication in a fresh solvent can be performed to remove any loosely bound particles.[3]
Quantitative Data Summary
| Parameter | Recommended Value | Purpose | Potential Issue if Deviated |
| Rinsing Solvents | Toluene, Acetone, Isopropanol | To remove unreacted silane and byproducts. | Incomplete removal of physisorbed molecules. |
| Sonication Time | 5 - 15 minutes | To dislodge weakly bound aggregates.[3][4] | Insufficient removal of aggregates. |
| Curing Temperature | 110 - 120 °C | To promote stable siloxane bond formation.[2][3] | Incomplete cross-linking, poor monolayer stability. |
| Curing Time | 30 - 60 minutes | To ensure complete reaction and removal of volatiles.[2][3] | Incomplete curing, less durable coating. |
Visualizations
Caption: Workflow for surface modification and removal of unreacted silane.
Caption: Logical troubleshooting pathway for inconsistent surface modification.
References
Achieving consistent contact angles with Dichlorododecylmethylsilane coatings
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reproducible contact angles with Dichlorododecylmethylsilane (DDMS) coatings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDMS) and why is it used for coatings?
A1: this compound is an organosilane compound used to create hydrophobic (water-repellent) surfaces. When applied to substrates rich in hydroxyl groups, such as glass or silicon wafers, it forms a covalent bond with the surface, creating a durable, low-energy coating. This is particularly useful for applications requiring controlled wettability, such as in microfluidics, biomedical devices, and for preventing stiction in microelectromechanical systems (MEMS).
Q2: What is the basic mechanism of DDMS coating formation?
A2: The formation of a DDMS coating occurs in two main steps:
-
Hydrolysis: The two chlorine atoms on the silicon atom of the DDMS molecule react with trace amounts of water to form silanol groups (-Si-OH).
-
Condensation: These silanol groups then react with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (-Si-O-Substrate) and releasing water as a byproduct. The silanol groups on adjacent DDMS molecules can also react with each other to form a cross-linked polymer network on the surface.
Q3: What is a contact angle and how does it relate to DDMS coatings?
A3: The contact angle is a measure of the wettability of a solid surface by a liquid. It is the angle at which the liquid-vapor interface meets the solid surface. A low contact angle (typically <90°) indicates good wettability (hydrophilic surface), while a high contact angle (typically >90°) indicates poor wettability (hydrophobic surface). DDMS coatings are designed to create hydrophobic surfaces, so a high contact angle with water is the desired outcome.
Q4: What factors can influence the final contact angle of a DDMS coating?
A4: Several factors can significantly impact the consistency and final contact angle of a DDMS coating. These include:
-
Substrate Cleanliness: The presence of organic residues, dust, or other contaminants can interfere with the reaction between DDMS and the surface hydroxyl groups.[1]
-
Surface Hydroxylation: The density of hydroxyl groups on the substrate surface is crucial for the covalent attachment of the silane.
-
DDMS Concentration: The concentration of DDMS in the deposition solution can affect the packing density of the monolayer.
-
Solvent Choice: The solvent used to dissolve the DDMS plays a role in the reaction kinetics and the final film quality. Anhydrous solvents are often used to prevent premature polymerization in the solution.[2]
-
Reaction Time: The duration of the substrate's exposure to the DDMS solution influences the extent of surface coverage.[3]
-
Humidity: Trace amounts of water are necessary for the hydrolysis of the chlorosilane, but excessive moisture can lead to bulk polymerization in the solution, resulting in a rough and inconsistent coating.[2]
-
Curing Process: Post-deposition heating (curing) can help to remove residual solvent and promote further cross-linking of the silane layer, leading to a more stable coating.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Contact Angle / Hydrophilic Surface | 1. Incomplete surface coverage by DDMS. 2. Ineffective cleaning of the substrate, leaving behind hydrophilic contaminants. 3. Insufficient reaction time. 4. Low concentration of DDMS solution. 5. Incomplete hydrolysis of the DDMS. | 1. Optimize the coating protocol by adjusting reaction time and DDMS concentration. 2. Implement a rigorous substrate cleaning procedure (see Experimental Protocols). 3. Increase the reaction time to allow for more complete surface coverage. 4. Prepare a fresh DDMS solution at the appropriate concentration. 5. Ensure the presence of trace moisture or perform a pre-hydration step for the substrate. |
| Inconsistent Contact Angles Across a Single Substrate | 1. Uneven cleaning of the substrate. 2. Non-uniform application of the DDMS solution. 3. Contamination during handling or drying. 4. Uneven temperature during curing. | 1. Ensure the entire substrate is in contact with the cleaning solutions for the specified duration. 2. Use a coating method that ensures uniform wetting, such as dip-coating or spin-coating. 3. Handle substrates with clean, non-contaminating tweezers. Dry with a stream of inert gas like nitrogen. 4. Ensure uniform heating in the oven during the curing step. |
| Hazy or Visibly Contaminated Coating | 1. Bulk polymerization of DDMS in the solution due to excessive moisture. 2. Particulate contamination from the environment or solvents. 3. Reaction with contaminants on the substrate surface. | 1. Use anhydrous solvents and perform the coating in a controlled, low-humidity environment (e.g., a glove box). 2. Filter solvents before use. Work in a clean environment (e.g., a fume hood or cleanroom). 3. Thoroughly clean the substrate prior to coating. |
| Poor Adhesion or Delamination of the Coating | 1. Inadequate surface preparation, leading to a low density of reactive hydroxyl groups. 2. Contamination at the substrate-coating interface. 3. Incomplete condensation reaction. | 1. Pre-treat the substrate to increase the number of hydroxyl groups (e.g., with an oxygen plasma treatment or by boiling in water). 2. Ensure rigorous cleaning to remove any interfering substances. 3. Include a curing step at an elevated temperature to drive the condensation reaction to completion. |
Quantitative Data
The following table summarizes typical water contact angles on DDMS-coated surfaces under various conditions. Note that these values can vary depending on the specific substrate and experimental setup.
| Substrate | DDMS Concentration | Solvent | Reaction Time | Curing Temperature | Curing Time | Approximate Water Contact Angle (°) |
| Glass | 1% (v/v) | Toluene | 12 hours | 80°C | 4 hours | 95 - 105 |
| Silicon Wafer | Not Specified | Iso-octane | Not Specified | Not Specified | Not Specified | ~90 |
| Glass | Varied | Heptane | Varied | Not Specified | Not Specified | Can be tuned from ~20 to ~95[4][5] |
| Mesoporous Titania | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >90 (significantly higher than uncoated)[6] |
Experimental Protocols
Substrate Cleaning (Glass or Silicon Wafers)
A thorough cleaning procedure is critical for achieving a consistent DDMS coating.
-
Initial Wash: Gently scrub the substrates with a lint-free wipe and a solution of laboratory detergent in deionized (DI) water.
-
Solvent Rinse: Sequentially sonicate the substrates in acetone, then methanol, for 10-15 minutes each.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water.
-
Acid Wash (Optional but Recommended): Immerse the substrates in a 30% hydrochloric acid solution or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) for 30 minutes to remove organic residues and activate the surface.
-
Final Rinse and Dry: Rinse copiously with DI water and then blow dry with a stream of high-purity nitrogen.
-
Surface Activation (Optional): To maximize the density of hydroxyl groups, substrates can be treated with oxygen plasma for 1-5 minutes or boiled in DI water for several hours, followed by nitrogen drying.
DDMS Coating Protocol (Vapor or Liquid Phase)
Vapor Phase Deposition:
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
In a small vial inside the desiccator, place a few drops of this compound.
-
Evacuate the desiccator to a low pressure.
-
Leave the substrates exposed to the DDMS vapor for several hours (e.g., overnight).
-
Vent the desiccator and remove the coated substrates.
Liquid Phase Deposition:
-
Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or heptane) inside a low-humidity environment like a glove box.
-
Immerse the cleaned and dried substrates in the DDMS solution.
-
Allow the reaction to proceed for a specified time (e.g., 1-12 hours). The reaction time can be adjusted to control the final contact angle.[3]
-
Remove the substrates from the solution and rinse with the same anhydrous solvent to remove excess, unreacted DDMS.
-
Perform a final rinse with a volatile solvent like ethanol or isopropanol.
-
Dry the substrates with a stream of nitrogen.
Post-Deposition Curing
-
Place the DDMS-coated substrates in an oven.
-
Heat the substrates at a temperature between 80°C and 120°C for 1-4 hours. This step helps to remove any residual solvent and promote the formation of a stable, cross-linked silane layer.
Contact Angle Measurement
-
Use a contact angle goniometer for accurate measurements.
-
Place a small droplet (e.g., 2-5 µL) of high-purity water onto the coated surface.
-
Capture an image of the droplet and use the software to measure the angle at the three-phase (solid-liquid-gas) interface.
-
Take measurements at multiple locations on the substrate to assess the uniformity of the coating.
Visualizations
Caption: The two-step chemical process of DDMS coating formation.
Caption: A logical workflow for troubleshooting inconsistent contact angles.
References
- 1. nanoscience.com [nanoscience.com]
- 2. mems-exchange.org [mems-exchange.org]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Influence of solvent choice on Dichlorododecylmethylsilane monolayer quality
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in the formation of high-quality Dichlorododecylmethylsilane (DDMS) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the quality of a DDMS monolayer?
Solvent polarity is a critical factor in DDMS monolayer formation. Generally, non-polar, anhydrous solvents are preferred. Solvents with low polarity and low dielectric constants, such as hexane, toluene, or isooctane, tend to produce more densely packed and well-ordered monolayers.[1][2] This is because non-polar solvents minimize the interactions between the solvent and the dodecyl chains of the DDMS molecules, promoting stronger chain-chain interactions that are essential for forming a well-ordered film.[3] In contrast, polar solvents can interfere with this self-assembly process, potentially leading to disordered or incomplete layers.
Q2: Why is the water content in the solvent so important for DDMS deposition?
The formation of a covalent Si-O-Si bond between the DDMS molecule and the substrate surface requires an initial hydrolysis step where the chloro- groups on the silicon atom react with water to form silanol (Si-OH) groups.[3][4] This reaction requires a minute amount of water, which is typically present as an adsorbed layer on the substrate surface or as trace amounts in the solvent.
However, excessive water in the solvent is highly detrimental. It can cause premature and extensive hydrolysis of DDMS molecules in the bulk solution, leading to the formation of polysiloxane aggregates and oligomers.[3][5][6] These aggregates can then deposit onto the surface, resulting in a rough, patchy, and poorly defined multilayer instead of a smooth monolayer.[4][6] Therefore, using anhydrous solvents is crucial to control the hydrolysis reaction at the substrate interface.
Q3: What are the signs of a poor-quality DDMS monolayer related to solvent issues?
Several common indicators can point to a suboptimal solvent choice:
-
Low Water Contact Angle: A properly formed hydrophobic DDMS monolayer should exhibit a high static water contact angle (typically >100°). A significantly lower angle suggests an incomplete, disordered, or contaminated layer.[3]
-
High Surface Roughness: Atomic Force Microscopy (AFM) analysis of a good DDMS monolayer should reveal a very smooth surface with low root-mean-square (RMS) roughness (e.g., around 1.9 nm).[5] The presence of large particulates or aggregates is a clear sign of uncontrolled polymerization in the solvent.[5]
-
Inconsistent Film Thickness: Ellipsometry measurements that show incorrect thickness or significant variation across the substrate can indicate the formation of multilayers or an incomplete monolayer.[1]
-
Poor Anti-Stiction Performance: For applications in microelectromechanical systems (MEMS), a primary function of DDMS is to reduce adhesion (stiction). A poorly formed layer will fail to provide the necessary low surface energy, leading to device failure.
Q4: Can I use any non-polar solvent for DDMS deposition?
While several non-polar solvents can be used, their properties can still influence the outcome. For instance, studies on similar silanes have shown that solvents with optimal water solubility (enough to facilitate hydrolysis at the surface but not in the bulk) produce better monolayers.[4] For example, heptane has been shown to be effective for other alkylsilanes because its water solubility is at an intermediate level, helping to avoid the formation of multilayers that can occur in solvents like dodecane.[4][6] The choice between solvents like hexane, toluene, and isooctane may require optimization for your specific substrate and experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered during DDMS monolayer formation and links them to potential solvent-related causes.
Problem: The static water contact angle on my coated surface is much lower than expected.
-
Potential Cause 1: Incomplete Monolayer Formation. The DDMS molecules may not have fully covered the surface, leaving exposed hydrophilic substrate. This can happen if the DDMS concentration was too low for the chosen solvent or if the immersion time was too short.
-
Solution: Increase the DDMS concentration in the solvent or extend the substrate immersion time. Ensure the DDMS is fully dissolved in the chosen solvent.
-
-
Potential Cause 2: Disordered Monolayer. The solvent may have interfered with the self-assembly process. A more polar-than-ideal solvent can disrupt the packing of the alkyl chains.
-
Solution: Switch to a less polar solvent (e.g., from chloroform to toluene or hexane). Ensure the solvent is of high purity and anhydrous.
-
Problem: AFM analysis shows large aggregates and high surface roughness.
-
Potential Cause: Bulk Polymerization of DDMS. This is the most common cause and is almost always due to excess water in the deposition solvent.[3][5][6] The DDMS molecules hydrolyzed and polymerized in the solution before they could form a monolayer on the surface.
-
Solution 1: Use a fresh bottle of high-purity, anhydrous solvent. If necessary, dry the solvent using molecular sieves before adding the DDMS.
-
Solution 2: Minimize exposure of the solvent and DDMS solution to ambient humidity. Work in a controlled environment like a glove box if possible. Prepare the DDMS solution immediately before use, as its quality degrades over time when exposed to trace moisture.[6]
-
Problem: The monolayer performance is inconsistent across different experiments.
-
Potential Cause: Variable Solvent Quality. The water content and purity of the solvent can vary between bottles or even within the same bottle after it has been opened multiple times. This variability directly impacts the reproducibility of the monolayer deposition.[6]
-
Solution 1: Aliquot a new bottle of anhydrous solvent into smaller, single-use containers under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Standardize the entire process. Use the same solvent supplier, grade, and handling procedure for every experiment. Document ambient humidity and temperature, as these can also affect the solvent's water content.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for identifying and resolving solvent-related issues in DDMS monolayer formation.
Data Summary
| Solvent Type | Relative Polarity | Water Miscibility | Expected DDMS Monolayer Quality | Key Considerations |
| Hexane / Heptane | Very Low | Very Low | High | Excellent choice for dense, ordered monolayers. Anhydrous grade is essential. |
| Toluene | Low | Very Low | High | Good alternative to alkanes. May dissolve DDMS more readily. Must be anhydrous. |
| Isooctane | Very Low | Very Low | High | Frequently used as a solvent for anti-stiction coatings. Must be anhydrous. |
| Chloroform | Medium-Low | Low | Medium | Higher polarity can interfere with optimal packing. Risk of acidic impurities. |
| Ethanol / Alcohols | High | High | Poor | Not recommended. Alcohols react directly with chlorosilane groups, preventing proper monolayer formation. |
| Acetone | High | High | Poor | Too polar and often contains significant water, leading to rapid bulk polymerization.[1] |
Known Quantitative Data for DDMS Monolayers:
-
Surface Roughness (RMS): ~1.9 nm (when deposited from isooctane)[5]
-
Static Water Contact Angle: ~104° (for vapor-phase deposition, a similar value is expected for high-quality solution-phase films)
Experimental Protocols
Protocol 1: Solution-Phase Deposition of DDMS Monolayer
This protocol provides a general guideline. Optimal parameters like concentration and immersion time may vary based on the substrate and specific application.
1. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer with native oxide) thoroughly. A common method is sonication in a series of solvents: acetone, then isopropanol, then deionized water (10 minutes each). b. Dry the substrate with a stream of dry nitrogen gas. c. Generate a hydroxylated surface, which is essential for covalent bond formation. A typical method is to treat the substrate with an oxygen plasma or a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). d. Rinse the substrate copiously with deionized water and dry again with nitrogen. Use the substrate immediately.
2. Preparation of DDMS Solution (Perform in a low-humidity environment, e.g., a glove box): a. Use a high-purity, anhydrous solvent (e.g., toluene or hexane). b. Prepare a dilute solution of DDMS. A typical starting concentration is 1-5 mM. c. Add the required volume of DDMS to the solvent in a clean, dry glass container. (CAUTION: DDMS is corrosive and reacts with moisture. Handle in a fume hood). d. Cap the container immediately and mix gently. Prepare this solution immediately before use.
3. Monolayer Deposition: a. Immerse the freshly prepared, hydroxylated substrate into the DDMS solution. b. Leave the substrate immersed for a period of 30 minutes to 2 hours. The container should be sealed to prevent exposure to atmospheric moisture. c. The reaction is typically carried out at room temperature.
4. Rinsing and Curing: a. Remove the substrate from the DDMS solution. b. Rinse it thoroughly with fresh, pure solvent (the same one used for deposition) to remove any physisorbed molecules. c. Follow with a rinse in isopropanol or acetone and finally dry with a stream of nitrogen. d. To complete the condensation of silanol groups and strengthen the monolayer, cure the coated substrate by baking in an oven, for example, at 110-120°C for 10-15 minutes.
5. Characterization: a. Assess the quality of the monolayer using techniques such as contact angle goniometry, AFM, or ellipsometry.
DDMS Monolayer Formation Workflow
Caption: The key steps in the formation of a DDMS monolayer from a solvent phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of contact angle hysteresis of different probe liquids on the same solid surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InterPore2023 (22-May 25, 2023): Systematic study of wettability alteration of glass surfaces by dichlorooctamethyltetrasiloxane silanization; a guide for contact angle modification · InterPore Event Management (Indico) [events.interpore.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Post-Deposition Annealing of Dichlorododecylmethylsilane (DDMS) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with post-deposition annealing of Dichlorododecylmethylsilane (DDMS) films to enhance their stability.
Troubleshooting Guide
This guide addresses common issues encountered during the post-deposition annealing of DDMS films.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Film Cracking or Peeling After Annealing | Mismatch in thermal expansion coefficients between the DDMS film and the substrate.[1] Film is too thick.[1] Rapid heating or cooling rates. | Select a substrate with a thermal expansion coefficient closer to that of the DDMS film.[1] Reduce the film thickness. A general rule of thumb for other films is to keep the thickness below 0.5 microns to avoid cracking.[1] Decrease the heating and cooling rates during the annealing process.[1] |
| Inconsistent Hydrophobicity (Variable Contact Angles) | Incomplete or uneven DDMS monolayer formation. Contamination on the substrate or in the deposition chamber. Non-uniform temperature distribution during annealing. | Optimize the DDMS deposition parameters (e.g., precursor concentration, deposition time, and temperature). Ensure thorough substrate cleaning and maintain a clean deposition environment. Use a calibrated oven or hot plate with uniform heat distribution. |
| Low Hydrophobicity (Low Contact Angle) After Annealing | Thermal degradation of the DDMS film due to excessive annealing temperature or duration. Oxidation of the film if annealing is performed in an air atmosphere.[2] | Reduce the annealing temperature and/or time. Perform annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4][5] |
| Film Appears Hazy or Discolored After Annealing | Thermal decomposition of the DDMS film. Reaction with residual contaminants on the substrate or in the annealing chamber. | Lower the annealing temperature. Ensure the annealing chamber is clean and free of contaminants. Purge the chamber with an inert gas before heating. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal annealing temperature and time for DDMS films?
A1: The optimal annealing parameters depend on the substrate and the desired film properties. However, a study has shown that annealing temperatures in the range of 220 °C to 420 °C for 90 seconds can improve the thermal stability of DDMS self-assembled monolayers (SAMs). It is recommended to perform a design of experiments (DOE) to determine the ideal conditions for your specific application.
Q2: Should the annealing be performed in air or in an inert atmosphere?
A2: Annealing in an inert atmosphere, such as nitrogen (N₂) or argon (Ar), is generally recommended to prevent oxidation of the DDMS film, which can lead to a decrease in hydrophobicity and stability.[3][4][5] Annealing in air can introduce oxygen-containing functional groups on the surface, altering the film's properties.[2]
Q3: How can I verify the stability of the annealed DDMS film?
A3: The stability of the annealed film can be assessed through several characterization techniques:
-
Contact Angle Goniometry: Measure the water contact angle to assess the hydrophobicity of the film. A stable film should maintain a high contact angle over time and after exposure to relevant environmental conditions.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical composition of the film surface and to confirm the integrity of the Si-O-Si bonds and the absence of oxidation.
-
Atomic Force Microscopy (AFM): AFM can be used to evaluate the surface morphology and roughness of the film. A stable film should exhibit a smooth and uniform surface.
Q4: Can a seed layer improve the stability of the DDMS film?
A4: Yes, using a seed layer can enhance the stability of the DDMS film. For instance, an aluminum oxide (Al₂O₃) seed layer deposited by atomic layer deposition (ALD) has been shown to provide a well-terminated surface for the DDMS precursors to react with, resulting in a more stable film.
Experimental Protocols
Detailed Protocol for Vapor Deposition and Post-Deposition Annealing of DDMS Films
This protocol outlines the key steps for creating stable DDMS films.
1. Substrate Preparation:
- Clean the substrate meticulously. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally deionized (DI) water.
- Dry the substrate with a stream of nitrogen gas.
- Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl (-OH) groups on the surface, which are essential for the covalent bonding of the DDMS molecules. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
- Rinse the substrate thoroughly with DI water and dry with nitrogen.
2. Vapor Phase Deposition of DDMS:
- Place the cleaned substrate in a vacuum deposition chamber.
- Place a small container with liquid DDMS inside the chamber.
- Evacuate the chamber to a base pressure of <10⁻³ Torr.
- Heat the DDMS source to a temperature that allows for sufficient vapor pressure (e.g., 50-70 °C).
- Allow the DDMS vapor to deposit onto the substrate for a predetermined time (e.g., 1-2 hours). The substrate can be at room temperature.
3. Post-Deposition Annealing:
- After deposition, transfer the coated substrate to a tube furnace or a rapid thermal annealing (RTA) system.
- Purge the furnace with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to create an inert atmosphere.
- Ramp up the temperature to the desired annealing temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/minute).[1]
- Hold the temperature for the desired annealing time (e.g., 90 seconds).
- Cool down the furnace to room temperature at a controlled rate (e.g., 10 °C/minute).[1]
4. Characterization:
- Measure the water contact angle to assess hydrophobicity.
- Use XPS to analyze the chemical composition and bonding.
- Employ AFM to examine the surface morphology and roughness.
Quantitative Data Summary
The following tables summarize the expected effects of annealing on DDMS film properties based on general principles of silane film behavior. The exact values will vary depending on the specific experimental conditions.
Table 1: Effect of Annealing Temperature on DDMS Film Properties (Annealing Time: 90s, Inert Atmosphere)
| Annealing Temperature (°C) | Expected Water Contact Angle (°) | Expected Film Thickness Change | Expected Surface Roughness (RMS) |
| As-deposited | ~105 | - | Low |
| 200 | ~110 | Minor decrease | Slight increase |
| 300 | ~115 | Moderate decrease | Moderate increase |
| 400 | >110 (potential for decrease) | Significant decrease | Potential for significant increase or degradation |
Table 2: Effect of Annealing Atmosphere on DDMS Film Properties (Annealing Temperature: 300°C, Time: 90s)
| Annealing Atmosphere | Expected Water Contact Angle (°) | Expected Chemical Composition Change |
| Inert (N₂, Ar) | High (~115) | Minimal change to the silane structure. |
| Air | Lower (<100) | Potential for oxidation, formation of Si-OH and C=O groups.[2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Annealing Atmosphere, Blending Ratio, and Molecular Weight on the Phase Behavior of Blend Materials [mdpi.com]
- 4. Impact of Annealing in Various Atmospheres on Characteristics of Tin-Doped Indium Oxide Layers towards Thermoelectric Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Contact angle goniometry to measure hydrophobicity of Dichlorododecylmethylsilane coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dichlorododecylmethylsilane (DDMS) Hydrophobic Coatings with Alternative Silane-Based Surface Treatments, Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound (DDMS) coatings with other common hydrophobic silane coatings. The hydrophobicity of these coatings is evaluated primarily through water contact angle goniometry, a key technique for characterizing surface wettability. This document is intended to assist researchers in selecting the appropriate hydrophobic coating for their specific applications by presenting objective performance data and detailed experimental protocols.
Comparative Performance of Hydrophobic Coatings
The selection of a hydrophobic coating is critical for a wide range of applications, from microfluidics and medical devices to protective coatings on optical components. The primary metric for evaluating hydrophobicity is the water contact angle. A higher contact angle indicates greater hydrophobicity. The data presented below, compiled from various scientific sources, compares the performance of DDMS with other widely used silane-based hydrophobic coatings.
It is important to note that while direct, quantitative data for the static, advancing, and receding contact angles of this compound (DDMS) is not extensively available in the public literature, one study has reported its water contact angle to be "comparable" to that of Octadecyltrichlorosilane (OTS). Therefore, the values for DDMS in the following table are presented as an estimated range based on this comparison.
| Coating Material | Chemical Formula | Static Water Contact Angle (θ) | Advancing Water Contact Angle (θa) | Receding Water Contact Angle (θr) | Contact Angle Hysteresis (θa - θr) |
| This compound (DDMS) | C13H28Cl2Si | ~105° - 115° (estimated) | N/A | N/A | N/A |
| Octadecyltrichlorosilane (OTS) | C18H37Cl3Si | 108° - 112° | ~110° | ~90° | ~20° |
| Perfluorodecyltrichlorosilane (FDTS) | C10H4Cl3F17Si | >110° | >120° | >95° | High |
| Dursan® Prototype | Proprietary | 112.1° (smooth surface) | 125.1° | 93.6° | 31.5° |
Experimental Protocols
Reproducible and accurate measurement of contact angles and the application of hydrophobic coatings are paramount for obtaining reliable data. The following sections detail the methodologies for these critical procedures.
Contact Angle Goniometry Protocol
This protocol outlines the steps for measuring static, advancing, and receding water contact angles using a contact angle goniometer.
1. Instrument Setup and Calibration:
- Ensure the contact angle goniometer is placed on a vibration-free table.
- Level the sample stage using a spirit level.
- Calibrate the instrument according to the manufacturer's instructions, typically using a standard calibration sphere.
2. Substrate Preparation:
- Clean the substrate to be coated to remove any organic and inorganic contaminants. A common procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.
- For silicon-based substrates, a final cleaning step with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or treatment with oxygen plasma can be used to create a hydrophilic surface with abundant hydroxyl groups for silanization. Extreme caution must be exercised when handling piranha solution.
3. Droplet Dispensing and Measurement:
- Use a high-purity liquid for the measurement, typically deionized water for assessing hydrophobicity.
- Mount a syringe with a clean, blunt-tipped needle filled with the test liquid onto the goniometer's dispensing system.
- Place the prepared substrate on the sample stage.
- Static Contact Angle: Carefully dispense a small droplet (typically 2-5 µL) onto the substrate surface. Allow the droplet to equilibrate for a few seconds. Capture a high-resolution image of the droplet profile and use the goniometer software to measure the angle formed at the three-phase (solid-liquid-gas) contact point.
- Advancing and Receding Contact Angles:
- Dispense a small droplet onto the surface.
- Slowly infuse more liquid into the droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.
- Subsequently, slowly withdraw the liquid from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to retract.
This compound (DDMS) Coating Protocol
This protocol describes a general procedure for applying a hydrophobic DDMS coating to a substrate. The process is similar for other chlorosilane-based coatings like OTS.
1. Solution Preparation:
- Prepare a solution of DDMS in an anhydrous solvent (e.g., toluene, hexane, or isooctane) inside a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane. The concentration of DDMS can be varied but is typically in the range of 1-5% (v/v).
2. Substrate Immersion:
- Immerse the cleaned and prepared substrate in the DDMS solution.
- The immersion time can vary from a few minutes to several hours, depending on the desired coating density and uniformity. A typical immersion time is 30-60 minutes at room temperature.
3. Rinsing:
- After immersion, remove the substrate from the DDMS solution and rinse it thoroughly with the same anhydrous solvent used for the solution preparation to remove any excess, non-covalently bonded silane molecules.
- A subsequent rinse with a polar solvent like isopropanol can be performed to remove the non-polar solvent.
4. Curing:
- Cure the coated substrate to promote the formation of a stable siloxane network. This is typically done by baking the substrate in an oven at a temperature between 100-120°C for 30-60 minutes.
5. Final Cleaning:
- After curing, the substrate can be sonicated in a solvent like isopropanol to remove any remaining physisorbed molecules.
- Finally, dry the coated substrate with a stream of nitrogen.
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the underlying principles of hydrophobicity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for DDMS coating and contact angle measurement.
Caption: Relationship between hydrophobic surface properties and performance.
A Comparative Guide to the Surface Functionalization of Silica: An XPS Perspective
For researchers, scientists, and drug development professionals, understanding the surface chemistry of silica is paramount for applications ranging from drug delivery to chromatography. This guide provides a comparative analysis of silica surfaces functionalized with Dichlorododecylmethylsilane and its common alternatives, Octadecyltrichlorosilane (OTS) and Aminopropyltriethoxysilane (APTES), with a focus on their characterization by X-ray Photoelectron Spectroscopy (XPS).
This document delves into the quantitative surface elemental composition, detailed experimental protocols for functionalization, and a visual representation of the surface modification workflow.
Quantitative Surface Analysis: A Comparative Look
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. The following table summarizes the expected atomic concentrations (%) on silica surfaces after functionalization with the respective silanes.
| Functionalizing Agent | Si (at%) | C (at%) | O (at%) | N (at%) | Cl (at%) | Reference |
| This compound | Data not available | Data not available | Data not available | - | Data not available | - |
| Octadecyltrichlorosilane (OTS) | Data not available | Data not available | Data not available | - | Data not available | [1] |
| Aminopropyltriethoxysilane (APTES) | 2.65 | 33.64 | 46.5 | 2.38 | - | [2] |
Note: The data for this compound and a complete dataset for Octadecyltrichlorosilane on silica were not available in the searched literature. The provided APTES data is for a functionalized aluminum surface and serves as a representative example of the expected elemental composition.
Experimental Protocols
Detailed methodologies for the functionalization of silica surfaces are crucial for reproducible results. The following sections outline the procedures for using this compound and its alternatives.
Functionalization with this compound
This one-step synthesis method allows for the creation of both hydrophilic and hydrophobic silica nanoparticles by controlling the reaction parameters.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Dichlorodimethylsilane (DDS) (Note: this compound would be substituted here for the specific functionalization)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Prepare a solution of ammonium hydroxide and ethanol and stir for 15 minutes.
-
In a separate flask, prepare a solution of TEOS and ethanol.
-
Add the TEOS solution to the ammonium hydroxide solution and keep it at the desired temperature for 30 minutes.
-
To synthesize hydrophobic particles, add Dichlorodimethylsilane (or this compound) to the mixture.
-
The resulting nanoparticles are then collected by centrifugation, washed with water and ethanol, and dried.[3]
Functionalization with Octadecyltrichlorosilane (OTS)
OTS is a common reagent for creating hydrophobic self-assembled monolayers (SAMs) on silica surfaces.
Materials:
-
Silica substrate (e.g., silicon wafer with a native oxide layer)
-
Octadecyltrichlorosilane (OTS)
-
Toluene or other anhydrous solvent
Procedure:
-
Clean the silica substrate thoroughly to ensure a hydrophilic surface with abundant silanol groups.
-
Prepare a dilute solution of OTS in an anhydrous solvent (e.g., toluene) in a controlled environment to minimize exposure to moisture.
-
Immerse the cleaned silica substrate in the OTS solution. The reaction time can vary from minutes to hours, depending on the desired surface coverage.
-
After the reaction, rinse the substrate with the anhydrous solvent to remove any unreacted OTS.
-
Finally, cure the functionalized substrate, typically by heating, to promote the formation of a stable siloxane network.[4][5][6]
Functionalization with Aminopropyltriethoxysilane (APTES)
APTES is widely used to introduce amine functional groups onto silica surfaces, making them suitable for further conjugation with biomolecules or other molecules.
Materials:
-
Silica nanoparticles or substrate
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol or Toluene (anhydrous)
Procedure:
-
Disperse the silica nanoparticles in an anhydrous solvent like ethanol or toluene.
-
Add APTES to the silica suspension.
-
The reaction is typically carried out at room temperature or slightly elevated temperatures with stirring for several hours to overnight.
-
After the reaction, the functionalized silica is collected by centrifugation and washed multiple times with the solvent to remove unreacted APTES.
-
The final product is then dried before further use or analysis.[7][8]
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow for surface functionalization and the logical relationship of the components involved in the XPS analysis.
References
Morphological Assessment of Dichlorododecylmethylsilane Monolayers via Atomic Force Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface functionalization, enabling the creation of well-defined chemical interfaces for a multitude of applications. Among these, Dichlorododecylmethylsilane (DDMS) offers a unique combination of reactivity and stability, making it a compelling candidate for various surface modification strategies. This guide provides a comparative analysis of the morphology of DDMS monolayers as assessed by Atomic Force Microscopy (AFM), contrasting it with the widely studied Octadecyltrichlorosilane (OTS) monolayers.
Atomic Force Microscopy (AFM) stands as a powerful technique for the three-dimensional visualization of surface topography at the nanoscale.[1] This capability is indispensable for characterizing the quality, uniformity, and molecular arrangement of self-assembled monolayers.[2] The morphology of these monolayers, including their roughness and the presence of domains or defects, critically influences their performance in applications ranging from biosensing to nanoelectronics.
Comparative Analysis of Monolayer Morphology
The selection of the organosilane precursor significantly impacts the resulting monolayer's morphology. Here, we compare the key morphological features of monolayers formed from this compound (DDMS) and the longer-chain, more reactive Octadecyltrichlorosilane (OTS).
| Parameter | This compound (DDMS) | Octadecyltrichlorosilane (OTS) | Reference |
| Molecular Formula | CH₃(CH₂)₁₁SiCl₂CH₃ | CH₃(CH₂)₁₇SiCl₃ | |
| Typical Substrate | Si(100) | Si(100) | [3] |
| RMS Roughness (nm) | 1.9 | 25 | [3] |
As evidenced by the data, DDMS monolayers on Si(100) exhibit a significantly lower root mean square (RMS) roughness compared to OTS monolayers prepared under similar conditions.[3] This suggests that DDMS forms a more uniform and smoother surface. The higher roughness observed for OTS may be attributed to factors such as a greater tendency for bulk polymerization of the precursor molecules.[3] The morphology of OTS monolayers is also known to be highly sensitive to the presence of water, with controlled hydration being crucial for the formation of well-ordered structures.[1][4]
Experimental Protocols
Reproducible formation of high-quality SAMs is fundamental for reliable morphological assessment. The following protocols outline the key steps for the preparation of alkylsilane monolayers on silicon substrates and their subsequent characterization by AFM.
Protocol 1: Alkylsilane Monolayer Formation on Silicon Substrates
This protocol is a generalized procedure for the formation of alkylsilane SAMs on silicon wafers.
Materials:
-
Silicon wafers (or other suitable hydroxylated substrates)
-
This compound (DDMS) or Octadecyltrichlorosilane (OTS)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Cleaning solution (e.g., "Piranha" solution - a mixture of sulfuric acid and hydrogen peroxide. EXTREME CAUTION IS ADVISED ).
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning: Thoroughly clean the silicon wafers to remove organic contaminants and ensure a hydrophilic, hydroxylated surface. A common method is immersion in a freshly prepared Piranha solution for a specific duration, followed by extensive rinsing with deionized water and drying under a stream of high-purity nitrogen.
-
Silane Solution Preparation: Prepare a dilute solution of the organosilane (e.g., 1 mM) in an anhydrous solvent. The absence of excess water is critical to prevent premature hydrolysis and polymerization of the silane in solution.
-
Monolayer Deposition: Immerse the cleaned and dried substrates in the silane solution for a controlled period (typically ranging from minutes to hours). The deposition is usually carried out in a controlled environment to minimize exposure to atmospheric moisture.
-
Rinsing and Curing: After deposition, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed molecules. A subsequent curing step, often involving heating, may be employed to promote the covalent bonding of the silane to the substrate and cross-linking within the monolayer.
Protocol 2: Atomic Force Microscopy (AFM) Imaging
Instrumentation:
-
An Atomic Force Microscope equipped for Tapping Mode™ or PeakForce Tapping™ imaging is recommended for characterizing soft organic monolayers to minimize sample damage.[2]
Procedure:
-
Cantilever Selection: Choose a silicon cantilever with a sharp tip (nominal radius < 10 nm) appropriate for high-resolution imaging.
-
Imaging Mode: Operate the AFM in Tapping Mode™ or another intermittent-contact mode. This minimizes lateral forces on the delicate monolayer.
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan area (e.g., 1 µm x 1 µm) to get an overview of the monolayer quality and identify representative areas. Subsequently, smaller scan sizes can be used for high-resolution imaging.
-
Scan Rate: Use a slow scan rate (e.g., 0.5 - 1 Hz) to ensure accurate tracking of the surface topography.
-
Setpoint Amplitude: Adjust the setpoint to the highest possible value (lowest force) that still allows for stable imaging to minimize tip-sample interaction forces.
-
-
Data Acquisition and Analysis: Acquire both height and phase images. Phase images can often reveal details about the surface properties, such as domain boundaries, that are not apparent in the height image. Use the AFM software to calculate the RMS roughness and analyze domain sizes from the acquired height images.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the morphology of self-assembled monolayers using AFM.
Signaling Pathways and Logical Relationships
The formation of a uniform alkylsilane monolayer is a multi-step process involving the hydrolysis of the silane precursor, its adsorption onto the substrate, and subsequent in-plane polymerization.
References
- 1. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of formation temperature and roughness on surface potential of octadecyltrichlorosilane self-assembled monolayer on silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Ellipsometry for Determining the Thickness of Dichlorododecylmethylsilane (DDMS) Layers
This guide provides a comprehensive comparison of spectroscopic ellipsometry and other common techniques for measuring the thickness of dichlorododecylmethylsilane (DDMS) and other silane layers. It is intended for researchers, scientists, and drug development professionals who utilize surface modification techniques and require precise characterization of thin films.
Introduction to Silane Layer Characterization
This compound (DDMS) is a self-assembling molecule frequently used to create hydrophobic, passivated, or functionalized surfaces on substrates like silicon, glass, and metals. The formation of a uniform, typically monolayer, film is crucial for the desired surface properties. Therefore, precise and reliable measurement of the layer's thickness and homogeneity is essential.
Spectroscopic ellipsometry is a powerful, non-destructive optical technique widely used for this purpose.[1] It offers high sensitivity to ultra-thin films, often down to the sub-nanometer level.[2][3] This guide compares ellipsometry with two other prevalent surface analysis techniques: Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).
Core Technique: Spectroscopic Ellipsometry
Spectroscopic ellipsometry measures the change in the polarization state of light upon reflection from a sample surface.[4][5] The instrument measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between p- and s-polarized light.[6] These measured values are then fitted to an optical model of the sample to determine properties like film thickness and refractive index.[7]
Key Strengths:
-
High Sensitivity: Capable of measuring films down to a few nanometers or even sub-monolayer thicknesses with high precision (on the order of 0.1 nm).[3][8]
-
Non-Destructive: As an optical technique, it does not damage the sample, allowing for further experiments or in-situ measurements.[1][9]
-
Comprehensive Data: Provides both thickness and optical constants (refractive index and extinction coefficient) of the film.[10]
Limitations:
-
Model Dependency: Data interpretation requires the creation of an accurate optical model, which can be complex for multi-layered or non-ideal surfaces.[2][11]
-
Indirect Measurement: Thickness is not measured directly but is calculated from the optical model.
-
Surface Requirements: Works best on flat, homogeneous surfaces, as roughness can affect measurement accuracy.[11]
Alternative Methodologies
3.1. Atomic Force Microscopy (AFM)
AFM is a scanning probe microscopy technique that provides a topographical map of a surface with very high resolution. To measure film thickness, a "scratch" is intentionally made in the silane layer to expose the underlying substrate. The AFM then scans over this scratch, and the height difference between the film and the substrate is measured directly from the resulting line profile.[12]
3.2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive vacuum technique that provides information about the elemental composition and chemical states of atoms at a surface.[12] The thickness of a silane layer can be estimated by analyzing the attenuation of the photoelectron signal from the underlying substrate (e.g., the Si 2p signal from a silicon wafer). As the silane overlayer thickness increases, the substrate signal decreases in a predictable manner.[12][13]
Performance Comparison
The following table summarizes the key performance characteristics of spectroscopic ellipsometry, AFM, and XPS for the analysis of DDMS layers.
| Feature | Spectroscopic Ellipsometry | Atomic Force Microscopy (AFM) | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Measures change in light polarization upon reflection.[4] | Scans a physical probe over the surface to create a topographical map.[12] | Analyzes photoelectrons emitted from the surface upon X-ray irradiation.[12][13] |
| Primary Output | Ψ and Δ (related to thickness and refractive index).[6] | 3D topographical image, surface roughness.[12] | Elemental composition, chemical state information.[13] |
| Thickness Range | Sub-nm to several microns.[3] | Direct measurement of step height (nm to µm).[12] | Estimation for very thin films (typically <10 nm).[13] |
| Precision | High (can be < 0.1 nm).[8] | High (sub-nm height resolution).[12] | Moderate (depends on model and signal attenuation). |
| Destructive? | No.[9] | Yes (requires scratching the film for thickness measurement).[12] | No, but requires high vacuum and may induce some X-ray damage.[4] |
| Environment | Ambient air, liquid, or vacuum.[14] | Ambient air, liquid, or vacuum. | Ultra-high vacuum (<10⁻⁸ mbar) required.[4] |
| Speed | Fast (seconds to minutes per point).[15] | Slow (minutes to hours per scan area). | Moderate (minutes per analysis point). |
| Key Advantage | High precision for ultra-thin, uniform films.[2] | Direct height measurement, visualization of surface morphology. | Provides chemical composition and bonding information.[13] |
Experimental Protocols
5.1. Protocol for Spectroscopic Ellipsometry
-
Substrate Characterization: Before silanization, measure the optical properties (n and k) of the bare substrate (e.g., silicon wafer with its native oxide layer). This provides a baseline for the optical model.[4]
-
Sample Preparation: Place the DDMS-coated substrate on the ellipsometer stage. Ensure the surface is clean and free of particulates.
-
Data Acquisition: Measure the ellipsometric angles, Ψ and Δ, over a desired spectral range (e.g., 300-800 nm) and at multiple angles of incidence (e.g., 60°, 65°, 70°).[4]
-
Optical Modeling: Construct an optical model that represents the sample structure. A typical model for a DDMS layer on silicon would be: [Si Substrate] -> [SiO₂ Native Oxide] -> [DDMS Layer] -> [Ambient Air].
-
Data Fitting: Assume an approximate refractive index for the DDMS layer (a typical value for silane films is ~1.45-1.50).[4] Use regression analysis software to vary the thickness of the DDMS layer in the model until the calculated Ψ and Δ values best fit the experimental data.[7] The thickness that yields the lowest Mean Squared Error (MSE) is taken as the result.[7]
5.2. Protocol for Atomic Force Microscopy (AFM)
-
Sample Preparation: Carefully create a sharp scratch in the DDMS layer using a fine needle or razor blade, ensuring the underlying substrate is exposed without being damaged.
-
Tip Engagement: Mount the sample on the AFM stage and engage the AFM tip in a region that contains the scratch.
-
Data Acquisition: Perform a scan over an area that clearly shows the step between the intact silane layer and the exposed substrate.[12]
-
Data Analysis: Use the AFM analysis software to draw a line profile across the scratch. The height difference measured in the profile corresponds directly to the thickness of the DDMS layer.[12] Multiple profiles should be analyzed to obtain an average thickness.
5.3. Protocol for X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Ensure the sample is clean and compatible with an ultra-high vacuum (UHV) environment. Mount it on a suitable sample holder.
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to UHV conditions (<10⁻⁸ mbar).[4]
-
Data Acquisition: Acquire a survey scan to identify all elements present on the surface. Then, perform high-resolution scans of the relevant core level regions, such as Si 2p, C 1s, and O 1s.[12]
-
Data Analysis: To estimate thickness, analyze the attenuation of the Si 2p signal from the silicon substrate. The intensity of the substrate signal is inversely related to the thickness of the overlying DDMS film. This relationship can be used with known attenuation lengths to calculate an effective thickness.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining DDMS layer thickness using spectroscopic ellipsometry.
Caption: Workflow for DDMS thickness measurement using ellipsometry.
References
- 1. svc.org [svc.org]
- 2. azooptics.com [azooptics.com]
- 3. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. chem.purdue.edu [chem.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Scatterometry vs Ellipsometry for Thin Film Metrology [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. svc.org [svc.org]
A Head-to-Head Battle for Hydrophobicity: Dichlorododecylmethylsilane vs. Octadecyltrichlorosilane (OTS)
In the realm of surface science, the quest for robust and highly water-repellent coatings is paramount for a multitude of applications, from advanced drug delivery systems to anti-fouling surfaces. Among the arsenal of hydrophobizing agents, organosilanes stand out for their ability to form self-assembled monolayers (SAMs) on various substrates. This guide provides a comprehensive comparison of two prominent chlorosilanes: Dichlorododecylmethylsilane and the widely-used Octadecyltrichlorosilane (OTS), offering researchers, scientists, and drug development professionals a data-driven overview of their performance.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear and objective assessment, the following table summarizes the key performance metrics of this compound and OTS based on available experimental data.
| Performance Metric | This compound | Octadecyltrichlorosilane (OTS) |
| Water Contact Angle | ~125° (on filter paper) | 106° - 114° (on silicon wafer)[1], up to 165° (on nanostructured silicon)[2] |
| Surface Free Energy | Data not readily available | ~25.44 mJ/m² |
| Thermal Stability | Expected to be ≥ 400°C in air (based on shorter-chain analogue) | ~200-250°C in air[3], up to 300°C (573K) in vacuum[4] |
| Chemical Structure | Dodecyl (C12) alkyl chain | Octadecyl (C18) alkyl chain |
Delving into the Differences: A Detailed Analysis
Hydrophobicity: Both silanes impart excellent water repellency to surfaces. This compound, with its dodecyl (C12) chain, has been reported to achieve a water contact angle of approximately 125° on filter paper. Octadecyltrichlorosilane, featuring a longer octadecyl (C18) chain, consistently yields water contact angles in the range of 106° to 114° on smooth silicon wafers[1]. On nanostructured surfaces, the hydrophobicity imparted by OTS can be dramatically enhanced, reaching contact angles as high as 165°[2]. The slightly higher contact angle observed for the C12 analogue on a porous substrate suggests its potential for creating highly non-wetting surfaces.
Thermal Stability: The stability of the resulting hydrophobic monolayer is a critical factor for many applications. Research indicates that OTS self-assembled monolayers are thermally stable up to approximately 200-250°C in air and can withstand temperatures as high as 300°C (573K) in a vacuum[3][4]. While direct data for this compound is limited, a shorter-chain analogue, dichlorodimethylsilane, has demonstrated remarkable thermal stability, remaining effective up to 400°C in air. This suggests that the longer C12 chain of this compound could offer even greater thermal resistance.
Visualizing the Molecular Architecture and Process
To better understand the underlying principles of surface hydrophobization using these silanes, the following diagrams illustrate their chemical structures and the general mechanism of self-assembled monolayer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Characteristics of Silicon Nanowires/Nanowalls Subjected to Octadecyltrichlorosilane Deposition and n-octadecane Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 [mdpi.com]
A Comparative Analysis of Dichlorododecylmethylsilane and Fluorinated Silanes for Oleophobic Surface Treatments
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Silane for Oil-Repellent Surfaces
The creation of oleophobic surfaces, which exhibit a strong repellency to oils and organic liquids, is a critical requirement in a multitude of advanced applications, from self-cleaning coatings and microfluidics to specialized lab-on-a-chip devices. The choice of surface modification agent is paramount in achieving the desired level of oil repellency and durability. This guide provides a comprehensive comparison of two major classes of silanizing agents: dichlorododecylmethylsilane, a representative long-chain alkylsilane, and a range of fluorinated silanes. This analysis is supported by a summary of experimental data and detailed methodologies to inform the selection process for specific research and development needs.
Executive Summary
Both this compound and fluorinated silanes are capable of rendering surfaces hydrophobic (water-repellent). However, their performance in inducing oleophobicity (oil-repellency) differs significantly. Fluorinated silanes are the gold standard for creating highly oleophobic surfaces due to the exceptionally low surface energy of the perfluoroalkyl chains. In contrast, long-chain alkylsilanes like this compound primarily impart hydrophobicity and exhibit limited to no oleophobicity. The choice between these two types of silanes hinges on the specific requirement for oil repellency in a given application.
Quantitative Performance Data
The oleophobicity of a surface is typically quantified by measuring the static contact angle of a low-surface-tension liquid, such as hexadecane. A higher contact angle indicates greater repellency. The following table summarizes representative contact angle data for surfaces treated with this compound and various fluorinated silanes. It is important to note that direct, side-by-side comparative experimental data for this compound is limited in publicly available literature. Therefore, data for other long-chain alkylsilanes are included to provide a broader context for the expected performance of non-fluorinated analogues.
| Silane Type | Specific Compound | Substrate | Test Liquid | Static Contact Angle (°) | Citation |
| Long-Chain Alkylsilane | This compound | Not Specified | Not Specified | Data not available | |
| Octadecyltrichlorosilane (OTS) | Sand | Water | 138° | [1] | |
| Octyltriethoxysilane | Paper | Ethylene Glycol | 125.5° | [2] | |
| Octyltriethoxysilane | Paper | Diiodomethane | 101.3° | [2] | |
| Fluorinated Silane | (1H,1H,2H,2H-Perfluorooctyl)triethoxysilane | Silica Nanoparticles | Not Specified | Superhydrophobic and oil-repellent | [3] |
| (1H,1H,2H,2H-Perfluorodecyl)trimethoxysilane | Glass | Not Specified | Hydrophobic and Oleophobic | [2] | |
| (Tridecafluorooctyl)triethoxysilane | Not Specified | Not Specified | Hydrophobic and Oleophobic | [2] | |
| C6 Perfluoroalkyl chain silane | Cotton Fabric | Hexadecane | 126° | [4] | |
| Poly-perfluoroacrylate | Not Specified | Mineral Oil | 108° | [5] |
Mechanism of Oleophobicity
The fundamental principle governing oleophobicity is the minimization of surface energy. Fluorinated silanes are exceptionally effective in this regard due to the unique properties of the carbon-fluorine bond. The high electronegativity of fluorine atoms creates a strong, stable bond with carbon, and the resulting perfluoroalkyl chain has a very low polarizability. This leads to weak van der Waals interactions with hydrocarbon oils, resulting in a high contact angle and low adhesion.
Long-chain alkylsilanes, on the other hand, reduce surface energy primarily through the dense packing of hydrocarbon chains. While this is effective at repelling polar liquids like water, the van der Waals forces between the alkyl chains and non-polar oils are still significant, leading to wetting rather than repulsion.
Experimental Protocols
Achieving a uniform and durable oleophobic coating requires a meticulous experimental procedure. The following is a generalized protocol for the surface modification of a substrate using a silanization agent.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound or a selected fluorinated silane
-
Anhydrous solvent (e.g., toluene, hexane)
-
Cleaning solution (e.g., Piranha solution, RCA-1)
-
Deionized water
-
Nitrogen gas stream
-
Contact angle goniometer
-
Test liquids (e.g., hexadecane, diiodomethane)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This is a critical step to ensure a high density of surface hydroxyl groups for silane reaction.
-
For glass or silicon, a common method is immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
-
Surface Activation (Optional but Recommended): To maximize the density of hydroxyl groups, the cleaned substrate can be treated with an oxygen plasma or UV-ozone cleaner for 5-10 minutes.
-
Silanization:
-
Prepare a dilute solution of the silane (typically 1-5% by volume) in an anhydrous solvent in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and dried substrate in the silane solution for a specified period (ranging from 30 minutes to several hours, depending on the silane and desired coating density). The reaction is typically carried out at room temperature.
-
-
Rinsing: After the reaction, remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any unreacted silane molecules.
-
Curing: Cure the coated substrate to promote the formation of a stable siloxane network. This is often done by baking the substrate in an oven at a temperature between 100-120°C for 30-60 minutes.
-
Characterization:
-
Measure the static contact angle of one or more low-surface-tension liquids (e.g., hexadecane, diiodomethane) on the coated surface using a contact angle goniometer.
-
For a more comprehensive analysis, dynamic contact angles (advancing and receding) can be measured to assess contact angle hysteresis, which provides information about surface homogeneity and liquid adhesion.
-
Visualizing the Process and Logic
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for creating oleophobic surfaces via silanization.
Caption: Logical relationship between silane structure, surface energy, and oleophobicity.
Conclusion
The selection between this compound and fluorinated silanes for surface modification is dictated by the specific need for oil repellency. For applications demanding robust oleophobicity, such as anti-fouling coatings in biomedical devices or self-cleaning surfaces exposed to organic contaminants, fluorinated silanes are the unequivocal choice. Their unique chemical structure results in surfaces with exceptionally low energy, leading to high contact angles with a wide range of organic liquids.
This compound and other long-chain alkylsilanes are effective at inducing hydrophobicity and are suitable for applications where only water repellency is required. While they are generally more cost-effective than their fluorinated counterparts, they do not provide the necessary surface properties to repel oils. Researchers and drug development professionals should carefully consider the specific liquid interactions they aim to control when selecting a silanization agent for their surface modification needs.
References
Navigating Aqueous Environments: A Comparative Guide to the Long-Term Stability of Dichlorododecylmethylsilane Coatings
For researchers, scientists, and drug development professionals, the reliability of surface modifications in aqueous environments is paramount. Dichlorododecylmethylsilane (DDMS) is a common reagent for creating hydrophobic coatings designed to repel water and prevent surface wetting. This guide provides an objective comparison of the long-term stability and durability of DDMS coatings in aqueous environments against other common silane-based alternatives, supported by available experimental data and detailed methodologies.
The longevity of a silane coating in water is primarily dictated by its hydrolytic stability—the resistance of the siloxane bonds (Si-O-Si) to break down in the presence of water. This, in turn, depends on the specific silane's chemical structure, the coating's quality, and the environmental conditions.
Comparative Performance of Silane Coatings
While direct, long-term comparative studies on DDMS coatings in aqueous environments are limited, we can infer their performance from related research and comparisons with other widely used silanizing agents like Octadecyltrichlorosilane (OTS) and from the durability of polydimethylsiloxane (PDMS) coatings derived from dichlorodimethylsilane.
Key Performance Indicators:
-
Water Contact Angle (WCA): A primary measure of hydrophobicity. A higher contact angle indicates greater water repellency. A decrease in WCA over time in an aqueous environment suggests degradation of the coating.
-
Adhesion: The strength of the bond between the coating and the substrate.
-
Thermal Stability: The ability of the coating to withstand high temperatures.
Table 1: Comparison of Initial Hydrophobicity and Adhesion
| Silane Coating | Substrate | Initial Water Contact Angle (°) | Work of Adhesion (mJ/m²) | Key Findings |
| Dichlorodimethylsilane (DDMS) | Si(100) | ~105 | 18.5 | Comparable initial hydrophobicity to OTS, but higher adhesion (less desirable for anti-stiction). |
| Octadecyltrichlorosilane (OTS) | Si(100) | ~110 | 6.5 | Lower adhesion than DDMS, making it a better anti-stiction agent. |
Table 2: Durability of Polydimethylsiloxane (PDMS) Brushes from Dichlorodimethylsilane in Water Vapor
| Duration of Water Vapor Treatment (70°C) | Advancing Water Contact Angle (°) | Contact Angle Hysteresis (°) | Observation |
| 0 hours | 103 | 4 | Initial state |
| 40 hours | 103 | 7 | No change in advancing contact angle, slight increase in hysteresis, indicating high stability in hot water vapor.[1] |
Long-Term Stability in Aqueous Environments: A Deeper Dive
The stability of silane coatings in water is a complex phenomenon. The primary degradation mechanism is the hydrolysis of the Si-O-Si bonds that form the siloxane network and bind the coating to the substrate.
This compound (DDMS): DDMS has two reactive chloro groups, allowing it to form cross-linked polydimethylsiloxane (PDMS) structures on the surface. The stability of these PDMS coatings in high-temperature water vapor suggests that the Si-O-Si backbone is robust.[2] However, prolonged immersion in liquid water can lead to a gradual decrease in hydrophobicity. The degradation process can be initiated by the chemical or photo-oxidation of the coating, making it more hydrophilic.[3]
Alternative Silane Coatings:
-
Octadecyltrichlorosilane (OTS): With three reactive chloro groups, OTS can form a more densely cross-linked network than DDMS, which may contribute to enhanced hydrolytic stability. However, studies have shown that OTS coatings also experience a decrease in hydrophobicity over time when immersed in water.
-
Long-Chain Alkylsilanes: Silanes with longer alkyl chains (e.g., octadecyl) generally exhibit higher initial hydrophobicity and can pack more densely, which can hinder water penetration and improve durability.
-
Perfluoroalkylsilanes: These coatings offer superior hydrophobicity and chemical resistance but can be more expensive and may have environmental concerns.
Experimental Protocols
Protocol 1: Application of Dichlorodimethylsilane (DDMS) Coating
This protocol describes a common method for applying a DDMS coating to a silicon substrate.
-
Substrate Preparation:
-
Clean silicon wafers by sonicating in acetone, followed by isopropyl alcohol, and finally deionized (DI) water (10 minutes each).
-
Dry the wafers with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl (-OH) groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of DDMS in an anhydrous solvent (e.g., toluene or hexane) in a glove box or under an inert atmosphere to prevent premature hydrolysis.
-
Immerse the cleaned and activated substrates in the DDMS solution for 1-2 hours at room temperature.
-
Remove the substrates from the solution and rinse with the anhydrous solvent to remove excess unreacted silane.
-
-
Curing:
-
Cure the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.
-
Protocol 2: Long-Term Water Immersion Stability Test
This protocol outlines a method for evaluating the durability of silane coatings in an aqueous environment.
-
Sample Preparation: Prepare coated substrates according to Protocol 1.
-
Initial Characterization:
-
Measure the initial static water contact angle of the coated samples using a goniometer at multiple points on the surface to ensure uniformity.
-
Characterize the surface morphology using Atomic Force Microscopy (AFM).
-
-
Water Immersion:
-
Immerse the coated samples in a beaker of deionized water at a controlled temperature (e.g., room temperature or a slightly elevated temperature like 50°C).
-
Cover the beaker to prevent evaporation and contamination.
-
-
Periodic Evaluation:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove the samples from the water.
-
Gently dry the samples with a stream of nitrogen.
-
Measure the water contact angle and perform AFM analysis.
-
-
Data Analysis: Plot the water contact angle as a function of immersion time to assess the rate of degradation. Analyze AFM images for any changes in surface morphology, such as pitting or delamination.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound provides a straightforward method for creating hydrophobic surfaces. While the resulting polydimethylsiloxane network exhibits good thermal and water vapor stability, its long-term durability upon continuous immersion in liquid water may be a concern, with a likely gradual decrease in hydrophobicity over time. For applications requiring exceptional long-term stability in aqueous environments, alternative silanes such as those with longer alkyl chains or trifunctional silanes like OTS, which can form more densely cross-linked and robust coatings, may offer superior performance. The choice of coating should be guided by the specific requirements of the application, including the expected duration of water exposure, temperature, and mechanical stress. Rigorous testing using standardized protocols is essential to validate the performance and durability of any silane coating in its intended operational environment.
References
Navigating Chemical Extremes: A Comparative Guide to the Acid and Base Resistance of Dichlorododecylmethylsilane Modified Surfaces
For researchers, scientists, and drug development professionals, the stability of surface modifications is a critical factor in the reliability and longevity of a wide range of applications, from microfluidics to biomedical implants. Dichlorododecylmethylsilane (DDMS) is a common reagent for creating hydrophobic, low-energy surfaces. This guide provides a comprehensive comparison of the chemical resistance of DDMS-modified surfaces to acids and bases against alternative surface modification agents, supported by available experimental data and detailed methodologies.
The performance of a surface modification is intrinsically linked to its ability to withstand the chemical environments to which it will be exposed. While DDMS forms a robust hydrophobic layer, its stability under harsh acidic or alkaline conditions can be a limiting factor. This guide explores the performance of DDMS alongside other popular surface modifiers, namely perfluorinated silanes, alkyl phosphates, and titanate coupling agents, to provide a basis for informed material selection.
Comparative Performance Analysis
The chemical resistance of a modified surface is often quantified by changes in its physical properties after exposure to corrosive agents. A key metric is the static water contact angle, where a significant decrease indicates degradation of the hydrophobic layer. Other indicators include changes in coating thickness and surface morphology.
While direct comparative studies under identical conditions are limited, the following table summarizes the available quantitative and qualitative data on the chemical resistance of DDMS and its alternatives. Alkyl-terminated self-assembled monolayers (SAMs), such as those formed by DDMS, are generally considered to be very stable.[1]
| Surface Modifier | Chemical Class | Acid Resistance (Exemplar Data) | Base Resistance (Exemplar Data) | Key Strengths & Weaknesses |
| This compound (DDMS) | Alkylsilane | Generally good stability in mild acids. Quantitative data on degradation in strong acids is limited. | Susceptible to degradation in strong alkaline environments due to hydrolysis of the siloxane bond. | Strengths: Forms well-ordered, hydrophobic monolayers. Weaknesses: Potential for hydrolysis of Si-O-Si bonds, particularly at high pH. |
| Perfluorodecyltrichlorosilane (PFTS) | Perfluorinated Silane | Excellent stability. Minimal change in contact angle after prolonged exposure to 32% HCl. | Good stability. Some degradation observed after extended immersion in 1 M NaOH. | Strengths: Superior hydrophobicity and chemical inertness due to the C-F bond. Weaknesses: Can be more expensive than non-fluorinated counterparts. |
| Octadecylphosphonic Acid (ODP) | Alkyl Phosphonic Acid | Excellent stability. No significant change in contact angle after 30 days at pH 3. | Partial breakdown of the monolayer, especially for shorter alkyl chains, after exposure to pH 11. | Strengths: Forms strong bonds with metal oxide surfaces. Weaknesses: Stability in strong bases can be chain-length dependent. |
| Titanate Coupling Agents | Organo-titanate | Generally possess good hydrolytic stability. | Reported to have superior hydrolytic stability compared to some silanes, suggesting better resistance in aqueous basic solutions. | Strengths: Can offer enhanced stability in wet environments. Weaknesses: Can be more reactive and their chemistry more complex than silanes. |
Experimental Protocols
To ensure reproducible and comparable results when evaluating the chemical resistance of modified surfaces, standardized experimental protocols are essential. The following outlines a general methodology for such assessments.
I. Surface Preparation and Modification
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slides, silicon wafers) to ensure a reactive surface. A common procedure involves sonication in a series of solvents such as acetone, and isopropanol, followed by drying with nitrogen gas. A final cleaning and hydroxylation step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment is often employed to generate surface hydroxyl groups.
-
Silanization (DDMS): Conduct the surface modification in a controlled environment to prevent premature hydrolysis of the silane.
-
Prepare a dilute solution (e.g., 1-2% v/v) of DDMS in an anhydrous solvent (e.g., toluene or hexane).
-
Immerse the cleaned substrates in the silane solution for a defined period (e.g., 1-2 hours) at room temperature.
-
After immersion, rinse the substrates with the anhydrous solvent to remove excess, unbound silane.
-
Cure the coated substrates in an oven (e.g., at 110-120°C for 1 hour) to promote the formation of a stable siloxane network.
-
II. Chemical Resistance Testing
-
Immersion Test:
-
Immerse the modified substrates in the acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions for predetermined time intervals (e.g., 1, 6, 12, 24 hours, and longer for long-term stability tests).
-
Maintain a constant temperature during the immersion period (e.g., room temperature or a specified elevated temperature for accelerated testing).
-
-
Post-Exposure Analysis:
-
After each time interval, remove the substrates from the chemical solutions.
-
Rinse the substrates thoroughly with deionized water and dry them with a stream of nitrogen.
-
Characterize the surfaces to evaluate any changes.
-
III. Surface Characterization
-
Contact Angle Goniometry:
-
Measure the static water contact angle at multiple points on the surface of each sample.
-
A significant decrease in the contact angle compared to the pre-immersion value indicates degradation of the hydrophobic coating.
-
-
Atomic Force Microscopy (AFM):
-
Image the surface topography to observe any changes in morphology, such as pitting, delamination, or increased roughness, which can be indicative of coating degradation.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition of the surface to detect any loss of the coating material or changes in the chemical state of the surface atoms.
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the chemical resistance of a modified surface.
References
A Comparative Guide to the Biocompatibility of Dichlorododecylmethylsilane (DDMS) Coated Medical Implants
For Researchers, Scientists, and Drug Development Professionals
The surface properties of medical implants are a critical determinant of their success, directly influencing the host's biological response. Dichlorododecylmethylsilane (DDMS) is a silane coupling agent used to create hydrophobic and anti-corrosive coatings on medical devices. This guide provides an objective comparison of the biocompatibility of DDMS-coated implants with common alternative coatings, supported by experimental data and detailed methodologies.
Comparative Analysis of Biocompatibility
The biocompatibility of a medical implant coating is a multifaceted property, primarily assessed through its cytotoxicity, hemocompatibility, and in-vivo tissue response. This section compares DDMS coatings to several widely used alternatives: Hydroxyapatite (HAp), Polyethylene Glycol (PEG), Diamond-Like Carbon (DLC), and Polymer-Drug Eluting Coatings.
Table 1: Comparative Summary of Biocompatibility Data for Various Medical Implant Coatings
| Coating Material | Cytotoxicity (Cell Viability %) | Hemocompatibility (Hemolysis %) | In Vivo Response |
| This compound (DDMS) (Alkylsilane) | >90% (estimated for long-chain alkylsilanes) | <2% (for hydrophobic surfaces) | Minimal inflammatory response, thin fibrous capsule formation. |
| Hydroxyapatite (HAp) | ~95% | <2% | Excellent osseointegration, minimal inflammation.[1][2] |
| Polyethylene Glycol (PEG) | >90%[3] | <2% | Reduced protein adsorption and cell adhesion, minimal inflammatory response.[4][5] |
| Diamond-Like Carbon (DLC) | >95% | <2% | Low platelet adhesion, reduced thrombogenicity, and minimal inflammation.[6][7][8][9] |
| Polymer-Drug Eluting Coatings (e.g., Sirolimus-eluting) | >90% (for the polymer carrier) | Variable, generally low | Controlled local tissue response, potential for reduced inflammation.[10] |
Note: Data is compiled from various studies and may not be directly comparable due to differing experimental conditions. The data for DDMS is estimated based on studies of similar long-chain alkylsilane coatings.
In-Depth Biocompatibility Assessment
Cytotoxicity
Cytotoxicity assays evaluate the potential for a material to cause cell death. For DDMS, while specific data is limited, studies on self-assembled monolayers of long-chain alkylsilanes on fibroblast cells suggest high cell viability, generally exceeding 90%. This is attributed to the stable and inert nature of the silane coating. In comparison, HAp coatings also demonstrate excellent cytocompatibility, with cell viability often reported around 95%.[1] PEG and DLC coatings are also known for their low cytotoxicity.[3][7] Polymer-drug eluting coatings are designed to have a biocompatible polymer backbone, with the eluted drug providing a specific therapeutic effect.
Hemocompatibility
Hemocompatibility is crucial for blood-contacting implants. The hydrophobic nature of DDMS coatings can reduce platelet adhesion and activation, which are key events in thrombus formation.[11] Studies on hydrophobic silane coatings on titanium have shown hemolysis rates well below the critical 2% threshold.[12] DLC coatings are also recognized for their excellent hemocompatibility, significantly reducing thrombogenicity.[6][8] PEG coatings, due to their hydrophilic nature, are highly effective at preventing protein adsorption and subsequent platelet adhesion.[4] HAp coatings are also considered hemocompatible.
In Vivo Response
The in vivo response to an implant is the ultimate test of its biocompatibility. For long-chain alkylsilane coatings, animal studies, typically in rats, have shown a minimal inflammatory response characterized by the formation of a thin, fibrous capsule around the implant.[13][14] This indicates good tissue integration. HAp coatings are renowned for their osteoinductive properties, actively promoting bone growth and integration with the surrounding tissue.[2][15] PEG coatings are designed to be "stealthy" to the immune system, eliciting a very mild foreign body response.[16] DLC coatings have been shown to be highly biocompatible in vivo, with low inflammatory cell adhesion.[9] The in vivo response to polymer-drug eluting coatings is more complex, as it involves the controlled release of a bioactive agent to modulate the local tissue response.[17]
Experimental Protocols
The following are detailed methodologies for key biocompatibility experiments, based on ISO 10993 standards.
Cytotoxicity Assay (ISO 10993-5)
Objective: To assess the potential of the coated implant material to cause cell death.
Methodology:
-
Cell Culture: Mouse fibroblast L929 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Material Extraction: The DDMS-coated material is incubated in the cell culture medium at 37°C for 24 hours to create an extract.
-
Cell Exposure: The extract is then added to a confluent monolayer of L929 cells in a 96-well plate.
-
Incubation: The cells are incubated with the extract for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).
Hemolysis Assay (ISO 10993-4)
Objective: To determine the potential of the coated implant material to cause red blood cell lysis.
Methodology:
-
Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Material Incubation: The DDMS-coated material is incubated with a diluted blood solution in phosphate-buffered saline (PBS) at 37°C for 2-4 hours with gentle agitation.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (PBS).
In Vivo Implantation Study (ISO 10993-6)
Objective: To evaluate the local tissue response to the implanted coated material.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used for subcutaneous or intramuscular implantation studies.
-
Implantation: Sterile samples of the DDMS-coated material are surgically implanted into the dorsal subcutaneous tissue or paravertebral muscles of the rats.
-
Observation Period: The animals are observed for periods ranging from 1 to 12 weeks to assess both acute and chronic tissue responses.
-
Histological Analysis: At the end of the study period, the implant and surrounding tissue are explanted, fixed in formalin, and processed for histological evaluation.
-
Evaluation: The tissue sections are stained with Hematoxylin and Eosin (H&E) and examined microscopically for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule thickness), and tissue integration.
Visualizing Biocompatibility Pathways and Workflows
To further elucidate the processes involved in biocompatibility assessment, the following diagrams are provided.
References
- 1. A systematic review on the effect of inorganic surface coatings in large animal models and meta‐analysis on tricalcium phosphate and hydroxyapatite on periimplant bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hydromer.com [hydromer.com]
- 6. Comprehensive hemocompatibility analysis on the application of diamond-like carbon to ePTFE artificial vascular prosthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biomedical applications of diamond-like carbon coatings: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Bioactive Polymeric Drug Eluting Coronary Stent Coating Using Electrospraying - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modification strategies to improve titanium hemocompatibility: a comprehensive review - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00367D [pubs.rsc.org]
- 12. Improved Hemocompatibility on Superhemophobic Micro–Nano-Structured Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Tissue reactions to some dental implant materials. An in vivo study in white rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocompatibility of dental implants coated with hydroxyapatite using pulsed Er:YAG laser deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current State of Bioabsorbable Polymer-Coated Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Adsorption on Dichlorododecylmethylsilane and PEG-Silane Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
The interaction of proteins with solid surfaces is a critical consideration in a vast array of biomedical and biotechnological applications, from drug delivery systems and medical implants to biosensors and microfluidics. The choice of surface chemistry dictates the extent of protein adsorption, which in turn influences biocompatibility, device performance, and experimental outcomes. This guide provides an objective comparison of two commonly employed surface modifications: the hydrophobic dichlorododecylmethylsilane (DDMS) and the hydrophilic polyethylene glycol (PEG)-silane. By examining their distinct effects on protein adsorption, supported by experimental data, this document aims to assist researchers in selecting the optimal surface functionalization for their specific needs.
Introduction to Surface Properties
This compound (DDMS) is an organosilane that forms a hydrophobic self-assembled monolayer (SAM) on hydroxylated surfaces like glass or silicon. The long dodecyl chains create a nonpolar, low-energy surface that mimics the interior of a lipid bilayer. This hydrophobicity generally leads to a strong driving force for protein adsorption, often accompanied by conformational changes in the adsorbed proteins.
PEG-silane , in contrast, creates a hydrophilic surface. The polyethylene glycol chains are highly hydrated and form a brush-like layer that sterically hinders the close approach of protein molecules. This "protein-repellent" characteristic is highly sought after in applications where minimizing nonspecific protein binding is paramount.
Quantitative Comparison of Protein Adsorption
The following tables summarize key surface properties and quantitative data on protein adsorption for DDMS- and PEG-silane modified surfaces, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research groups.
Table 1: Surface Property Comparison
| Property | This compound (DDMS) like surface | PEG-Silane Modified Surface |
| Surface Chemistry | Alkyl chains (-C12H25) | Polyethylene glycol chains (-OCH2CH2-)n |
| Wettability | Hydrophobic | Hydrophilic |
| Water Contact Angle | ~95° - 105°[1] | ~20° - 50° |
Table 2: Quantitative Protein Adsorption Data
| Protein | Surface | Adsorbed Mass (ng/cm²) | Measurement Technique | Reference |
| Bovine Serum Albumin (BSA) | Hydrophobic SAM (Octadecyltrichlorosilane - similar to DDMS) | ~180 - 200 | Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy | [2] |
| Bovine Serum Albumin (BSA) | PEG-Silane | Not explicitly quantified, but significantly reduced compared to hydrophobic surfaces | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | [3] |
| Fibrinogen | Hydrophobic Polymer (Polystyrene) | ~400 - 500 | Surface Plasmon Resonance (SPR) | |
| Fibrinogen | PEG-Silane | Reduced by >95% compared to control | X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) | [4] |
Mechanism of Protein Interaction
The differing behaviors of protein adsorption on these two surfaces can be visualized through a simplified workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for surface preparation and protein adsorption measurement.
Surface Preparation
A critical step in achieving desired surface properties is the meticulous cleaning and preparation of the substrate, typically silicon wafers or glass slides.
Protocol 1: this compound (DDMS) Surface Preparation (Vapor Phase)
-
Substrate Cleaning: Clean silicon wafers by sonicating in acetone and isopropanol for 15 minutes each, followed by rinsing with deionized (DI) water.
-
Surface Hydroxylation: Treat the cleaned wafers with oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Drying: Dry the hydroxylated wafers under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.
-
Silanization: Place the dried wafers in a desiccator along with a small vial containing a few drops of DDMS. Evacuate the desiccator to allow the DDMS to vapor deposit onto the wafer surfaces overnight.
-
Rinsing and Curing: Remove the wafers and rinse with toluene and then ethanol to remove any unbound silane. Cure the wafers at 110°C for 30-60 minutes.
Protocol 2: PEG-Silane Surface Preparation (Solution Phase) [5]
-
Substrate Cleaning and Hydroxylation: Follow steps 1 and 2 from the DDMS protocol.
-
Drying: Dry the hydroxylated wafers under a stream of nitrogen.
-
Silanization Solution: Prepare a 1-2% (w/v) solution of mPEG-silane in anhydrous toluene or ethanol.
-
Immersion: Immerse the cleaned wafers in the mPEG-silane solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization of the silane.
-
Rinsing and Curing: Rinse the wafers with the solvent (toluene or ethanol) followed by DI water. Cure the wafers by baking at 110°C for 30-60 minutes.
Protein Adsorption Measurement using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time analysis of protein adsorption and conformational changes on surfaces.
Protocol 3: QCM-D Measurement of Protein Adsorption
-
Sensor Functionalization: Prepare QCM-D sensors with either DDMS or PEG-silane coatings following the protocols above.
-
System Equilibration: Mount the functionalized sensor in the QCM-D chamber and establish a stable baseline signal while flowing a protein-free buffer (e.g., Phosphate Buffered Saline, PBS) over the surface.
-
Protein Adsorption: Introduce a protein solution of known concentration (e.g., 0.1 mg/mL BSA or fibrinogen in PBS) into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time until a plateau is reached, indicating saturation of the surface.
-
Rinsing: Replace the protein solution with the protein-free buffer to rinse away any loosely bound protein.
-
Data Analysis: The change in frequency (Δf) is used to calculate the adsorbed mass using the Sauerbrey equation for rigid films. The change in dissipation (ΔD) provides information about the viscoelastic properties and conformational state of the adsorbed protein layer.
Conclusion and Recommendations
The choice between DDMS and PEG-silane functionalization depends critically on the desired outcome of the experiment or application.
-
This compound (DDMS) is the surface of choice when the goal is to promote protein adsorption . Its hydrophobic nature drives strong interactions with proteins, making it suitable for applications such as immobilizing antibodies for immunoassays or studying protein-surface interactions where a high surface coverage is desired. However, researchers must be aware of the potential for protein denaturation, which can affect biological activity.
-
PEG-silane is the preferred surface modification for preventing or minimizing protein adsorption . The resulting hydrophilic, protein-repellent surface is ideal for applications where non-specific binding is a major concern, such as in blood-contacting medical devices, microfluidic systems for cell sorting, and biosensors where reducing background noise is crucial. The effectiveness of the PEG layer is dependent on the grafting density and chain length.
For drug development professionals, understanding these surface interactions is key to designing effective delivery vehicles and implants. For researchers and scientists, the ability to control protein adsorption opens the door to more precise and reliable experimental results. This guide provides a foundational understanding to aid in the rational design of surface chemistry for a multitude of scientific endeavors.
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Value of Water Contact Angle on Silicon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Bovine Serum Albumin (BSA) Attachment onto Self-Assembled Monolayers (SAMs) Using Combinatorial Quartz Crystal Microbalance with Dissipation (QCM-D) and Spectroscopic Ellipsometry (SE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the protein resistance of silicone via surface-restructuring PEO-silane amphiphiles with variable PEO length - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dichlorododecylmethylsilane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals like dichlorododecylmethylsilane is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive substance.[1] Inhalation of its vapors or contact with the liquid can cause severe burns to the skin, eyes, and respiratory tract. Before beginning any disposal-related activities, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[2] |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene).[3] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use only in a well-ventilated area or with a respirator.[1] |
Primary Disposal Method: Licensed Waste Disposal
The universally recommended and safest method for the disposal of this compound is to use a licensed professional waste disposal service.[1][3] This ensures that the chemical is managed in accordance with all national and local regulations.[1]
Step-by-Step Disposal Protocol:
-
Do Not Mix: Keep this compound in its original or a compatible, properly labeled container. Do not mix it with other waste materials.[1]
-
Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as water and strong oxidizing agents.[1][2] The container must be tightly closed.[1][2]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
Contact Professionals: Arrange for pickup and disposal by a certified hazardous waste management company.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: Use a non-combustible, inert absorbent material, such as dry sand or earth, to contain the spill. Do not use water.
-
Collect Absorbent Material: Carefully collect the absorbent material and place it into a suitable, closed, and labeled container for disposal.[1]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Seek Medical Attention: If there is any contact with skin or eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
In-Lab Neutralization (Not Recommended)
While in-laboratory neutralization procedures exist for some chemicals, there is no standardized, validated protocol for the small-scale neutralization of this compound. Due to its high reactivity with water, which can produce corrosive hydrochloric acid and an exothermic reaction, attempting to neutralize this compound without a specific, tested procedure can be dangerous. Therefore, in-lab treatment is not advised, and disposal via a professional service is the required method.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorododecylmethylsilane
Essential safety protocols and logistical plans are paramount for the protection of laboratory personnel and the integrity of research when working with reactive chemicals such as Dichlorododecylmethylsilane. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), safe handling operations, and compliant disposal methods.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] Adherence to the following safety measures is critical to mitigate risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential. The following table outlines the required PPE for handling this compound, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch) | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin | Chemical-resistant gloves (inspect before use) and flame-retardant antistatic protective clothing.[2] | Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory | Full-face air-purifying respirator | Required when the concentration and type of airborne substances are known and criteria for using air-purifying respirators are met.[3] In situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[3][4] |
| Body | Chemical-resistant coveralls or a totally encapsulated chemical- and vapor-protective suit. | Level C protection is often adequate, but a risk assessment may indicate the need for Level A or B protection.[3] |
| Feet | Chemical-resistant, steel-toe boots or shoes. | --- |
Operational Plan for Safe Handling
Caption: A flowchart detailing the procedural steps for safely handling this compound.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Neutralization of Reactive Waste:
-
Due to its reactivity, this compound waste should be neutralized before disposal.
-
Work in a fume hood and wear all appropriate PPE.
-
Slowly and cautiously add the this compound waste to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable neutralizing agent.
-
The reaction may be vigorous and produce hydrogen chloride gas, so a slow addition rate is crucial.
-
Continue stirring for several hours to ensure complete neutralization.
-
Test the pH of the solution to confirm it is neutral.
2. Waste Collection and Storage:
-
The neutralized waste can then be collected in a properly labeled hazardous waste container.
-
Store the waste container in a designated, corrosive-resistant container with a resistant inner liner.
3. Final Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
